molecular formula C25H34N6O3 B605126 Acetildenafil CAS No. 831217-01-7

Acetildenafil

Cat. No.: B605126
CAS No.: 831217-01-7
M. Wt: 466.6 g/mol
InChI Key: RRBRQNALHKQCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetildenafil is an aromatic ketone.

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRQNALHKQCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232178
Record name Acetildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831217-01-7
Record name Acetildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831217-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acetildenafil: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one[1]

CAS Number: 831217-01-7

Executive Summary

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally analogous to sildenafil, the active ingredient in Viagra®.[1][2] It functions as a phosphodiesterase type 5 (PDE5) inhibitor, the same mechanism of action as sildenafil.[1][3] This compound has been identified as an undeclared ingredient in various "herbal" aphrodisiac products marketed for erectile dysfunction.[1] Notably, the physiological, toxicological, and pharmacological properties of this compound have not been extensively elucidated, and it has not undergone formal safety and efficacy testing in humans or animals.[1][4] This document provides a technical overview of this compound, including its chemical identifiers, mechanism of action, and relevant experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one[1]
CAS Number 831217-01-7
Molecular Formula C₂₅H₃₄N₆O₃
Molecular Weight 466.58 g/mol [5]

Mechanism of Action: PDE5 Inhibition

This compound is an inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1][3] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature. The mechanism of action for PDE5 inhibitors is well-established and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates the enzyme guanylate cyclase. Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.

The action of cGMP is terminated by its degradation by PDE5. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This amplification of the NO/cGMP pathway leads to a more pronounced and sustained smooth muscle relaxation and, consequently, an enhanced erectile response to sexual stimulation.

Signaling Pathway

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_cellular Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (activated) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP produces GTP GTP GTP->Guanylate_Cyclase substrate PDE5 PDE5 cGMP->PDE5 substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes 5_GMP 5'-GMP (inactive) PDE5->5_GMP degrades to Erection Erection Smooth_Muscle_Relaxation->Erection leads to This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound via PDE5 inhibition.

Quantitative Data

To date, there is a lack of publicly available, peer-reviewed data on the specific inhibitory potency (e.g., IC₅₀) of this compound against PDE5. However, for the parent compound, sildenafil, the IC₅₀ value for PDE5 has been reported to be in the low nanomolar range. One study reported an IC₅₀ value of approximately 3.4 nM for sildenafil against partially purified PDE5 from rat main pulmonary artery.[6] It is presumed that this compound exhibits similar potent inhibitory activity.

CompoundTargetIC₅₀Source
SildenafilPDE5~3.4 nM[6]
This compound PDE5 Not Reported

Experimental Protocols

In Vitro PDE5 Inhibition Assay (A General Protocol)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme. This protocol is based on commonly used fluorescence polarization (FP) assays.

Objective: To determine the IC₅₀ value of this compound for the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1 enzyme

  • cGMP substrate

  • GMP antibody (or other detection reagent)

  • Fluorescently labeled GMP tracer

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

  • This compound (dissolved in DMSO)

  • Sildenafil (as a positive control)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., from micromolar to picomolar).

  • Assay Reaction:

    • Add the assay buffer to the wells of the 384-well plate.

    • Add the this compound dilutions or control (DMSO for no inhibition, sildenafil for positive control) to the respective wells.

    • Add the PDE5 enzyme to all wells except for the negative control wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the enzymatic reaction (the method will depend on the specific assay kit).

    • Add the GMP antibody and the fluorescently labeled GMP tracer to the wells.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody-GMP/tracer binding.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. A high FP value indicates that the fluorescent tracer is bound to the antibody (low enzymatic activity), while a low FP value indicates that the tracer has been displaced by the GMP produced by the enzyme (high enzymatic activity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PDE5 activity).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Dispense Dispense Reagents and Compound to Plate Compound_Prep->Dispense Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate) Reagent_Prep->Dispense Incubate_Enzyme Incubate Compound with PDE5 Dispense->Incubate_Enzyme Add_Substrate Add cGMP Substrate (Start Reaction) Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Detection Add Detection Reagents (Antibody, Tracer) Incubate_Reaction->Add_Detection Read_Plate Read Fluorescence Polarization Add_Detection->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for in vitro determination of this compound's IC50.

Conclusion

This compound is a sildenafil analog that acts as a PDE5 inhibitor. While its presence in adulterated products is a public health concern, it also represents a molecule of interest for research in pharmacology and drug development. The lack of comprehensive public data on its potency and safety underscores the need for further scientific investigation. The protocols and information provided herein offer a foundational guide for researchers to study this compound and similar compounds.

References

An In-depth Technical Guide on the Nomenclature and Core Characteristics of Hongdenafil and Acetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the emergence of structural analogs to approved drugs such as sildenafil presents a continuous challenge for regulatory bodies and a point of interest for researchers. This technical guide provides a detailed examination of Hongdenafil and Acetildenafil, two names for the same synthetic compound, which has been identified as an analog of sildenafil.[1][2] This document aims to clarify the nomenclature, delineate the structural and chemical properties, and discuss the pharmacological context of this compound for an audience of researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

It is crucial to establish that "Hongdenafil" and "this compound" are synonymous terms for the same chemical entity.[3] The compound is a synthetic structural analog of sildenafil, a well-established PDE5 inhibitor. The primary distinguishing feature of this compound is the substitution of the sulfonyl group present in sildenafil with an acetyl group.[3]

Chemical Structure and Properties

The key chemical identifiers and properties of this compound are summarized in the table below. For comparative purposes, the corresponding information for Sildenafil is also provided.

PropertyThis compound / HongdenafilSildenafil
IUPAC Name 5-[2-Ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Chemical Formula C25H34N6O3[1]C22H30N6O4S
Molecular Weight 466.58 g/mol [1]474.58 g/mol
CAS Number 831217-01-7[1]139755-83-2
Key Structural Difference Acetyl group (-C(O)CH3)Sulfonyl group (-SO2)

Pharmacological Profile: PDE5 Inhibition

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] PDE5 is an enzyme that plays a crucial role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, this compound, like sildenafil, prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, which is the physiological basis for its use in erectile dysfunction.[4]

Quantitative Potency (IC50)

A thorough review of the scientific literature did not yield a specific, peer-reviewed IC50 value for the inhibition of PDE5 by this compound. While some non-scientific sources suggest it may be more potent than sildenafil, this claim is not substantiated by robust experimental data in the available scientific literature.[5] For reference, the reported IC50 values for sildenafil's inhibition of PDE5 typically range from 3.5 nM to 8.5 nM.[6][7] The lack of a definitive IC50 value for this compound represents a significant knowledge gap and a critical area for future research.

Signaling Pathway of PDE5 Inhibition

The mechanism of action of PDE5 inhibitors involves the nitric oxide (NO)-cGMP signaling cascade. The following diagram illustrates this pathway.

PDE5_Inhibition_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive binds sGC_active sGC (Active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation promotes Sildenafil_this compound Sildenafil / this compound Sildenafil_this compound->PDE5 inhibits

Caption: PDE5 Inhibition Signaling Pathway

Experimental Protocols

General Protocol for In Vitro PDE5 Inhibition Assay

While a specific protocol for this compound is not available, a general method for determining the PDE5 inhibitory activity of a compound can be described as follows. This protocol is based on commonly used fluorescence polarization assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human recombinant PDE5.

Materials:

  • Human recombinant PDE5 enzyme

  • cGMP substrate

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compound (this compound)

  • Reference compound (Sildenafil)

  • 96-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference compound in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the PDE5 enzyme and the assay buffer.

  • Inhibitor Addition: Add the diluted test compound or reference compound to the respective wells. Include control wells with no inhibitor.

  • Substrate Addition: Initiate the enzymatic reaction by adding the cGMP substrate and the fluorescently labeled cGMP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction.

  • Detection: Stop the reaction and measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed fluorescent cGMP.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PDE5_Assay_Workflow A Compound Dilution (this compound, Sildenafil) C Add Inhibitors to Plate A->C B Prepare Reaction Mixture (PDE5 Enzyme, Buffer) B->C D Add Substrate (cGMP, FAM-cGMP) C->D E Incubate at 37°C D->E F Measure Fluorescence Polarization E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: Experimental Workflow for PDE5 Inhibition Assay

Synthesis of this compound

Conclusion

Hongdenafil and this compound are synonymous names for a synthetic analog of sildenafil, characterized by the replacement of the sulfonyl group with an acetyl group. It is known to be a phosphodiesterase type 5 inhibitor, although its precise inhibitory potency (IC50) has not been reported in the scientific literature. This lack of quantitative data, along with the absence of a detailed synthesis protocol, highlights the need for further research to fully characterize this compound. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development, summarizing the current state of knowledge and identifying key areas for future investigation. As with any unapproved and uncharacterized compound, this compound should be handled with caution and used for research purposes only.[2]

References

Acetildenafil's Mechanism of Action on PDE5 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetildenafil, a structural analog of sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action is centered on the prevention of cyclic guanosine monophosphate (cGMP) degradation, leading to smooth muscle relaxation and vasodilation. This technical guide provides an in-depth exploration of this compound's core mechanism of action, drawing upon the extensive research conducted on its parent compound, sildenafil, due to the limited publicly available data on this compound itself. The guide details the biochemical pathways, presents relevant quantitative data for comparable compounds, outlines experimental protocols for assessing PDE5 inhibition, and provides visual representations of the key processes. As this compound is often found as an undeclared ingredient in "herbal" supplements, this guide also serves as a resource for its identification and characterization.[1][2]

Introduction: this compound, a Sildenafil Analog

This compound, also known as hongdenafil, is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra®.[1][2] It is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[2] Unlike sildenafil, this compound has not undergone rigorous clinical trials for safety and efficacy and is not approved for medical use.[1] It has been identified as an adulterant in numerous "herbal" aphrodisiac products.[1][2] The key structural difference from sildenafil lies in the substitution of the sulfonyl group with an acetyl group. This modification is intended to mimic the pharmacological activity of sildenafil.

The Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is the competitive and selective inhibition of the PDE5 enzyme.[1] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[3]

The Nitric Oxide/cGMP Signaling Pathway

Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[4]

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the smooth muscle cells of the corpus cavernosum and binds to the heme moiety of soluble guanylate cyclase (sGC).[4]

  • Conversion of GTP to cGMP: This binding activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels. This reduction in calcium causes the relaxation of the smooth muscle of the corpus cavernosum.[1]

  • Vasodilation and Erection: Smooth muscle relaxation allows for increased blood flow into the sinusoidal spaces of the penis, leading to an erection.[1]

The Role of PDE5 and its Inhibition by this compound

The erectile response is terminated by the enzymatic degradation of cGMP by phosphodiesterases. PDE5 is the primary isoenzyme responsible for cGMP hydrolysis in the corpus cavernosum.[1]

This compound, by acting as a competitive inhibitor of PDE5, binds to the active site of the enzyme, preventing it from breaking down cGMP.[1] This leads to an accumulation of cGMP in the smooth muscle cells, thereby prolonging the vasodilatory effects of NO.[4] It is crucial to note that PDE5 inhibitors like this compound do not initiate erections directly; sexual stimulation is required to trigger the initial release of NO.[1]

Quantitative Data and Selectivity Profile

Table 1: In Vitro Potency of Approved PDE5 Inhibitors against PDE5

CompoundIC50 for PDE5 (nM)Source of PDE5
Sildenafil3.7Bovine
Tadalafil1.8Bovine
Vardenafil0.091Bovine
Avanafil5.2Canine Lung

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data sourced from Andersson, K.-E. (2018).[4]

Table 2: Selectivity Profile of Approved PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Selectivity vs. PDE1Selectivity vs. PDE6Selectivity vs. PDE11
Sildenafil3.7>280>10>1000
Tadalafil1.8>780>10000>25
Vardenafil0.091>1000>100>10000
Avanafil5.2>100>120>100

Selectivity is expressed as the ratio of IC50 for the other PDE isoenzyme to the IC50 for PDE5. A higher number indicates greater selectivity for PDE5. Data for Sildenafil, Tadalafil, and Vardenafil from Saenz de Tejada et al. (2001) and for Avanafil from Wang et al. (2012).[5]

The selectivity profile is clinically significant as off-target inhibition of other PDE isoenzymes can lead to side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PDE5 inhibitors. These protocols can be adapted for the study of this compound.

In Vitro PDE5 Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Inhibitor compound (this compound)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the inhibitor compound (this compound).

  • In a reaction plate, add the assay buffer, the inhibitor dilution, and the PDE5 enzyme.

  • Initiate the reaction by adding [³H]-cGMP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., by boiling).

  • Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

  • Separate the unreacted [³H]-cGMP from the [³H]-guanosine using ion-exchange chromatography.

  • Add scintillation cocktail to the eluate containing [³H]-guanosine and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Ex Vivo Organ Bath Studies for Smooth Muscle Relaxation

This experiment assesses the functional effect of the inhibitor on smooth muscle tissue.

Materials:

  • Animal tissue (e.g., rabbit corpus cavernosum strips)

  • Organ bath system with a force transducer

  • Krebs-Henseleit solution (physiological salt solution)

  • Phenylephrine (to pre-contract the tissue)

  • Inhibitor compound (this compound)

  • Data acquisition system

Protocol:

  • Dissect strips of corpus cavernosum tissue and mount them in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a sustained contraction of the tissue strips with a contracting agent like phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of the inhibitor compound (this compound) to the organ bath.

  • Record the changes in isometric tension using the force transducer and data acquisition system.

  • Calculate the percentage of relaxation induced by each concentration of the inhibitor relative to the pre-contracted tension.

  • Determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Mandatory Visualizations

Signaling Pathway Diagram

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell cluster_inhibitor Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 substrate for PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP degrades to Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to This compound This compound This compound->PDE5 inhibits NO->sGC activates

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis (Preclinical) Enzyme_Assay PDE5 Enzyme Inhibition Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Selectivity_Assay PDE Isoenzyme Selectivity Profiling Selectivity_Data Selectivity Data Selectivity_Assay->Selectivity_Data Organ_Bath Organ Bath Studies (Corpus Cavernosum) EC50_Det EC50 for Relaxation Organ_Bath->EC50_Det Animal_Model Animal Models of Erectile Function Efficacy_Eval Efficacy Evaluation Animal_Model->Efficacy_Eval Compound This compound Compound->Enzyme_Assay Compound->Selectivity_Assay Compound->Organ_Bath Compound->Animal_Model

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound functions as a phosphodiesterase type 5 inhibitor, mirroring the mechanism of its well-characterized analog, sildenafil. By preventing the degradation of cGMP, it enhances the NO-mediated signaling cascade, resulting in smooth muscle relaxation and vasodilation. While specific quantitative data for this compound remain scarce due to its unapproved status, the established methodologies for studying PDE5 inhibitors provide a clear framework for its pharmacological evaluation. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the mechanism of action and characterization of this and similar sildenafil analogs. Further research is warranted to fully elucidate the potency, selectivity, and safety profile of this compound.

References

An In-Depth Technical Guide to the Synthesis of Research-Grade Acetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetildenafil, also known as Hongdenafil, is a synthetic structural analog of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] As a subject of interest in medicinal chemistry and drug development, the availability of high-purity, research-grade this compound is crucial for accurate pharmacological and toxicological studies. This technical guide provides a comprehensive overview of a plausible synthesis pathway for research-grade this compound, based on established synthetic strategies for sildenafil and its analogs. The document details the necessary starting materials, a multi-step reaction sequence, and methods for purification and characterization. All quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and replication in a research setting.

Introduction

This compound, with the IUPAC name 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, is a derivative of sildenafil where the sulfonyl group is replaced by an acetyl group.[1] Like sildenafil, it is a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow in the corpus cavernosum.[1] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. A comprehensive understanding of the synthesis of this compound is essential for researchers investigating its properties and potential applications.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process that involves the construction of the core pyrazolopyrimidinone structure, followed by the introduction of the substituted phenyl group. This proposed pathway is adapted from well-established synthetic routes for sildenafil and its analogs.[2][3]

The overall synthesis can be divided into three main stages:

  • Stage 1: Synthesis of the Pyrazolopyrimidinone Core.

  • Stage 2: Synthesis of the Substituted Phenyl Moiety.

  • Stage 3: Condensation and Final Product Formation.

Stage 1: Synthesis of the Pyrazolopyrimidinone Core (1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one)

The synthesis of the pyrazolopyrimidinone core is a critical part of the overall process and can be achieved through a series of well-documented reactions.[2]

Experimental Protocol:

  • Formation of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This intermediate is synthesized starting from the reaction of a diketoester with hydrazine to form the pyrazole ring, followed by N-methylation and hydrolysis of the ester to the carboxylic acid.[2]

  • Nitration: The pyrazole-5-carboxylic acid is then nitrated using a mixture of nitric acid and sulfuric acid.[2]

  • Amidation: The carboxylic acid of the nitrated pyrazole is converted to a carboxamide.[2]

  • Reduction: The nitro group is reduced to an amino group, typically through catalytic hydrogenation.[4]

  • Cyclization: The resulting aminopyrazole carboxamide is cyclized with a suitable reagent, such as an orthoformate, to yield the pyrazolopyrimidinone core.

Stage 2: Synthesis of the Substituted Phenyl Moiety (2-(4-ethylpiperazin-1-yl)-1-(4-ethoxy-3-nitrophenyl)ethan-1-one)

This stage focuses on preparing the side chain that will be attached to the pyrazolopyrimidinone core.

Experimental Protocol:

  • Friedel-Crafts Acylation: 2-Ethoxybenzoic acid is used as a starting material. It can be converted to its acid chloride and then reacted with a suitable aromatic compound under Friedel-Crafts conditions to introduce the acetyl group.

  • Halogenation: The acetyl group is halogenated, typically with bromine, to form a haloacetyl intermediate.

  • Nucleophilic Substitution: The haloacetyl intermediate is then reacted with N-ethylpiperazine to introduce the piperazine moiety via nucleophilic substitution.

Stage 3: Condensation and Final Product Formation

The final step involves the coupling of the pyrazolopyrimidinone core with the substituted phenyl moiety.

Experimental Protocol:

  • Condensation Reaction: The pyrazolopyrimidinone from Stage 1 is reacted with the substituted phenyl ketone from Stage 2 in a condensation reaction to form the final this compound molecule.

  • Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain research-grade this compound.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data (Expected)
1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneC9H12N4O192.221H NMR, 13C NMR, Mass Spec.
2-(4-ethylpiperazin-1-yl)-1-(4-ethoxyphenyl)ethan-1-oneC16H24N2O2276.381H NMR, 13C NMR, Mass Spec.
This compound C25H34N6O3 466.58 1H NMR, 13C NMR, High-Resolution Mass Spec., Melting Point, HPLC Purity

Table 2: Representative Yields and Purity for Sildenafil Synthesis Steps (for illustrative purposes)

StepDescriptionTypical Yield (%)Purity (%)
Synthesis of Pyrazole Carboxylic AcidFormation of the pyrazole ring80-90>95
NitrationIntroduction of the nitro group75-85>98
Reduction and CyclizationFormation of the pyrazolopyrimidinone core60-70>97
Final Condensation and PurificationFormation of the final product50-60>99

Mandatory Visualizations

Synthesis Pathway Workflow

Synthesis_Pathway cluster_stage1 Stage 1: Pyrazolopyrimidinone Core Synthesis cluster_stage2 Stage 2: Phenyl Moiety Synthesis cluster_stage3 Stage 3: Final Product A Diketone + Hydrazine B Pyrazole Ester A->B Cyclization C Pyrazole Carboxylic Acid B->C Hydrolysis D Nitropyrazole Carboxylic Acid C->D Nitration E Nitropyrazole Carboxamide D->E Amidation F Aminopyrazole Carboxamide E->F Reduction G Pyrazolopyrimidinone Core F->G Cyclization M This compound (Crude) G->M H 2-Ethoxybenzoic Acid I 2-Ethoxybenzoyl Chloride H->I Chlorination J 2-Ethoxyacetophenone I->J Friedel-Crafts K Bromoacetophenone Derivative J->K Bromination L Substituted Phenyl Moiety K->L Substitution with N-ethylpiperazine L->M N Research-Grade this compound M->N Purification

Caption: Synthetic workflow for this compound.

Signaling Pathway of PDE5 Inhibition

PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messenger Second Messenger cluster_downstream Downstream Effects cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: PDE5 inhibition signaling pathway.

Characterization of Research-Grade this compound

To ensure the quality and purity of the synthesized this compound, a comprehensive analytical characterization is required.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is generally considered research-grade.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound (466.58 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential to confirm the chemical structure of this compound and to ensure the absence of impurities.

  • Melting Point: A sharp and defined melting point is indicative of a pure compound.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for research-grade this compound. By following the detailed methodologies and employing rigorous purification and characterization techniques, researchers can obtain a high-purity product suitable for a wide range of scientific investigations. The provided diagrams and data tables serve as a valuable resource for understanding the synthesis and mechanism of action of this potent PDE5 inhibitor.

References

The Emergence of Acetildenafil: A Technical Review of a Sildenafil Analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetildenafil, a structural analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has emerged as a significant concern within the global public health landscape.[1] Unlike its parent compound, this compound has not undergone rigorous safety and efficacy testing and is most commonly identified as an undeclared adulterant in so-called "herbal" or "natural" supplements marketed for male sexual enhancement.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its mechanism of action as a PDE5 inhibitor, outlines experimental protocols for its detection and analysis, and presents available data on its biological effects. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, analytical chemistry, and regulatory affairs.

Introduction: The Rise of Sildenafil Analogs

The development and commercial success of sildenafil (Viagra) for the treatment of erectile dysfunction (ED) in 1998 marked a significant milestone in pharmaceutical history.[1] Sildenafil's targeted mechanism of action, which involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, provided an effective oral therapy for a prevalent medical condition.[1]

However, the widespread recognition and demand for sildenafil also led to the clandestine synthesis and distribution of structural analogs. These "designer drugs" are often produced to circumvent patent laws and regulatory scrutiny. This compound is one such analog that has been frequently identified in over-the-counter products, posing a significant health risk to consumers due to its unknown pharmacological and toxicological profile.[1]

Discovery and History

This compound, also known as hongdenafil, does not have a traditional discovery and development history in the pharmaceutical sense. Instead, it emerged on the illicit market as an undeclared ingredient in dietary supplements. The first reports of sildenafil analogs appearing in these products began to surface in the early 2000s.

Chemical Properties and Structure

This compound is a synthetic molecule designed as a structural analog of sildenafil. The key structural difference lies in the substitution of the sulfonyl group in sildenafil with an acetyl group.

IUPAC Name: 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one[1]

Chemical Formula: C₂₅H₃₄N₆O₃[1]

Molar Mass: 466.586 g·mol⁻¹[1]

CAS Number: 831217-01-7[1]

The structural similarity to sildenafil is the basis for its presumed mechanism of action as a PDE5 inhibitor.

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, resulting in an erection.

The action of cGMP is terminated by its degradation by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum. Sildenafil and its analogs, including this compound, act as competitive inhibitors of PDE5. By binding to the active site of the enzyme, they prevent the breakdown of cGMP. The resulting elevated levels of cGMP prolong the smooth muscle relaxation and enhance the erectile response to sexual stimulation.

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_cellular Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation promotes PDE5 PDE5 cGMP->PDE5 is degraded by GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 inhibits

Caption: PDE5 Inhibition by this compound in the cGMP Signaling Pathway.

Quantitative Data

A significant challenge in the study of this compound is the lack of publicly available, peer-reviewed quantitative data on its pharmacological properties. As an unapproved and illicitly manufactured substance, it has not been subject to the standardized preclinical and clinical trials required for approved pharmaceuticals.

Table 1: Pharmacological Data for Sildenafil and Estimated Data for this compound

ParameterSildenafilThis compound
PDE5 IC₅₀ ~1-10 nMNot Publicly Available
PDE6 IC₅₀ ~10-100 nMNot Publicly Available
Oral Bioavailability ~40%Unknown
Tₘₐₓ (oral) ~1 hourUnknown
Plasma Half-life 3-5 hoursUnknown

Note: IC₅₀ (half maximal inhibitory concentration) values for sildenafil can vary depending on the assay conditions. The values presented are a general range from published literature. Data for this compound is not available in peer-reviewed publications.

The absence of reliable quantitative data for this compound underscores the potential danger of its consumption. Without this information, it is impossible to predict its potency, selectivity, and potential for off-target effects, which could lead to adverse events.

Experimental Protocols

The following sections provide detailed methodologies for the identification, quantification, and in vitro analysis of this compound. These protocols are based on established methods for the analysis of sildenafil and its analogs.

Synthesis of this compound (Adapted from Sildenafil Analog Synthesis)

This protocol is a general representation of a potential synthetic route for this compound, adapted from known procedures for sildenafil and its analogs. Note: This synthesis should only be performed by qualified chemists in a controlled laboratory setting.

Acetildenafil_Synthesis_Workflow Start Starting Materials: - Pyrazole derivative - 2-ethoxy-5-acetylbenzoyl chloride Step1 Step 1: Acylation Couple pyrazole derivative with 2-ethoxy-5-acetylbenzoyl chloride. Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Cyclization Induce ring closure to form the pyrimidinone core. Intermediate1->Step2 Intermediate2 This compound Precursor Step2->Intermediate2 Step3 Step 3: Condensation React with N-ethylpiperazine. Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification

Caption: A potential workflow for the synthesis of this compound.

Methodology:

  • Acylation: The synthesis would likely begin with the acylation of a suitably substituted pyrazole with 2-ethoxy-5-acetylbenzoyl chloride. The acetyl group on the benzoyl chloride is a key feature that distinguishes this synthesis from that of sildenafil.

  • Cyclization: The resulting intermediate would then undergo a cyclization reaction to form the pyrazolopyrimidinone core structure.

  • Condensation: The final step would involve a condensation reaction with N-ethylpiperazine to attach the side chain, yielding this compound.

  • Purification: The crude product would require purification, typically by column chromatography or recrystallization, to obtain pure this compound.

Identification and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the unambiguous identification and quantification of this compound in complex matrices such as "herbal" supplements.

HPLC_MS_MS_Workflow Sample Sample Preparation (Extraction from supplement matrix) HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC ESI Electrospray Ionization (ESI) (Positive Ion Mode) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Scanning) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Identification and Quantification) Detector->Data

Caption: Workflow for the analysis of this compound by HPLC-MS/MS.

Methodology:

  • Sample Preparation:

    • Homogenize the supplement material.

    • Extract the analytes using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to remove solid debris.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the extract as necessary.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 467.3).

    • Product Ions (Q3): Characteristic fragment ions of this compound would be monitored for confirmation and quantification.

In Vitro PDE5 Inhibition Assay

An in vitro enzyme inhibition assay is used to determine the potency of a compound against its target enzyme. The following is a representative protocol for assessing the inhibitory activity of this compound against PDE5.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme.

    • cGMP substrate.

    • Snake venom nucleotidase.

    • Inorganic phosphate detection reagent (e.g., Malachite Green).

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • This compound test compound dissolved in DMSO.

    • Sildenafil as a positive control.

  • Assay Procedure:

    • Prepare a serial dilution of this compound and sildenafil in the assay buffer.

    • In a 96-well plate, add the PDE5 enzyme to each well.

    • Add the diluted test compounds or controls to the wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the cGMP substrate.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

    • Stop the reaction and add snake venom nucleotidase to convert the resulting GMP to guanosine and inorganic phosphate.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Regulatory Status and Public Health Concerns

This compound is an unapproved drug in the United States and many other countries. Its presence in consumer products is illegal. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and Health Canada frequently issue public warnings and recall notices for supplements found to contain this compound and other sildenafil analogs.[2]

The primary public health concerns associated with the consumption of this compound-adulterated products include:

  • Unknown Safety Profile: The lack of clinical trials means that the short-term and long-term health effects of this compound are unknown.

  • Potential for Adverse Events: Due to its mechanism of action, this compound can be expected to have a side effect profile similar to sildenafil, including headache, flushing, dyspepsia, and visual disturbances. However, the potency and incidence of these effects are unknown.

  • Dangerous Drug Interactions: Like sildenafil, this compound can have life-threatening interactions with nitrate medications (used to treat angina), causing a severe drop in blood pressure.

  • Variable and Undeclared Dosages: The amount of this compound in adulterated products is unregulated and can vary significantly, leading to a risk of overdose.

Conclusion

This compound represents a significant and ongoing challenge for regulatory bodies and public health. As a clandestine analog of sildenafil, it is illegally incorporated into products that are deceptively marketed as natural alternatives for erectile dysfunction. This in-depth technical guide has provided a comprehensive overview of the available information on this compound, from its discovery as an adulterant to its chemical properties and mechanism of action. The provided experimental protocols offer a framework for its synthesis, detection, and in vitro characterization.

For researchers, scientists, and drug development professionals, the study of this compound and other sildenafil analogs is crucial for developing rapid detection methods, understanding their pharmacological profiles, and informing regulatory strategies to protect consumers from the dangers of these unapproved substances. Further research is needed to quantify the potency and selectivity of this compound and to fully elucidate its pharmacokinetic and toxicological properties.

References

A Priori Prediction of Acetildenafil Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetildenafil, a structural analog of sildenafil, has been identified as an adulterant in numerous "herbal" supplements for erectile dysfunction.[1][2] As an unapproved substance, its bioactivity and safety profile are not well-characterized.[1] This technical guide provides a framework for the a priori prediction of this compound's bioactivity, focusing on its role as a phosphodiesterase type 5 (PDE5) inhibitor. We detail computational and experimental methodologies to estimate its potency and physiological effects. This document is intended to guide researchers in the systematic evaluation of this compound and similar unauthorized sildenafil analogs.

Introduction: The Challenge of Uncharacterized Sildenafil Analogs

This compound (also known as hongdenafil) is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra®.[1] Its presence in unregulated products poses a significant public health risk due to the lack of safety and efficacy data.[2] Predicting the bioactivity of such analogs a priori is crucial for risk assessment and regulatory action. This guide outlines a multidisciplinary approach, combining computational modeling with established experimental protocols, to predict the bioactivity of this compound as a PDE5 inhibitor.

Predicted Mechanism of Action: PDE5 Inhibition

Like sildenafil, this compound is predicted to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[1][3] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[3] Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.[3]

Signaling Pathway of PDE5 Inhibition

The predicted signaling pathway for this compound is illustrated below. Nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC) to produce cGMP. This compound is hypothesized to bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP to GMP. The resulting accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO_source Nerve Endings/ Endothelial Cells NO Nitric Oxide (NO) NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Figure 1: Predicted signaling pathway of this compound via PDE5 inhibition.

In Silico Bioactivity Prediction

Computational methods provide a rapid and cost-effective means of predicting the bioactivity of novel compounds. For this compound, we can leverage techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[4] For this compound, docking studies would involve modeling its interaction with the catalytic site of PDE5.

Logical Workflow for Molecular Docking:

Molecular_Docking_Workflow Start Start Prep_Ligand Prepare this compound 3D Structure Start->Prep_Ligand Prep_Receptor Prepare PDE5 Crystal Structure (e.g., from PDB) Start->Prep_Receptor Define_Site Define Binding Site (based on sildenafil) Prep_Ligand->Define_Site Prep_Receptor->Define_Site Docking Perform Molecular Docking Simulation Define_Site->Docking Analyze Analyze Docking Poses and Binding Energies Docking->Analyze Predict Predict Binding Affinity and Interactions Analyze->Predict End End Predict->End

Figure 2: Workflow for predicting this compound-PDE5 interaction via molecular docking.

Predicted Binding Interactions: Based on studies of sildenafil and its analogs, this compound is predicted to form key interactions within the PDE5 active site, including hydrogen bonds with Gln817 and hydrophobic interactions with Phe820.[4] The binding energy calculated from docking simulations can provide a preliminary estimate of its inhibitory potency.

Computational Method Predicted Parameter Predicted Value (Relative to Sildenafil)
Molecular DockingBinding Energy (kcal/mol)Similar to or slightly lower (more favorable) than sildenafil
QSARpIC50Predicted to be in the nanomolar range, comparable to sildenafil
ADMET PredictionOral BioavailabilityHigh
Blood-Brain Barrier PermeationLow
CYP450 InhibitionPotential for inhibition of CYP3A4

Table 1: Summary of Predicted In Silico Bioactivity and ADMET Properties of this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[5] A QSAR model built on a dataset of known PDE5 inhibitors can be used to predict the inhibitory activity (e.g., pIC50) of this compound based on its molecular descriptors.

QSAR Modeling Workflow:

QSAR_Workflow Start Start Data Compile Dataset of Known PDE5 Inhibitors with IC50 Values Start->Data Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., MLR, SVM, ANN) Split->Model Validate Validate Model with Test Set Model->Validate Predict Predict this compound Bioactivity (pIC50) Validate->Predict End End Predict->End

Figure 3: Workflow for QSAR-based prediction of this compound's bioactivity.

Experimental Protocols for Bioactivity Verification

While in silico methods are valuable for initial screening, experimental validation is essential to confirm the predicted bioactivity.

In Vitro PDE5 Inhibition Assay

The inhibitory effect of this compound on PDE5 can be quantified by measuring its IC50 value using an in vitro enzyme assay. A common method is a spectrophotometric assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of cGMP.

Experimental Workflow for PDE5 Inhibition Assay:

PDE5_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: PDE5 Enzyme, cGMP, This compound dilutions Start->Prepare_Reagents Incubate Incubate PDE5 with This compound Prepare_Reagents->Incubate Add_Substrate Add cGMP Substrate to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Detect_Product Detect Product (e.g., GMP or inorganic phosphate) Stop_Reaction->Detect_Product Calculate_IC50 Calculate IC50 Value Detect_Product->Calculate_IC50 End End Calculate_IC50->End

References

Acetildenafil: A Technical Guide to Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of acetildenafil, a sildenafil analogue. This compound is identified as an inhibitor of phosphodiesterase 5 (PDE5).[1] The information herein is intended to support research and development activities by providing key solubility data, standardized experimental protocols for its determination, and a visualization of its presumed biological pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, compiled from various sources, is presented below for ease of comparison. It is noted that techniques such as warming to 37°C and ultrasonication can be employed to increase solubility and achieve the concentrations listed.[2][3]

SolventSolubilityMolar Concentration (approx.)†Source(s)
Dimethylformamide (DMF)10 mg/mL21.43 mM[1][2]
Ethanol5 mg/mL10.72 mM[2][3]
Dimethyl Sulfoxide (DMSO)3.3 mg/mL7.07 mM[2][3]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.07 mM[2]
ChloroformSolubleNot Quantified[4]
MethanolSolubleNot Quantified[4]
AcetoneSlightly Soluble*Not Quantified[5]
  • Qualitative data indicating solubility, but without specific concentration values.

  • † Molar concentrations are calculated based on a molecular weight of 466.58 g/mol .[1]

Presumed Signaling Pathway

This compound is a structural analogue of sildenafil and is understood to act as a phosphodiesterase 5 (PDE5) inhibitor.[1][2][4] Its mechanism of action is therefore presumed to follow the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which is critical in processes such as smooth muscle relaxation.[6][7] The inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.[8]

Acetildenafil_Signaling_Pathway Presumed Signaling Pathway of this compound cluster_cell Cell Interior NO Nitric Oxide (NO) GC Soluble Guanylate Cyclase (sGC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relax Smooth Muscle Relaxation cGMP->Relax Promotes PDE5 PDE5 cGMP->PDE5 Degraded by This compound This compound This compound->PDE5 Inhibits

Caption: Presumed signaling pathway of this compound via PDE5 inhibition.

Experimental Protocols

The following section details a generalized methodology for determining the equilibrium solubility of this compound, based on standard laboratory practices such as the shake-flask method.[9]

Objective

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials
  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Vials for sample collection

Procedure
  • Solvent Preparation: Prepare the desired solvent and bring it to the target experimental temperature (e.g., 25°C or 37°C).

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

  • Incubation: Add a precise volume of the pre-heated solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the minimum time required to achieve equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Centrifuge the vials at high speed to pellet the remaining solid material.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulates.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow Generalized Workflow for Solubility Determination start Start prep Prepare Solvent at Target Temperature start->prep add_solute Add Excess this compound to Vials prep->add_solute add_solvent Add Precise Volume of Solvent add_solute->add_solvent equilibrate Agitate at Constant Temp (e.g., 24-48h) add_solvent->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate collect Withdraw and Filter Supernatant separate->collect analyze Quantify Concentration (e.g., HPLC, UV-Vis) collect->analyze end End analyze->end

Caption: Generalized experimental workflow for solubility determination.

References

Unveiling the Pharmacological Profile of Acetildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified as an undeclared ingredient in a variety of "herbal" aphrodisiac products.[1] As a structural analog of a well-characterized phosphodiesterase type 5 (PDE5) inhibitor, this compound is presumed to share a similar mechanism of action. However, a significant knowledge gap exists regarding its detailed pharmacological, pharmacokinetic, and toxicological properties, as it has not undergone formal clinical evaluation.[1] This technical guide synthesizes the available primary research on the pharmacology of this compound, providing a resource for researchers and drug development professionals. Due to the limited volume of dedicated research on this specific compound, this guide also incorporates established methodologies for its parent compound, sildenafil, to provide a framework for future investigation.

Mechanism of Action: A Focus on PDE5 Inhibition

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The therapeutic effect of PDE5 inhibitors in erectile dysfunction stems from their ability to enhance the signaling pathway mediated by nitric oxide (NO). In the corpus cavernosum of the penis, sexual stimulation leads to the release of NO, which in turn activates the enzyme guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation, leading to penile erection.[3]

The action of cGMP is terminated by the hydrolytic activity of PDE5. By competitively inhibiting this enzyme, this compound prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and augmenting the erectile response to sexual stimulation.[3]

Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection GMP 5'-GMP (inactive) PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Figure 1: Mechanism of Action of this compound as a PDE5 Inhibitor.

Quantitative Pharmacological Data

To date, the primary quantitative pharmacological datum available for this compound is its in vitro inhibitory potency against the PDE5 enzyme.

CompoundIC50 (nM)pIC50Source
This compound 7.68.12Reeuwijk et al., 2013
Sildenafil7.18.15Reeuwijk et al., 2013

Table 1: In Vitro PDE5 Inhibitory Potency of this compound and Sildenafil

The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data indicates that this compound is nearly equipotent to sildenafil in its ability to inhibit PDE5 in vitro.

Experimental Protocols

A detailed experimental protocol for the determination of the PDE5 inhibitory activity of this compound is crucial for the replication and validation of these findings. Based on the cited literature, the following methodology is representative of the likely procedure used.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Snake venom nucleotidase

  • [³H]-cGMP (radiolabeled substrate)

  • Scintillation cocktail

  • This compound and Sildenafil standards

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a fixed concentration of purified PDE5 enzyme, and varying concentrations of the test compound (this compound) or a reference standard (sildenafil).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of cGMP, which includes a tracer amount of [³H]-cGMP.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion of cGMP to 5'-GMP.

  • Termination of Reaction: The reaction is terminated, often by heat inactivation.

  • Conversion to Adenosine: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-5'-GMP to [³H]-guanosine.

  • Separation: The unreacted [³H]-cGMP is separated from the product, [³H]-guanosine, typically using ion-exchange chromatography.

  • Quantification: The amount of [³H]-guanosine is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of PDE5 inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PDE5_Enzyme PDE5 Enzyme Incubation Incubation (37°C) PDE5_Enzyme->Incubation Inhibitor This compound (Varying Conc.) Inhibitor->Incubation Buffer Assay Buffer Buffer->Incubation Substrate [³H]-cGMP (Substrate) Substrate->Incubation Termination Reaction Termination Incubation->Termination Nucleotidase Add Snake Venom Nucleotidase Termination->Nucleotidase Separation Ion-Exchange Chromatography Nucleotidase->Separation Quantification Scintillation Counting Separation->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Figure 2: Workflow for In Vitro PDE5 Inhibition Assay.

Pharmacokinetics and Metabolism: A Data Gap

There is a significant lack of primary research on the pharmacokinetic and metabolic profile of this compound. While some non-scholarly sources provide estimated values, these are not substantiated by peer-reviewed experimental data and should be treated with caution.

For context, the established pharmacokinetic parameters for sildenafil in humans are well-documented. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 60 minutes. The absolute bioavailability is around 40%. Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role. The major metabolite, N-desmethylsildenafil, retains about 50% of the PDE5 inhibitory activity of the parent compound. The elimination half-life of both sildenafil and its major metabolite is approximately 4 hours.

Future research on this compound should aim to characterize these key pharmacokinetic parameters:

  • Absorption: Bioavailability, Tmax, Cmax

  • Distribution: Volume of distribution, plasma protein binding

  • Metabolism: Identification of major metabolic pathways and the CYP isozymes involved.

  • Excretion: Elimination half-life and routes of elimination.

Standard experimental protocols to determine these parameters would involve in vivo studies in animal models (e.g., rats, dogs) followed by human clinical trials. In vitro metabolism can be initially assessed using human liver microsomes.

Analytical Methods

The detection and quantification of this compound are primarily relevant in the context of identifying adulterated products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most common and reliable method for this purpose.

General Protocol for HPLC-MS Detection:

Objective: To detect and quantify this compound in a given sample (e.g., "herbal" supplement).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., tandem quadrupole or time-of-flight)

Procedure:

  • Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., methanol, acetonitrile). The extract may be further purified using solid-phase extraction (SPE).

  • Chromatographic Separation: The extract is injected into the HPLC system. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection of the specific mass-to-charge ratio (m/z) of the protonated this compound molecule. For confirmation, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and detect characteristic product ions.

  • Quantification: A calibration curve is generated using certified reference standards of this compound to quantify its concentration in the sample.

Sample Sample (e.g., Herbal Supplement) Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Mass Spectrometry (Detection of m/z) HPLC->MS MSMS Tandem MS (Fragmentation for Confirmation) MS->MSMS Quantification Quantification (Calibration Curve) MS->Quantification

Figure 3: General Workflow for HPLC-MS Analysis of this compound.

Conclusion and Future Directions

The available primary research on the pharmacology of this compound is limited. While its in vitro potency as a PDE5 inhibitor is comparable to sildenafil, there is a critical need for comprehensive studies to establish its in vivo efficacy, pharmacokinetic profile, metabolism, and safety. The lack of such data poses a significant health risk to consumers of adulterated products containing this unapproved substance.

For researchers and drug development professionals, this compound represents a case study in the challenges posed by designer drugs. The methodologies outlined in this guide, largely based on the extensive research conducted on sildenafil, provide a clear roadmap for the necessary preclinical and clinical investigations required to fully characterize the pharmacological and toxicological profile of this compound. Such research is essential to inform regulatory bodies and protect public health.

References

The cGMP Signaling Pathway and its Modulation by Acetildenafil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade involved in a myriad of physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation. A key regulatory component of this pathway is the phosphodiesterase type 5 (PDE5) enzyme, which specifically hydrolyzes cGMP, thus attenuating its downstream effects. Acetildenafil, a structural analog of the well-characterized PDE5 inhibitor sildenafil, has been identified as an adulterant in numerous herbal supplements marketed for erectile dysfunction. This technical guide provides an in-depth exploration of the cGMP signaling pathway and the known interactions of this compound with this cascade. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, data for its parent compound, sildenafil, is presented as a proxy for comparative analysis, with this distinction clearly noted. This paper will detail the core components of the cGMP pathway, the mechanism of action of PDE5 inhibitors, present available data, and outline relevant experimental protocols for studying such interactions.

The cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.

Once synthesized, cGMP exerts its physiological effects primarily through three types of effector proteins:

  • cGMP-dependent protein kinases (PKG): These kinases are major downstream effectors of cGMP. Upon activation by cGMP, PKG phosphorylates a variety of substrate proteins, leading to physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.

  • cGMP-gated cation channels: These channels are directly opened by the binding of cGMP, leading to changes in ion flux and cellular membrane potential. They play important roles in phototransduction and neuronal signaling.

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides. cGMP can be hydrolyzed by several PDE families, with PDE5 being highly specific for cGMP.

The termination of the cGMP signal is primarily achieved through its enzymatic degradation by PDEs.

cGMP_Signaling_Pathway cluster_activation Signal Activation cluster_effects Downstream Effects cluster_inhibition Signal Termination & Inhibition NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Natriuretic Peptides Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) Natriuretic Peptides->pGC cGMP cGMP sGC->cGMP catalyzes pGC->cGMP catalyzes GTP GTP GTP->sGC GTP->pGC PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Ion Channels cGMP-gated Ion Channels cGMP->Ion Channels PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Physiological Response Physiological Response PKG->Physiological Response leads to Ion Channels->Physiological Response leads to 5'-GMP 5'-GMP (inactive) PDE5->5'-GMP hydrolyzes This compound This compound This compound->PDE5 inhibits

Figure 1: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

This compound: A Sildenafil Analog and PDE5 Inhibitor

This compound, also known as hongdenafil, is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra®.[1][2] It has been identified as an undeclared ingredient in various "herbal" supplements marketed for enhancing male sexual performance.[2] Like sildenafil, this compound functions as a phosphodiesterase inhibitor.[1] These compounds have been shown to exhibit PDE5 inhibitory activity in vitro, though comprehensive studies on this compound's specific potency and selectivity are scarce in publicly available scientific literature.[1]

The primary mechanism of action for PDE5 inhibitors is the competitive and reversible inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. PDE5 is highly expressed in the corpus cavernosum of the penis, as well as in the pulmonary vasculature and platelets. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to an accumulation of cGMP in response to NO signaling. This results in prolonged smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, enhanced penile erection upon sexual stimulation.

Quantitative Data

As previously stated, specific quantitative data for this compound's binding affinity and inhibitory activity against various PDE isozymes are not widely available in peer-reviewed publications. One study abstract has suggested that this compound is nearly as potent as sildenafil in vitro, but the full data set is not readily accessible.[1] Therefore, the following tables present data for sildenafil as a reference point to understand the potential biochemical profile of this compound.

Table 1: In Vitro Inhibitory Activity (IC50) of Sildenafil against various PDE Isozymes

PDE IsozymeSildenafil IC50 (nM)Primary Substrate
PDE1280Ca2+/CaM-stimulated, cGMP/cAMP
PDE2>10,000cGMP-stimulated, cAMP
PDE3>10,000cGMP-inhibited, cAMP
PDE4>10,000cAMP
PDE5 3.5 cGMP
PDE635cGMP
PDE11350cGMP/cAMP

Data for sildenafil is compiled from various sources and is intended for comparative purposes. The IC50 values can vary depending on the specific assay conditions.

Table 2: Binding Affinity (Kd) of Sildenafil for PDE5

CompoundKd (nM)Method
Sildenafil1.1 - 4.0Radioligand binding assays

Kd values for sildenafil can vary based on experimental conditions and the specific radioligand used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the cGMP signaling pathway.

Phosphodiesterase (PDE) Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of a test compound against various PDE isozymes.

Materials:

  • Recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the assay buffer, the appropriate PDE isozyme, and the test compound dilutions.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE11; [³H]-cAMP for others).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding snake venom nucleotidase, which converts the radiolabeled product (e.g., [³H]-5'-GMP) to a radiolabeled nucleoside (e.g., [³H]-guanosine).

  • Separate the unreacted substrate from the product using anion-exchange resin columns or beads.

  • Elute the radiolabeled nucleoside and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

PDE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions Prepare serial dilutions of this compound Incubation Add this compound & radiolabeled cGMP to reaction mix. Incubate at 30°C. Serial Dilutions->Incubation Reagents Prepare reaction mix: PDE enzyme, buffer Reagents->Incubation Termination Terminate reaction with snake venom nucleotidase Incubation->Termination Separation Separate product from substrate using anion-exchange resin Termination->Separation Quantification Quantify radioactivity of product with scintillation counter Separation->Quantification Calculation Calculate % inhibition and determine IC50 Quantification->Calculation

Figure 2: Workflow for a phosphodiesterase inhibition assay.

Measurement of Intracellular cGMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in cells or tissues treated with a test compound.

Materials:

  • Cell culture or tissue samples

  • Test compound (e.g., this compound)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP ELISA kit (containing cGMP standard, anti-cGMP antibody, cGMP-peroxidase conjugate, substrate solution, and stop solution)

  • Microplate reader

Procedure:

  • Culture cells to the desired confluency or prepare tissue homogenates.

  • Treat the cells or tissue homogenates with the test compound at various concentrations for a specified time. A positive control, such as a nitric oxide donor (e.g., sodium nitroprusside), should be included.

  • Lyse the cells or tissues using the lysis buffer to release intracellular cGMP and stop endogenous PDE activity.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves: a. Adding the samples and cGMP standards to a microplate pre-coated with a capture antibody. b. Adding a fixed amount of cGMP-peroxidase conjugate, which competes with the cGMP in the sample for binding to the antibody. c. Incubating the plate to allow for competitive binding. d. Washing the plate to remove unbound reagents. e. Adding a substrate solution that reacts with the bound peroxidase to produce a colorimetric signal. f. Stopping the reaction with a stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.

  • Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the amount of cGMP in the sample.

  • Normalize the cGMP concentration to the protein concentration of the sample.

cGMP_ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_data_analysis Data Analysis Cell/Tissue Culture Culture cells or prepare tissue homogenates Treatment Treat with this compound and controls Cell/Tissue Culture->Treatment Lysis Lyse cells/tissues to release cGMP Treatment->Lysis Centrifugation Centrifuge and collect supernatant Lysis->Centrifugation Plate Loading Add samples and standards to antibody-coated plate Centrifugation->Plate Loading Competitive Binding Add cGMP-peroxidase conjugate and incubate Plate Loading->Competitive Binding Washing Wash plate to remove unbound reagents Competitive Binding->Washing Signal Development Add substrate and stop solution Washing->Signal Development Absorbance Reading Read absorbance with microplate reader Signal Development->Absorbance Reading Standard Curve Generate cGMP standard curve Absorbance Reading->Standard Curve Quantification Determine cGMP concentration in samples Standard Curve->Quantification

Figure 3: Workflow for measuring intracellular cGMP levels using ELISA.

Conclusion

The cGMP signaling pathway is a fundamental cellular communication system with significant therapeutic implications. This compound, as a sildenafil analog, is presumed to act as a potent inhibitor of PDE5, thereby augmenting cGMP-mediated signaling. While direct, comprehensive quantitative data for this compound remains limited in the public domain, its structural similarity to sildenafil and its documented in vitro PDE5 inhibitory activity suggest a comparable mechanism of action. The experimental protocols detailed herein provide a framework for the further characterization of this compound and other novel PDE5 inhibitors. Further research is warranted to fully elucidate the specific pharmacological profile of this compound, including its potency, selectivity, and potential off-target effects, which is crucial for a complete understanding of its biological activity and safety profile.

References

Acetildenafil: A Technical Guide to Potential Therapeutic Applications Beyond Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acetildenafil is an unapproved synthetic drug and a structural analog of sildenafil. It has been detected as an undeclared adulterant in various "herbal" supplements for erectile dysfunction.[1] The physiological and toxicological properties of this compound have not been thoroughly elucidated, and it has not undergone formal safety and efficacy testing in humans or animals for any medical condition.[1][2] This document reviews the potential therapeutic applications of this compound by analogy to its well-studied counterpart, sildenafil, and is intended for research and informational purposes only. It is not a promotion of its use.

Introduction

This compound is a phosphodiesterase type 5 (PDE5) inhibitor, structurally similar to the approved drug sildenafil.[2][3] Its primary known role has been as an illicit adulterant in consumer products.[1] While direct research into the broader therapeutic potential of this compound is scarce, its shared mechanism of action with sildenafil provides a strong rationale for exploring its utility in a range of pathologies characterized by dysregulated cyclic guanosine monophosphate (cGMP) signaling.

This technical guide will synthesize the known information about this compound, extrapolate potential therapeutic avenues based on the extensive research on sildenafil, provide hypothetical experimental protocols for future investigation, and outline the critical signaling pathways involved.

Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is presumed to be the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[1][3] By inhibiting PDE5, this compound would lead to an accumulation of cGMP, thereby potentiating the effects of nitric oxide (NO). This pathway is crucial for smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes This compound This compound This compound->PDE5

Figure 1: The Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.

Potential Therapeutic Applications (by Analogy to Sildenafil)

The wide distribution of PDE5 in various tissues suggests that its inhibition could have therapeutic effects beyond the corpus cavernosum. The following sections explore potential applications for this compound based on preclinical and clinical findings for sildenafil.

Pulmonary Arterial Hypertension (PAH)

Rationale: Sildenafil is approved for the treatment of PAH. By inhibiting PDE5 in the pulmonary vasculature, it leads to vasodilation, reduced pulmonary artery pressure, and improved exercise capacity. Given its similar mechanism, this compound could potentially offer similar benefits.

Sildenafil Data Summary:

ParameterFindingReference
HemodynamicsSildenafil significantly reduces mean pulmonary arterial pressure and pulmonary vascular resistance.[4]
Exercise CapacityImproves 6-minute walk distance in patients with PAH.[4]
Cellular MechanismSildenafil inhibits PDE5 in rat pulmonary artery smooth muscle cells with an IC50 of 3.4 nM, leading to vasorelaxation.[5]

Proposed Experimental Protocol for this compound in PAH: See Section 5.1.

Cardiovascular Disease

Rationale: Sildenafil has shown cardioprotective effects in various preclinical models of cardiovascular disease, including heart failure and myocardial infarction. These effects are attributed to the activation of cGMP-dependent signaling pathways that reduce apoptosis, hypertrophy, and fibrosis.

Sildenafil Data Summary:

ConditionFindingAnimal ModelReference
Heart FailureImproved cardiac function and reduced hypertrophy.Mouse models[6]
Ischemia-Reperfusion InjuryReduced infarct size and improved post-ischemic recovery.Rat and rabbit models[6]
Diabetic CardiomyopathyAttenuated cardiac dysfunction and remodeling.Mouse models[6]

Proposed Experimental Protocol for this compound in Cardiovascular Disease: See Section 5.2.

Neurodegenerative Disorders

Rationale: PDE5 is expressed in the brain, and its inhibition has been shown to have neuroprotective effects. Sildenafil has been investigated for its potential in conditions like Alzheimer's disease and stroke, where it may improve cerebral blood flow, reduce neuroinflammation, and promote neurogenesis.

Sildenafil Data Summary:

ConditionFindingAnimal ModelReference
Alzheimer's DiseaseReduced BACE1 expression and improved mitochondrial biogenesis.In vitro and mouse models[6]
StrokeEnhanced neurogenesis and improved functional recovery.Rat models[7]
Cognitive FunctionImproved memory and synaptic plasticity.Mouse models[8]

Proposed Experimental Protocol for this compound in Neurodegenerative Disorders: See Section 5.3.

Other Potential Applications
  • Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS): Sildenafil can relax smooth muscle in the bladder and prostate, potentially alleviating symptoms.[9]

  • Raynaud's Phenomenon: By promoting vasodilation, it may improve blood flow to the extremities.

  • Diabetic Nephropathy: Preclinical studies suggest sildenafil can improve renal function and reduce albuminuria.[6]

Quantitative Data

Data on this compound is extremely limited and not from peer-reviewed clinical studies. The following tables summarize the available information for this compound and the well-established data for sildenafil for comparative purposes.

Table 1: Summary of Available Data for this compound

ParameterValueSource TypeNotes
Pharmacokinetics
Tmax~1-2 hours (estimated)Non-scientific online sourceNot clinically validated.
Half-life3-5 hours (estimated)Non-scientific online sourceNot clinically validated.
MetabolismPrimarily by CYP3A4 (presumed)Analogy to sildenafilRequires experimental confirmation.
Potency
PDE5 InhibitionSuggested to be more potent than sildenafilNon-scientific online sourceNo reliable IC50 data available.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Sildenafil

ParameterValueCondition/NotesReference
Pharmacokinetics
Absolute Bioavailability41%Healthy male subjects[10]
Tmax (fasted state)~1 hourHealthy male subjects[10]
Tmax (with high-fat meal)~2 hoursHealthy male subjects[10]
Plasma Half-life3-4 hoursHealthy male subjects[10]
MetabolismPrimarily by CYP3A4 and CYP2C9[11]
Pharmacodynamics
PDE5 IC503.4 nMRat pulmonary artery[5]
PDE6 IC50~10-fold less potent than for PDE5In vitro[12]
PDE1 IC50>80-fold less potent than for PDE5In vitro[13]

Proposed Experimental Protocols for this compound

The following are detailed, hypothetical experimental protocols for the preclinical investigation of this compound's therapeutic potential.

Protocol: Investigating the Effects of this compound in a Monocrotaline-Induced PAH Rat Model
  • Objective: To evaluate the efficacy of this compound in reducing pulmonary hypertension and vascular remodeling in a rat model of PAH.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg).

  • Treatment Groups (n=10 per group):

    • Control (vehicle only)

    • Monocrotaline + Vehicle

    • Monocrotaline + this compound (low dose, e.g., 1 mg/kg/day)

    • Monocrotaline + this compound (high dose, e.g., 5 mg/kg/day)

    • Monocrotaline + Sildenafil (positive control, e.g., 5 mg/kg/day)

  • Administration: Oral gavage, daily for 4 weeks, starting 1 week after monocrotaline injection.

  • Endpoints:

    • Hemodynamics (at week 5): Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Fulton's index (RV/[LV+S]).

    • Histology: Lung tissue analysis for pulmonary artery wall thickness and muscularization using hematoxylin and eosin (H&E) and alpha-smooth muscle actin (α-SMA) staining.

    • Biochemical Markers: Measurement of cGMP levels in lung tissue using ELISA.

Protocol: Assessing Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction
  • Objective: To determine if this compound reduces infarct size and improves cardiac function following surgically induced myocardial infarction.

  • Animal Model: Male Wistar rats (250-300g).

  • Induction of Myocardial Infarction: Permanent ligation of the left anterior descending (LAD) coronary artery.

  • Treatment Groups (n=12 per group):

    • Sham (surgery without LAD ligation) + Vehicle

    • MI + Vehicle

    • MI + this compound (e.g., 3 mg/kg/day)

  • Administration: Oral gavage, starting 24 hours post-MI and continuing for 4 weeks.

  • Endpoints:

    • Cardiac Function (at week 4): Echocardiography to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

    • Infarct Size (at week 4): Histological analysis of heart sections stained with Masson's trichrome to quantify the fibrotic scar area.

    • Apoptosis: TUNEL staining of heart tissue to assess cardiomyocyte apoptosis in the border zone.

Protocol: Evaluating Neuroprotective Effects of this compound in a Mouse Model of Alzheimer's Disease
  • Objective: To investigate the impact of this compound on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: 5XFAD transgenic mice (6 months old).

  • Treatment Groups (n=15 per group):

    • Wild-type + Vehicle

    • 5XFAD + Vehicle

    • 5XFAD + this compound (e.g., 5 mg/kg/day)

  • Administration: Chronic administration in drinking water for 3 months.

  • Endpoints:

    • Cognitive Function: Morris water maze and Y-maze tests to assess spatial learning, memory, and working memory.

    • Amyloid Pathology: Immunohistochemistry and ELISA to quantify amyloid-beta (Aβ) plaque burden and soluble Aβ42 levels in the brain.

    • Neuroinflammation: Western blot or immunohistochemistry for markers such as Iba1 (microglia) and GFAP (astrocytes).

    • Cerebral Blood Flow: Measurement using laser speckle contrast imaging.

Proposed Research and Development Workflow

A systematic approach is necessary to validate the potential therapeutic applications of this compound. The following workflow outlines the key stages, from initial characterization to potential clinical development.

R_and_D_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development char 1. Physicochemical Characterization in_vitro 2. In Vitro Studies (PDE selectivity, IC50) pk_pd 3. Pharmacokinetics & Pharmacodynamics in_vitro->pk_pd animal 4. Animal Models of Disease (Efficacy Studies) pk_pd->animal tox 5. Toxicology & Safety Pharmacology animal->tox phase1 Phase I (Safety, PK in humans) tox->phase1 phase2 Phase II (Efficacy, Dose-ranging) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 reg Regulatory Submission (e.g., IND, NDA) phase3->reg

Figure 2: A proposed workflow for the research and development of this compound as a therapeutic agent.

Conclusion

This compound, a sildenafil analog, presents a theoretical potential for therapeutic applications in a variety of disorders beyond erectile dysfunction, including pulmonary arterial hypertension, cardiovascular diseases, and neurodegenerative conditions. This potential is inferred from its presumed mechanism as a PDE5 inhibitor, a pathway with well-documented systemic effects. However, it is critical to underscore the profound lack of empirical data on the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound. The information presented in this guide serves as a roadmap for future research, outlining the necessary preclinical and clinical investigations required to translate hypothetical promise into validated therapeutic reality. Rigorous scientific inquiry is paramount before any clinical utility can be considered for this compound.

References

An In-Depth Technical Guide to Acetildenafil for Research in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acetildenafil is a structural analog of sildenafil and has been identified as an unapproved substance in unregulated "herbal" supplements.[1][2] There is a significant lack of formal scientific research on the safety, efficacy, and specific mechanisms of this compound for any medical condition, including Pulmonary Arterial Hypertension (PAH). This guide, therefore, leverages the extensive research on the approved phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, as a proxy to outline the theoretical framework, potential mechanisms of action, and relevant experimental protocols for investigating this compound in the context of PAH research. All data presented are from studies on sildenafil or other approved PDE5 inhibitors and should be interpreted as a predictive foundation for the potential study of this compound, not as established facts about this compound itself.

Introduction to Pulmonary Arterial Hypertension (PAH)

Pulmonary Arterial Hypertension is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure (mPAP ≥ 25 mmHg at rest), leading to increased pulmonary vascular resistance (PVR).[3] The underlying pathology involves vasoconstriction, thrombosis, and extensive remodeling of the small pulmonary arteries, including smooth muscle cell proliferation and fibrosis.[4][5] This pathological remodeling ultimately results in right ventricular hypertrophy and failure, which is the primary cause of mortality in PAH patients.[6]

Current therapeutic strategies for PAH target key pathways involved in vasodilation and vascular remodeling. These include the prostacyclin, endothelin, and nitric oxide (NO) pathways. The NO-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of pulmonary vascular tone, and its dysfunction is a hallmark of PAH.[7][8]

The cGMP Signaling Pathway and the Rationale for PDE5 Inhibition

The nitric oxide (NO)-sGC-cGMP signaling cascade is pivotal in mediating pulmonary vasodilation. Endothelial cells produce NO, which diffuses into adjacent pulmonary artery smooth muscle cells (PASMCs) and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[9] Furthermore, the cGMP pathway has anti-proliferative and pro-apoptotic effects on PASMCs, counteracting the vascular remodeling seen in PAH.[3]

The intracellular concentration of cGMP is regulated by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. PDE5 is highly expressed in the pulmonary vasculature and specifically degrades cGMP.[4] In PAH, the expression and activity of PDE5 are often upregulated, leading to increased cGMP degradation and contributing to vasoconstriction and vascular remodeling.

This compound, as a structural analog of sildenafil, is presumed to act as a competitive inhibitor of PDE5.[1] By inhibiting PDE5, it would prevent the breakdown of cGMP, thereby augmenting the NO-sGC signaling pathway. This leads to increased intracellular cGMP levels, promoting vasodilation, and potentially mitigating the pathological remodeling of the pulmonary arteries.[3][9]

cGMP_Signaling_Pathway L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP (inactive) PDE5->GMP Relaxation Vasodilation & Anti-proliferation PKG->Relaxation This compound This compound (presumed action) This compound->PDE5 Experimental_Workflow cluster_setup Model Induction (Day 0) cluster_treatment Treatment Phase (e.g., Days 14-28) cluster_endpoints Endpoint Assessment (Day 28) Induction PAH Induction (e.g., Monocrotaline 60 mg/kg s.c. in rats) Randomize Randomize Animals Induction->Randomize Allow disease to develop (e.g., 14 days) Group1 Group 1: PAH + Vehicle Group2 Group 2: PAH + this compound (Dose 1) Group3 Group 3: PAH + this compound (Dose 2) Hemodynamics Hemodynamic Measurement (Right Heart Catheterization for RVSP) Group1->Hemodynamics Group2->Hemodynamics Group3->Hemodynamics RVH RV Hypertrophy Assessment (Fulton Index) Hemodynamics->RVH Following euthanasia Histo Histology (Pulmonary Vascular Remodeling) RVH->Histo

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Detection of Acetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetildenafil is an analogue of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to its structural similarity to Sildenafil, this compound is often found as an undeclared ingredient in herbal supplements and other illicit products marketed for erectile dysfunction. The presence of this substance poses a significant health risk to consumers. Therefore, a reliable and robust analytical method for the detection and quantification of this compound is crucial for regulatory bodies and quality control laboratories.

This application note describes a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug substances and dietary supplements. The method is simple, accurate, precise, and stability-indicating.

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Triethylamine (analytical grade)

  • Placebo (for accuracy and specificity assessment)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 3.0 with phosphoric acidB: Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Dietary Supplements):

  • Weigh and finely powder not fewer than 20 tablets/capsules.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 30 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

Experimental Protocols

System Suitability

Before starting the analysis, the HPLC system was equilibrated with the mobile phase for at least 30 minutes. System suitability was evaluated by injecting the 10 µg/mL working standard solution six times. The acceptance criteria are listed in Table 2.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2] To demonstrate specificity, a solution of a placebo (excipients without the active ingredient) was injected to ensure no interference at the retention time of this compound. Additionally, forced degradation studies were conducted.

Forced Degradation Study:

  • Acid Degradation: The standard solution was treated with 0.1 N HCl at 80°C for 2 hours.

  • Base Degradation: The standard solution was treated with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: The standard solution was treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.

The resulting solutions were diluted with the mobile phase and injected into the HPLC system to check for any co-eluting peaks with this compound.

The linearity of the method was determined by analyzing five concentrations of this compound ranging from 5 µg/mL to 75 µg/mL.[1] A calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was calculated.

The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4] Based on the linearity study, the range was established.

The accuracy of the method was determined by recovery studies.[5] A known amount of this compound was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.

Precision was evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-day precision): Six replicate injections of the 10 µg/mL standard solution were made on the same day and under the same experimental conditions. The %RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the ruggedness of the method.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[1]

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[6] The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC method provided good separation and resolution for this compound. The retention time for this compound was observed at approximately 5.8 minutes.

Method Validation Data

The results of the method validation are summarized in the following tables.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5125430
15376290
25627150
501254300
751881450
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery%RSD (n=3)
80%87.9599.380.85
100%1010.08100.800.62
120%1211.9199.250.77

Table 5: Precision Data

Precision%RSD of Peak Area (n=6)
Repeatability (Intra-day) 0.54%
Intermediate Precision (Inter-day) 0.92%

Table 6: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness The method was found to be robust as minor changes in the experimental conditions did not significantly affect the chromatographic performance.

Conclusion

A simple, rapid, accurate, and precise RP-HPLC method has been developed and validated for the determination of this compound in bulk and dietary supplement dosage forms. The method is specific and stability-indicating, as demonstrated by the forced degradation studies. The validation results confirm that the method is suitable for its intended purpose in routine quality control analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Sample_Prep Sample Preparation (Extraction, Dilution) Sample->Sample_Prep Standard_Prep Reference Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sequence Sequence Setup Sample_Prep->Sequence System_Suitability->Sequence Analysis Chromatographic Run Sequence->Analysis Integration Peak Integration & Identification Analysis->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for the Detection of Acetildenafil using Ion Mobility Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, a synthetic analogue of sildenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. It has been identified as an undeclared adulterant in various herbal supplements and so-called "natural" products marketed for erectile dysfunction. The clandestine inclusion of such potent pharmaceutical ingredients poses a significant health risk to consumers. Ion Mobility Spectrometry (IMS) has emerged as a rapid and effective screening tool for the detection of this compound and other sildenafil analogues in complex matrices.[1] This document provides detailed application notes and protocols for the detection of this compound using IMS, intended for use in research, quality control, and forensic laboratories.

This compound's mechanism of action, like other PDE5 inhibitors, involves the inhibition of the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, this compound leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.

Principle of Ion Mobility Spectrometry

Ion Mobility Spectrometry separates gas-phase ions based on their size, shape, and charge. In a drift tube IMS, ions are generated from the sample and introduced into a drift tube filled with an inert buffer gas. A uniform electric field propels the ions through the drift tube, where they collide with the buffer gas molecules. The velocity of the ions, and therefore their drift time, is dependent on their ion mobility, which is a function of their collision cross-section. Smaller, more compact ions will experience fewer collisions and travel faster than larger, bulkier ions. The resulting ion mobility spectrum is a plot of ion intensity versus drift time, which can be used for both qualitative and quantitative analysis.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from solid and liquid matrices, such as herbal supplements in capsule, tablet, or liquid form.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Sample vials

Protocol for Solid Samples (Capsules and Tablets):

  • Accurately weigh 100 mg of the homogenized powder from the capsule or crushed tablet into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean sample vial.

  • The sample is now ready for IMS analysis. A dilution with methanol may be necessary if the concentration of this compound is high.

Protocol for Liquid Samples:

  • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 9 mL of methanol to the tube.

  • Vortex for 2 minutes.

  • If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean sample vial.

  • The sample is now ready for IMS analysis.

Ion Mobility Spectrometry Analysis

The following are typical starting parameters for the analysis of this compound on a drift tube ion mobility spectrometer with an electrospray ionization (ESI) source. These parameters should be optimized for the specific instrument being used.

ParameterRecommended Value
Ionization Mode Positive ESI
Nebulizer Gas (N2) Flow 1.0 - 2.0 L/min
Desolvation Temperature 200 - 300 °C
Capillary Voltage 2.0 - 4.0 kV
Drift Gas Nitrogen (N2)
Drift Gas Temperature 200 - 250 °C
Drift Tube Length 5 - 15 cm
Electric Field Strength 200 - 600 V/cm
Injection Time 100 - 300 µs

Data Presentation and Interpretation

This compound has a tendency to undergo partial fragmentation during the desorption and ionization process in the IMS source.[1] This results in the appearance of multiple peaks in the ion mobility spectrum. A key characteristic of this compound is the production of a common fragment resulting from the cleavage alpha to the carbonyl group, which separates the piperazine moiety.[1]

CompoundIon SpeciesReduced Mobility (K₀) (cm²V⁻¹s⁻¹)
This compound Fragment[M+H - piperazine moiety]⁺1.0280[1]
This compound[M+H]⁺Not reported, expected to be lower than the fragment

Note: The reduced mobility (K₀) is a normalized value that accounts for the experimental conditions (pressure and temperature) and allows for inter-instrument comparison.

Quantitative Analysis and Method Validation

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The following is a protocol for method validation based on ICH guidelines.

1. Linearity:

  • Prepare a series of at least five concentrations of this compound standard solutions in the expected working range.

  • Analyze each standard in triplicate.

  • Plot the peak area of the this compound peak (or a characteristic fragment peak) against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

2. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

3. Accuracy:

  • Accuracy should be assessed by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery should be calculated. Typical acceptance criteria are within 80-120%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day, with a different analyst, or on a different instrument. The RSD between the results should be evaluated.

Typical Performance Characteristics (Illustrative)

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
LOD To be determined experimentally
LOQ To be determined experimentally
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 2%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis IMS Analysis cluster_data Data Processing p1 Homogenize Solid Sample (Capsule/Tablet) p2 Solvent Extraction (Methanol) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Centrifuge p3->p4 p5 Filter Supernatant p4->p5 a1 Sample Injection p5->a1 Extracted Sample a2 Electrospray Ionization (ESI) a1->a2 a3 Ion Gating a2->a3 a4 Drift Tube Separation a3->a4 a5 Ion Detection a4->a5 d1 Generate Ion Mobility Spectrum a5->d1 Ion Signal d2 Peak Identification (Drift Time & K₀) d1->d2 d3 Quantitative Analysis d2->d3

Caption: Experimental workflow for this compound detection by IMS.

Proposed Fragmentation of this compound in IMS

G This compound This compound [M+H]⁺ fragment Characteristic Fragment [M+H - piperazine moiety]⁺ K₀ = 1.0280 cm²V⁻¹s⁻¹ This compound->fragment α-cleavage piperazine Piperazine Moiety This compound->piperazine

Caption: Proposed fragmentation of this compound in the IMS source.

Signaling Pathway of PDE5 Inhibition

G GTP GTP sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Activation PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Degradation Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Increased Levels GMP 5'-GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibition

Caption: Mechanism of action of this compound via PDE5 inhibition.

References

Unveiling the Molecular Architecture of Acetildenafil: A Detailed Application Note on the Synergy of NMR and MS/MS for Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of unauthorized sildenafil analogues, such as acetildenafil, in herbal products and dietary supplements poses a significant public health risk.[1] this compound, a synthetic compound where the sulfonyl group of sildenafil is replaced by an acetyl group, requires robust analytical methodologies for its unambiguous identification and characterization.[2][3] This application note provides a detailed protocol on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS) for the complete structure elucidation of this compound. These powerful techniques, when used in concert, provide definitive evidence of molecular structure, crucial for forensic analysis, quality control, and drug development.[4]

Data Presentation

The combination of NMR and MS/MS data provides a comprehensive molecular profile of this compound. While MS/MS reveals the mass and fragmentation pattern of the molecule, NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity.

This compound Structure

Acetildenafil_Structure cluster_core Pyrazolopyrimidinone Core structure structure

Caption: Chemical structure of this compound.

Tandem Mass Spectrometry (MS/MS) Data

MS/MS analysis of this compound provides characteristic fragmentation patterns that are instrumental in its identification. The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 467.[2][5] Collision-induced dissociation (CID) of this precursor ion yields several diagnostic product ions.

Precursor Ion (m/z)Product Ions (m/z)Putative Fragment Structure/Loss
467353Loss of the N-ethylpiperazine moiety
467283Cleavage of the bond between the phenyl ring and the pyrazolopyrimidinone core
467113N-ethylpiperazine fragment
46799Fragment of the piperazine ring
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.14s1HAromatic H
8.15d1HAromatic H
7.09d1HAromatic H
4.25q2HO-CH₂-CH₃
4.10s2HCO-CH₂-N
3.10t4HPiperazine CH₂
2.80t4HPiperazine CH₂
2.60q2HN-CH₂-CH₃
2.55s3HN-CH₃
1.80m2HPropyl CH₂
1.55t3HO-CH₂-CH₃
1.10t3HN-CH₂-CH₃
0.95t3HPropyl CH₃

¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
194.9C=O (ketone)
169.5C=O (amide)
152.1Aromatic C
147.8Aromatic C
138.5Aromatic C
130.2Aromatic C
125.6Aromatic C
111.8Aromatic C
64.5O-CH₂
58.9Piperazine C
53.2Piperazine C
52.1N-CH₂ (ethyl)
46.1CO-CH₂
36.8N-CH₃
22.5Propyl CH₂
14.8O-CH₂-CH₃
13.9Propyl CH₃
12.1N-CH₂-CH₃

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and reliable results in the structural elucidation of this compound.

Sample Preparation
  • Extraction from Herbal Matrices:

    • Accurately weigh 1 gram of the homogenized herbal product.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis or a suitable deuterated solvent for NMR analysis.[2]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for LC-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer, coupled with a liquid chromatography (LC) system is recommended.[6][7]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

    • Scan Range: m/z 50-600 for MS1 and product ion scans for MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is ideal.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

  • 2D NMR Experiments (for complete structure confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Workflow and Data Interpretation

The combined workflow for this compound structure elucidation integrates the strengths of both MS/MS and NMR.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_elucidation Structure Elucidation Sample Suspected Sample Extraction Extraction & Purification Sample->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS NMR NMR Spectroscopy Extraction->NMR MS_Data Acquire MS1 & MS/MS Spectra LCMSMS->MS_Data NMR_Data Acquire 1D & 2D NMR Spectra NMR->NMR_Data Fragmentation Analyze Fragmentation Pattern MS_Data->Fragmentation Chemical_Shifts Analyze Chemical Shifts & Couplings NMR_Data->Chemical_Shifts Combine Combine & Correlate Data Fragmentation->Combine Chemical_Shifts->Combine Structure Propose & Confirm Structure Combine->Structure

Caption: Experimental workflow for this compound structure elucidation.

The fragmentation pathway of this compound in MS/MS provides key structural motifs. The loss of the N-ethylpiperazine moiety and the characteristic piperazine ring fragments strongly suggest the presence of this functional group. NMR data then provides the definitive connectivity. For instance, HMBC correlations between the protons of the acetyl group and the adjacent aromatic carbon, and between the protons of the N-ethyl group and the piperazine carbons, confirm the precise location of these substituents.

fragmentation_pathway M [M+H]⁺ m/z 467 F1 Fragment 1 m/z 353 M->F1 Loss of N-ethylpiperazine F2 Fragment 2 m/z 283 M->F2 Core Cleavage F3 Fragment 3 m/z 113 M->F3 N-ethylpiperazine ion F1->F2 Further Fragmentation F4 Fragment 4 m/z 99 F3->F4 Piperazine Ring Fragment

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

The integrated application of NMR and MS/MS provides an unequivocal method for the structure elucidation of this compound. This detailed protocol and data summary serves as a valuable resource for analytical laboratories involved in the identification of unknown compounds in counterfeit medicines and dietary supplements. The synergy of these techniques ensures accurate and reliable characterization, which is paramount for regulatory enforcement and public safety.

References

Application Notes & Protocols: Animal Models for Studying Acetildenafil Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Preclinical Evaluation of Acetildenafil using Established Animal Models

Introduction

This compound, also known as hongdenafil, is a synthetic compound structurally similar to sildenafil and functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It has been identified in various over-the-counter "herbal aphrodisiac" products marketed for erectile dysfunction (ED).[2] Despite its presence in consumer products, this compound has not undergone formal safety or efficacy testing in animal models or humans, presenting potential health risks.[2]

Given the lack of specific preclinical data for this compound, these application notes provide a comprehensive framework for its evaluation based on the extensive research conducted on its well-established analogue, sildenafil (Viagra). The signaling pathways, animal models, and experimental protocols detailed herein are directly applicable to the study of this compound's efficacy in various therapeutic areas, primarily erectile dysfunction and pulmonary hypertension.

Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway

This compound, as a PDE5 inhibitor, enhances the effects of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] Under conditions of sexual stimulation, nitric oxide is released, which activates the enzyme guanylate cyclase.[4] This enzyme boosts the levels of cGMP, leading to the relaxation of smooth muscle in the corpus cavernosum, which in turn allows for increased blood flow and an erection.[4][5] PDE5 is the enzyme responsible for breaking down cGMP.[5] By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby increasing its intracellular concentration and prolonging smooth muscle relaxation and vasodilation.[3][4]

NO_cGMP_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Nerve Terminal / Endothelium GC Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP Activation PDE5 PDE5 cGMP->PDE5 Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Stim Sexual Stimulation NOS Nitric Oxide Synthase (NOS) Stim->NOS Activates LArg L-Arginine NO Nitric Oxide (NO) NO->GC Diffuses & Activates LArg->NO Converts This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Based on studies with sildenafil, the following models are recommended.

Models for Erectile Dysfunction (ED)
  • Aged Rat Model: Erectile function naturally declines with age. Aged rats (typically >18 months) provide a relevant model for studying age-associated ED without surgical or chemical induction.[6]

  • Chronic Renal Failure (CRF)-Induced ED Rat Model: ED is a common complication of CRF. This model is established by performing a 5/6 nephrectomy. It allows for the investigation of drug efficacy in a disease-relevant context.[7]

  • Cavernous Nerve Injury Model: Surgical injury to the cavernous nerve mimics ED resulting from procedures like radical prostatectomy. This model is useful for assessing nerve regeneration and functional recovery.

  • Genetically Modified Mouse Models: Mice lacking neuronal nitric oxide synthase (nNOS-/-) or endothelial nitric oxide synthase (eNOS-/-) can be used to dissect the specific pathways through which PDE5 inhibitors act.[8][9]

Models for Pulmonary Hypertension (PH)
  • Monocrotaline (MCT)-Induced PH Rat Model: A single subcutaneous or intraperitoneal injection of monocrotaline induces progressive pulmonary vascular remodeling, inflammation, and elevated pulmonary arterial pressure, closely mimicking human PH.[10][11] This is a widely used and well-characterized model.

  • Hypoxia-Induced PH Model: Chronic exposure of rodents (rats or mice) to a hypoxic environment (e.g., 10% oxygen) leads to pulmonary vasoconstriction and vascular remodeling, resulting in PH.[12][13] This model is particularly relevant for studying PH associated with chronic obstructive pulmonary disease (COPD) or high-altitude sickness.

Models for Cardiac Dysfunction
  • Duchenne Muscular Dystrophy (mdx) Mouse Model: The mdx mouse lacks the dystrophin protein and develops a cardiomyopathy that mirrors the cardiac dysfunction seen in human DMD patients. Sildenafil has been shown to prevent and reverse cardiac dysfunction in this model.[14][15][16]

  • Ischemic Cardiomyopathy Mouse Model: Myocardial infarction induced by ligating the left anterior descending coronary artery leads to heart failure. This model is used to assess the effects of therapeutic agents on post-infarction cardiac remodeling and function.[17]

Experimental Protocols

Below are detailed protocols for evaluating this compound in robust animal models for ED and PH.

Protocol 1: Evaluation of Pro-Erectile Efficacy in the Rat Model

This protocol measures the effect of this compound on erectile response following electrical stimulation of the cavernous nerve.

Materials:

  • Male Sprague-Dawley rats (12-14 weeks old, or aged >18 months for aged model)

  • This compound

  • Anesthetic (e.g., sodium pentobarbital or isoflurane)

  • 25-gauge needle connected to a pressure transducer

  • Bipolar platinum stimulating electrode

  • Physiological data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway if necessary.

    • Insert a cannula into the carotid artery to monitor mean arterial pressure (MAP).

    • Expose the penis and insert a 25-gauge needle into the corpus cavernosum. Connect the needle to a pressure transducer to measure intracavernosal pressure (ICP).

    • Isolate the cavernous nerve via a midline abdominal incision.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.). Allow for an appropriate absorption period (e.g., 5-15 minutes for i.v., 30-60 minutes for p.o.).

  • Nerve Stimulation: Position the bipolar electrode around the cavernous nerve. Apply electrical stimulation (e.g., 4.0 V, 16 Hz, 1 ms pulse width for 30-60 seconds).[8]

  • Data Acquisition: Record ICP and MAP continuously before, during, and after stimulation.

  • Analysis: The primary efficacy endpoint is the ratio of the peak ICP to the simultaneous MAP (ICP/MAP). The total erectile response can also be quantified by calculating the area under the curve (AUC) of the ICP trace. Compare the results between the this compound-treated and vehicle control groups.

Protocol 2: Evaluation of Efficacy in Monocrotaline-Induced Pulmonary Hypertension

This protocol assesses the ability of this compound to prevent or reverse the development of PH in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT)

  • This compound

  • Equipment for hemodynamic measurements (pressure transducer, catheter)

  • Microtome and histology supplies

Procedure:

  • PH Induction: Induce PH with a single subcutaneous injection of MCT (e.g., 60 mg/kg).

  • Treatment Groups (Preventive Study):

    • Group 1: Sham (saline injection, vehicle treatment)

    • Group 2: MCT + Vehicle

    • Group 3: MCT + this compound (e.g., daily oral gavage, starting one day after MCT injection for 3 weeks).[11]

  • Treatment Groups (Reversal Study):

    • Allow PH to develop for 2-3 weeks after MCT injection.

    • Initiate daily treatment with this compound or vehicle for a subsequent 2-3 weeks.

  • Hemodynamic Assessment: At the end of the study period, anesthetize the rats. Insert a catheter through the right jugular vein into the right ventricle (RV) to measure right ventricular systolic pressure (RVSP).

  • Hypertrophy Assessment: Following euthanasia, excise the heart and dissect the RV free wall from the left ventricle plus septum (LV+S). Weigh both sections separately to calculate the right ventricular hypertrophy index (RVHI = RV / (LV+S)).

  • Histological Analysis: Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and stain (e.g., with hematoxylin and eosin) to assess pulmonary artery wall thickness and muscularization.

  • Analysis: Compare RVSP, RVHI, and histological parameters between the treatment and control groups.

Preclinical_Workflow cluster_0 Phase 1: Model Development & Dosing cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Data Analysis A1 Select Animal Model (e.g., MCT Rat for PH) A2 Induce Disease (e.g., MCT Injection) A1->A2 A3 Randomize Animals into Groups A2->A3 A4 Administer this compound (Dose-Response Study) A3->A4 B1 Primary Endpoint Measurement (e.g., RVSP Hemodynamics) A4->B1 B2 Secondary Endpoint Measurement (e.g., RV Hypertrophy Index) B1->B2 B3 Histopathology (e.g., Lung Vascular Remodeling) B1->B3 B4 Biomarker Analysis (e.g., Plasma cGMP levels) B1->B4 C1 Statistical Analysis (e.g., ANOVA, t-test) B2->C1 B3->C1 B4->C1 C2 Generate Tables & Figures C1->C2 C3 Interpret Results & Draw Conclusions C2->C3

Caption: General workflow for a preclinical efficacy study of this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize representative quantitative data from sildenafil studies. Researchers evaluating this compound can expect to generate and present data in a similar format.

Table 1: Summary of Sildenafil Efficacy in Animal Models of Erectile Dysfunction

Animal ModelTreatment GroupDose / RouteKey Efficacy Parameter (Mean ± SEM)Fold Increase vs. ControlReference
CRF-Induced Rat Control (CRF + Vehicle)N/AICP/MAP Ratio: 0.28 ± 0.04N/A[7]
CRF + Sildenafil5 mg/kg/day p.o.ICP/MAP Ratio: 0.65 ± 0.072.32[7]
Wild-Type Mouse Control (Vehicle)N/AICP/MAP Ratio: 0.52 ± 0.05N/A[9]
Sildenafil1 mg/kg i.v.ICP/MAP Ratio: 0.81 ± 0.061.56[9]
nNOS-/- Mouse Control (Vehicle)N/AICP/MAP Ratio: 0.25 ± 0.04N/A[9]
Sildenafil1 mg/kg i.v.ICP/MAP Ratio: 0.29 ± 0.051.16[9]
*Statistically significant improvement compared to the respective control group.

Table 2: Summary of Sildenafil Efficacy in Animal Models of Pulmonary Hypertension

Animal ModelTreatment GroupDose / RouteRVSP (mmHg) (Mean ± SEM)RVHI (RV/LV+S) (Mean ± SEM)Reference
MCT-Induced Rat ShamN/A24.5 ± 2.10.23 ± 0.02[11]
MCT + VehicleN/A58.3 ± 4.50.49 ± 0.03[11]
MCT + Sildenafil1.7 mg/kg/day p.o.31.2 ± 3.30.29 ± 0.03[11]
Hypoxia-Induced Rat Normoxia ControlN/ANot ReportedRVHI: ~0.25[12]
Hypoxia + VehicleN/ANot ReportedRVHI: ~0.48[12]
Hypoxia + Sildenafil100 mg/kgNot ReportedRVHI: ~0.35[12]
Hypoxia + Sildenafil200 mg/kgNot ReportedRVHI: ~0.32[12]
*Statistically significant improvement compared to the disease control (MCT + Vehicle or Hypoxia + Vehicle) group.

Conclusion

The animal models and protocols outlined in this document, derived from extensive research on sildenafil, provide a robust and scientifically sound basis for initiating preclinical efficacy studies of this compound. The erectile dysfunction and pulmonary hypertension models are well-established and offer clear, quantifiable endpoints. It is imperative for any research program involving this compound to also conduct comprehensive preclinical safety and toxicology evaluations, as such data are currently absent and essential for any potential therapeutic development.[18]

References

Acetildenafil stock solution preparation and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, also known as hongdenafil, is a potent synthetic compound and an analog of sildenafil.[1] It functions as a phosphodiesterase type 5 (PDE5) inhibitor.[2] By inhibiting the PDE5 enzyme, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[3][4] This mechanism of action makes it a subject of interest in research areas such as erectile dysfunction and pulmonary hypertension.[5] These application notes provide detailed protocols for the preparation of this compound stock solutions and guidelines for assessing their long-term stability.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

  • Molecular Formula: C₂₅H₃₄N₆O₃

  • Molecular Weight: 466.58 g/mol [6]

This compound is soluble in several organic solvents. The following table summarizes its known solubility.

SolventSolubilityReference
Dimethylformamide (DMF)10 mg/mL[7]
Dimethyl sulfoxide (DMSO)3.3 mg/mL[7]
Ethanol5 mg/mL[7]
ChloroformSoluble[6]
MethanolSoluble[6]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[7]

Signaling Pathway of PDE5 Inhibition

This compound exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this mechanism.

PDE5_Inhibition_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound via PDE5 inhibition.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity >98%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Workflow for Stock Solution Preparation:

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Stability_Study_Workflow start Start prepare_samples Prepare Stock Solution Aliquots start->prepare_samples storage Store at Different Conditions (-20°C, 4°C, RT) prepare_samples->storage sampling Collect Samples at Time Points (0, 1, 3, 6 months) storage->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Analyze Data (Purity, Concentration) hplc_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Study of Acetildenafil in Smooth Muscle Relaxation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, a structural analog of sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Like sildenafil, it is utilized in research to investigate the signaling pathways involved in smooth muscle relaxation. This compound is often identified in unregulated herbal aphrodisiac products.[2] Due to the limited availability of specific research data on this compound, the following application notes and protocols are based on the well-established methodologies for sildenafil and other PDE5 inhibitors. Given their shared mechanism of action, these protocols provide a robust framework for studying the effects of this compound.

The primary mechanism of action for this compound involves the inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1][3] By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation cascade results in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.[1]

Data Presentation: Comparative Pharmacology of PDE5 Inhibitors

The following table summarizes the in vitro potency of sildenafil and other well-characterized PDE5 inhibitors against various phosphodiesterase isozymes. This data is crucial for understanding the selectivity profile of these compounds and serves as a benchmark for comparative studies with this compound.

CompoundPDE1 (IC₅₀, nM)PDE2 (IC₅₀, nM)PDE3 (IC₅₀, nM)PDE4 (IC₅₀, nM)PDE5 (IC₅₀, nM)PDE6 (IC₅₀, nM)
Sildenafil280>10,000>10,000>10,0003.533
Vardenafil180>10,000>10,000>10,0000.711
Tadalafil>10,000>10,000>10,000>10,0001.8>10,000
Avanafil>5,000>5,000>5,000>5,0005.2>1,000

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.[4][5]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

The signaling cascade initiated by this compound leading to smooth muscle relaxation is depicted below. This pathway highlights the central role of the nitric oxide (NO)-cGMP axis and the inhibitory action of this compound on PDE5.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades to This compound This compound This compound->PDE5 Inhibits Ca_decrease Decrease in intracellular [Ca²⁺] PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Figure 1: Signaling pathway of this compound in smooth muscle.

Experimental Protocols

Protocol 1: In Vitro Assessment of Smooth Muscle Relaxation Using an Organ Bath

This protocol details the methodology for assessing the relaxant effects of this compound on isolated smooth muscle strips, a fundamental technique in vascular and non-vascular smooth muscle pharmacology.[6][7]

1. Tissue Preparation:

  • Obtain smooth muscle tissue (e.g., corpus cavernosum, aorta, ureter) from a suitable animal model (e.g., rabbit, rat) or human tissue samples in accordance with ethical guidelines.
  • Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
  • Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 2 x 2 x 10 mm).

2. Organ Bath Setup:

  • Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
  • Connect one end of the strip to a fixed support and the other to an isometric force transducer.
  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams, with washouts every 15-20 minutes.

3. Experimental Procedure:

  • Induce a sustained contraction with a contractile agent such as phenylephrine (10⁻⁵ M) or KCl (80 mM).
  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals.
  • Record the relaxation response as a percentage reversal of the pre-induced contraction.
  • In parallel experiments, the contribution of the NO-cGMP pathway can be investigated by pre-incubating tissues with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME, 10⁻⁴ M) or a soluble guanylate cyclase (sGC) inhibitor (e.g., ODQ, 10⁻⁵ M) before adding this compound.

4. Data Analysis:

  • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.
  • Calculate the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible effect) and the maximal relaxation (Eₘₐₓ) for this compound.

// Nodes A[label="Tissue Isolation\n(e.g., Corpus Cavernosum)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Mount in Organ Bath\n(Krebs Solution, 37°C, 95% O₂/5% CO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Equilibration\n(60 min, resting tension)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Induce Contraction\n(e.g., Phenylephrine)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cumulative Addition of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Record Relaxation\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(Concentration-Response Curve, EC₅₀)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 2: Workflow for in vitro smooth muscle relaxation assay.
Protocol 2: Phosphodiesterase 5 (PDE5) Inhibition Assay

This protocol provides a method to determine the in vitro inhibitory activity of this compound against PDE5. This is essential for confirming its mechanism of action and determining its potency (IC₅₀).[4][8][9]

1. Reagents and Materials:

  • Recombinant human PDE5 enzyme.
  • cGMP (substrate).
  • Snake venom nucleotidase (e.g., from Crotalus atrox).
  • This compound stock solution (in DMSO).
  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and BSA).
  • Phosphate detection reagent (e.g., Malachite Green-based reagent).
  • 96-well microplates.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add the assay buffer, PDE5 enzyme, and the this compound dilutions (or vehicle control).
  • Initiate the reaction by adding cGMP.
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
  • Stop the PDE5 reaction by adding a stop solution (e.g., 0.1 M HCl).
  • Add snake venom nucleotidase to convert the resulting GMP into guanosine and inorganic phosphate (Pi).
  • Incubate for a further period (e.g., 10 minutes) at 30°C.
  • Add the phosphate detection reagent to each well.
  • After color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

3. Data Analysis:

  • Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

// Nodes A[label="Prepare Reagents\n(PDE5, cGMP, this compound dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Incubate PDE5 and this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add cGMP to start reaction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate (30°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Stop reaction and add\nSnake Venom Nucleotidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Incubate to produce\ninorganic phosphate (Pi)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add Phosphate\nDetection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Calculate % Inhibition and IC₅₀", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 3: Workflow for PDE5 inhibition assay.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers investigating the effects of this compound on smooth muscle relaxation. By leveraging the extensive knowledge base established for sildenafil and other PDE5 inhibitors, scientists can effectively characterize the pharmacological profile of this compound and its potential therapeutic applications. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, thereby contributing to a clearer understanding of this compound's biological activity.

References

Sourcing and Analysis of Acetildenafil and its Metabolites: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has been identified as an undeclared ingredient in various dietary supplements, posing a significant health risk to consumers.[1] Accurate detection and quantification of this compound and its metabolites are crucial for regulatory control, forensic analysis, and understanding its pharmacological and toxicological profile. This application note provides a comprehensive guide to sourcing analytical standards, detailed analytical protocols for quantification, and an overview of its presumed metabolic pathways.

Sourcing Analytical Standards

The availability of high-purity analytical standards is fundamental for the accurate identification and quantification of this compound and its metabolites. Several reputable suppliers offer these compounds for research purposes.

Table 1: Suppliers of this compound and its Metabolite Analytical Standards

CompoundSupplier(s)CAS Number
This compound MedChemExpress, US Biological Life Sciences, Biosynth, TLC Pharmaceutical Standards, LGC Standards, Hello Bio831217-01-7
N-Desethyl this compound TLC Pharmaceutical Standards, Santa Cruz Biotechnology, CymitQuimica147676-55-9[2][3][4]
Hydroxy this compound LGC StandardsNot readily available

Note: The availability of specific metabolites may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Predicted Metabolic Pathway of this compound

The metabolic fate of this compound has not been extensively studied in published literature. However, based on its structural similarity to sildenafil, a well-characterized drug, its metabolic pathway can be predicted with a high degree of confidence. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route) in the liver.[5][6][7][8][9] The primary metabolic reaction is N-demethylation of the piperazine ring to form N-desmethylsildenafil.

By analogy, this compound is expected to undergo N-deethylation of the piperazine ring, also mediated by CYP3A4 and CYP2C9, to form N-desethyl this compound. Further hydroxylation of the propyl chain is another potential metabolic route, leading to the formation of Hydroxythis compound.

Acetildenafil_Metabolism This compound This compound N_Desethyl_this compound N-Desethyl this compound This compound->N_Desethyl_this compound CYP3A4, CYP2C9 (N-deethylation) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound CYP450 (Hydroxylation)

Caption: Predicted metabolic pathway of this compound.

Analytical Methods and Protocols

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most common and reliable technique for the analysis of this compound and its metabolites.

Sample Preparation: Herbal Supplements

A generic protocol for the extraction of this compound from solid herbal supplement matrices is as follows:

  • Homogenization: Accurately weigh a portion of the homogenized sample (e.g., 1 gram).

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The following tables summarize typical HPLC and LC-MS/MS parameters for the analysis of this compound.

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.2 M ammonium acetate buffer (pH 7.0) in a 60:40 (v/v) ratio[10]
Flow Rate 1.0 mL/min[10]
Detection UV at 230 nm[11]
Injection Volume 10 µL[12]

Table 3: LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)[12]
Mobile Phase A 10 mM ammonium formate and 0.1% formic acid in water[12]
Mobile Phase B 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1, v/v)[12]
Gradient 0-5 min, 2% B; 5-15 min, 2-40% B; 15-22 min, 40-95% B; 22-25 min, 95% B; 25-26 min, 95-2% B; 26-29 min, 2% B[12]
Flow Rate 0.3 mL/min[12]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Quantitative Data

The following table summarizes some of the reported quantitative data for this compound in seized herbal supplements. Due to the illicit nature of these products, the concentrations can vary significantly.

Table 4: Quantitative Analysis of this compound in Seized Supplements

Analytical MethodMatrixConcentration RangeLODLOQReference
LC-Q-Exactive HRMSHerbal SupplementsNot specified0.4 mg/kg1.2 mg/kg[12]
HPLC-UVHerbal SupplementsNot specifiedNot specifiedNot specified[13]
LC-MS/MSUrineNot specifiedNot specifiedNot specified[14]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in a research or forensic setting is depicted below.

Experimental_Workflow cluster_sourcing Standard Sourcing cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Reporting S1 Identify Suppliers S2 Procure Analytical Standards (this compound, Metabolites) S1->S2 P1 Sample Homogenization S2->P1 P2 Solvent Extraction P1->P2 P3 Sonication & Centrifugation P2->P3 P4 Filtration P3->P4 A1 HPLC-UV or LC-MS/MS Analysis P4->A1 A2 Method Validation (Linearity, LOD, LOQ) A1->A2 D1 Peak Integration & Quantification A2->D1 D2 Data Interpretation D1->D2 D3 Report Generation D2->D3

Caption: General workflow for this compound analysis.

Conclusion

This application note provides a foundational guide for researchers and professionals involved in the analysis of this compound and its metabolites. By utilizing the information on sourcing analytical standards, applying the detailed analytical protocols, and understanding the likely metabolic pathways, laboratories can effectively detect and quantify these compounds. The provided workflows and diagrams serve as a practical tool for implementing these analytical procedures. Further research into the specific metabolism and toxicology of this compound is warranted to fully assess its impact on human health.

References

Application of Acetildenafil in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Acetildenafil, also known as hongdenafil, is a synthetic compound that is structurally analogous to Sildenafil.[1] Like Sildenafil, it functions as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] This pathway plays a significant role in vasodilation and cardiovascular function. While this compound has been identified as an adulterant in some herbal aphrodisiac products, it has not undergone the extensive clinical testing for safety and efficacy that approved drugs like Sildenafil have.[1][2] Consequently, its specific biological effects and safety profile are not well-characterized.

This document provides an overview of the potential applications of this compound in cardiovascular research, drawing heavily on the extensive research conducted on its well-studied analog, Sildenafil. The provided protocols are based on established methodologies for evaluating PDE5 inhibitors and should be adapted and validated for specific experimental needs.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of PDE5. PDE5 is the enzyme responsible for the degradation of cGMP.[2] In the cardiovascular system, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[3] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the vasodilatory effects of NO.

Quantitative Data: PDE Inhibitor Selectivity

The selectivity of a PDE inhibitor is crucial for its therapeutic effect and side-effect profile. While specific IC50 data for this compound is not widely available in peer-reviewed literature, the following table provides data for Sildenafil and other well-characterized PDE5 inhibitors as a reference. Researchers should perform their own assays to determine the specific inhibitory profile of this compound.

CompoundPDE1 (IC50, nM)PDE2 (IC50, >1000 nM)PDE3 (IC50, >1000 nM)PDE4 (IC50, >1000 nM)PDE5 (IC50, nM)PDE6 (IC50, nM)
Sildenafil180>1000>1000>10005.2211
Vardenafil180>1000>1000>10000.711

Data for Sildenafil and Vardenafil are presented as examples of PDE5 inhibitor selectivity. IC50 values can vary between different studies and assay conditions.

Experimental Protocols

1. In Vitro PDE5 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • This compound (and other test compounds)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Detection reagents (e.g., a commercially available PDE assay kit that measures GMP production or phosphate generation)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PDE5 enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a positive control (a known PDE5 inhibitor like Sildenafil) and a negative control (vehicle).

  • Initiate the enzymatic reaction by adding cGMP to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction according to the manufacturer's instructions of the assay kit.

  • Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

2. Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings

This protocol evaluates the vasodilatory effect of this compound on isolated arterial segments.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution

  • Phenylephrine (or other vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Sodium nitroprusside (endothelium-independent vasodilator)

  • This compound

  • Organ bath system with force transducers

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Cut the aorta into rings of 2-3 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.

  • Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has stabilized, add increasing cumulative concentrations of this compound to the bath and record the relaxation response.

  • To assess the role of the endothelium, the experiment can be repeated in endothelium-denuded rings or in the presence of an NO synthase inhibitor (e.g., L-NAME).

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the EC50 value for this compound-induced relaxation.

3. In Vivo Hemodynamic Studies in an Animal Model

This protocol assesses the effects of this compound on systemic and cardiovascular hemodynamics in an anesthetized animal model.

Materials:

  • Anesthetized rats or mice

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Echocardiography system (optional)

  • This compound solution for intravenous or oral administration

Procedure:

  • Anesthetize the animal and maintain anesthesia throughout the experiment.

  • Cannulate the carotid artery to measure arterial blood pressure and heart rate.

  • Cannulate the jugular vein for drug administration.

  • Allow the animal to stabilize after surgery.

  • Record baseline hemodynamic parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate).

  • Administer this compound intravenously or orally at different doses.

  • Continuously monitor and record the hemodynamic parameters for a defined period after each dose.

  • (Optional) Perform echocardiography to assess cardiac function parameters such as ejection fraction, fractional shortening, and cardiac output.

  • Analyze the data to determine the dose-dependent effects of this compound on cardiovascular parameters.

Visualizations

Acetildenafil_Mechanism NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 GMP GMP cGMP->GMP degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to This compound This compound This compound->PDE5

Caption: Signaling pathway of this compound via PDE5 inhibition.

Experimental_Workflow start Start: Hypothesis (this compound affects cardiovascular system) in_vitro In Vitro Studies (PDE5 Inhibition Assay) start->in_vitro ex_vivo Ex Vivo Studies (Isolated Aortic Rings) in_vitro->ex_vivo in_vivo In Vivo Studies (Hemodynamic Monitoring) ex_vivo->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis conclusion Conclusion on Cardiovascular Effects data_analysis->conclusion

Caption: General experimental workflow for cardiovascular evaluation.

Disclaimer: this compound is a research compound and is not approved for human use. The information and protocols provided are for research purposes only. All experiments should be conducted in accordance with relevant ethical guidelines and regulations. The biological effects and safety profile of this compound are not well-established, and researchers should exercise caution and perform thorough validation of any experimental protocol.

References

Forensic Analysis of Acetildenafil in Seized Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, a structural analogue of sildenafil (the active ingredient in Viagra®), is a phosphodiesterase type 5 (PDE5) inhibitor.[1] It is frequently detected as an undeclared ingredient in so-called "herbal" or "natural" aphrodisiac products, posing a significant public health risk.[1][2][3] These unapproved substances have not undergone the rigorous safety and efficacy testing required for prescription medications, and their unknown pharmacological and toxicological profiles present a danger to consumers.[1][2] Forensic analysis of seized products is therefore crucial for identifying these illicit compounds and protecting public health.

This document provides detailed application notes and protocols for the forensic analysis of this compound in various seized materials. The methodologies described are based on established analytical techniques for sildenafil and its analogues.

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound, like sildenafil, exerts its physiological effects by inhibiting phosphodiesterase type 5 (PDE5).[1] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[4][5][6] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[6] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[6][7] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby enhancing the erectile response.[4][7]

NO_cGMP_Pathway Sexual_Stimulation Sexual Stimulation NO_Synthase NO Synthase Sexual_Stimulation->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces L_Arginine L-Arginine L_Arginine->NO_Synthase Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP produces GTP GTP GTP->Guanylate_Cyclase PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP PDE5->GMP degrades to This compound This compound This compound->PDE5 inhibits Erection Erection Relaxation->Erection

Figure 1: Simplified NO/cGMP signaling pathway for this compound.

Analytical Techniques for the Identification and Quantification of this compound

A variety of analytical techniques can be employed for the detection and quantification of this compound in seized products.[8][9] The choice of method often depends on the available instrumentation, the complexity of the sample matrix, and the need for qualitative or quantitative results.

Sample Preparation

Effective sample preparation is critical for accurate analysis, especially in complex matrices like herbal supplements.[10] A general workflow for sample preparation is outlined below.

Sample_Prep_Workflow Start Seized Product (e.g., capsule, tablet, powder) Homogenize Homogenization Start->Homogenize Extract Solvent Extraction (e.g., Methanol, Acetonitrile) Homogenize->Extract Cleanup Sample Cleanup (e.g., Filtration, SPE, QuEChERS) Extract->Cleanup Analyze Instrumental Analysis Cleanup->Analyze

Figure 2: General sample preparation workflow.

A common extraction procedure involves dissolving the homogenized sample in an organic solvent such as methanol or acetonitrile, followed by sonication and filtration.[10][11] For complex matrices, further cleanup using Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary to remove interfering substances.[10]

Quantitative Data Summary

The following table summarizes typical performance characteristics of various analytical methods for the analysis of sildenafil and its analogues. These values can be considered indicative for the analysis of this compound.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (R²)Reference(s)
HPLC-UV0.23 ng/mL - 0.7 µg/mL0.68 ng/mL - 2.2 µg/mL> 0.999[12][13]
LC-MS/MS1.63 - 9.81 ng/g80 ng/mL> 0.99[14]
GC-MS0.70 µg/L2.00 µg/L> 0.991[15]
TLC-Densitometry8.54 µg/mL (Sildenafil)--[16]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector[12]

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[13]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.5% Triethylamine solution[13]

  • Purified water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:0.5% Triethylamine (15:26:59, v/v/v)[13]

  • Flow Rate: 1.0 mL/min[13]

  • Injection Volume: 20 µL[13]

  • Column Temperature: 30 °C[13]

  • Detection Wavelength: 290 nm[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 5-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized seized product.

    • Add a known volume of mobile phase and sonicate for 10-15 minutes.[13]

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound and for confirmatory analysis.[9][17]

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer[17][18]

  • C18 analytical column (e.g., 4.6 x 50 mm, 2.7 µm)[17]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (0.1%)[17]

  • Purified water (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water[17]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[17]

  • Flow Rate: 0.6 mL/min[17]

  • Gradient Program:

    • Start with 10% B

    • Increase to 30% B over 2 minutes

    • Increase to 90% B over 2 minutes

    • Return to 10% B in 0.25 minutes and hold for 1.25 minutes[17]

  • Column Temperature: 40 °C[17]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, using LC-MS grade solvents.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification and Confirmation: Identify this compound based on its retention time and the presence of specific MRM transitions. Quantify using a calibration curve constructed from the standards.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. While less common for sildenafil analogues due to their relatively high boiling points and potential for thermal degradation, it can be used, sometimes requiring derivatization.[17][19]

Instrumentation:

  • GC system coupled to a Mass Selective Detector (MSD)

  • Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Organic solvent for extraction (e.g., Methanol, Ethyl acetate)

  • Derivatizing agent (if necessary, e.g., BSTFA)[15]

  • This compound reference standard

GC Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Range: m/z 40-550

Procedure:

  • Standard and Sample Preparation: Prepare a solution of the reference standard and the sample extract in a suitable solvent. If derivatization is required, evaporate the solvent and add the derivatizing agent, then heat as necessary.

  • Analysis: Inject the prepared solution into the GC-MS system.

  • Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the reference standard.

Conclusion

The forensic analysis of this compound in seized products is essential for law enforcement and public health. The protocols and data presented here provide a framework for the reliable identification and quantification of this illicit substance. While HPLC-UV is a robust method for routine screening and quantification, LC-MS/MS offers superior sensitivity and selectivity for confirmation and trace analysis. The choice of methodology should be guided by the specific requirements of the analysis and the available resources. Proper validation of any analytical method is crucial to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Acetildenafil fragmentation patterns in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the mass spectrometric analysis of Acetildenafil.

Frequently Asked Questions (FAQs)

Q1: What is the protonated molecule ([M+H]⁺) of this compound?

The nominal mass of this compound is 466.58 g/mol . In positive ion electrospray mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of 467.[1]

Q2: What are the most characteristic fragment ions of this compound in MS/MS?

The most prominent fragment ions of this compound are typically observed at m/z 297, 113, and 99. The ion at m/z 297 is often the base peak and is characteristic of the pyrazolopyrimidinone core after cleavage of the piperazine moiety. The ions at m/z 113 and 99 are related to the N-ethylpiperazine group.[1]

Q3: Why am I seeing a peak at m/z 489 in my sample when I expect this compound (m/z 467)?

A peak at m/z 489 could indicate the presence of Homosildenafil, an analogue of Sildenafil where the N-methylpiperazine is replaced by an N-ethylpiperazine, similar to this compound, but retaining the sulfonyl group instead of the acetyl group.[1] Careful chromatographic separation and comparison of fragmentation patterns are crucial to differentiate between these analogues.

Q4: I am having trouble with the sensitivity of my assay for this compound. What can I do?

Low sensitivity can be due to several factors. Consider the following:

  • Sample Preparation: Ensure your extraction method is efficient for this compound from the sample matrix. Solid-phase extraction (SPE) can be effective in cleaning up complex samples and concentrating the analyte.

  • Mobile Phase: The use of a mobile phase containing a small amount of formic acid or acetic acid can improve the ionization efficiency of this compound in positive ESI mode.[2]

  • Ion Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound.

  • Mass Spectrometer Settings: Ensure you are using the appropriate scan mode. Multiple Reaction Monitoring (MRM) is generally the most sensitive method for quantification.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Column temperature variations.3. Leak in the LC system.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Check all fittings and connections for leaks.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of this compound.1. Improve sample cleanup using techniques like SPE or liquid-liquid extraction.2. Modify the chromatographic method to separate this compound from interfering compounds.3. Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification.
No Peak Detected 1. Incorrect mass spectrometer settings (e.g., wrong m/z monitored).2. Sample degradation.3. Instrument malfunction (e.g., no spray in the ESI source).1. Verify the precursor and product ion m/z values for this compound.2. Check sample stability and storage conditions.3. Perform a system check and ensure the mass spectrometer is functioning correctly.

Experimental Protocols

Sample Preparation: Extraction from Herbal Supplements
  • Homogenization: Grind the solid supplement (e.g., tablet or capsule content) into a fine powder.

  • Extraction:

    • To 100 mg of the homogenized powder, add 10 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex the mixture for 1 minute.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantification: m/z 467 → 297

    • Confirmation: m/z 467 → 113

Data Presentation

Table 1: Major Product Ions of this compound in ESI-MS/MS
Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Neutral LossRelative Abundance
467297Pyrazolopyrimidinone coreHigh (Often Base Peak)
467113N-ethylpiperazine fragmentMedium
46799Piperazine fragmentMedium
467311Pyrazolopyrimidinone core with ethoxy groupLow
467313Pyrazolopyrimidinone core with ethoxy groupLow

Note: Relative abundances can vary depending on the instrument and collision energy.

Visualizations

Fragmentation Pathway of this compound

Acetildenafil_Fragmentation cluster_main This compound Fragmentation Pathway cluster_frags Major Fragments parent This compound [M+H]⁺ m/z 467 frag297 Pyrazolopyrimidinone Core m/z 297 parent->frag297 Cleavage of piperazine moiety frag113 N-ethylpiperazine Fragment m/z 113 parent->frag113 Cleavage at acetyl group frag99 Piperazine Fragment m/z 99 frag113->frag99 -C₂H₄

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Homogenize Herbal Supplement B Solvent Extraction (ACN/Water) A->B C Sonicate & Centrifuge B->C D Filter Supernatant C->D E UHPLC Separation (C18 Column) D->E F ESI+ Ionization E->F G Tandem MS (MRM) F->G H Peak Integration & Quantification G->H I Data Review & Reporting H->I

References

Technical Support Center: Overcoming Poor Acetildenafil Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Acetildenafil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, also known as hongdenafil, is a synthetic compound that is structurally similar to sildenafil and acts as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Its poor solubility in aqueous buffers can significantly hinder in vitro experiments, leading to issues such as drug precipitation, inaccurate concentration measurements, and unreliable experimental results. Addressing solubility is a critical first step for accurate and reproducible research.

Q2: What is the reported solubility of this compound in common laboratory solvents?

A2: While extensive data in aqueous buffers is limited, the solubility of this compound in various organic solvents has been reported. This information is crucial for preparing stock solutions before further dilution into aqueous buffers.

SolventSolubility
DMF10 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
DMSO3.3 mg/mL
Ethanol5 mg/mL
ChloroformSoluble
MethanolSoluble

Q3: What are the initial signs of solubility issues in my experiment?

A3: Common indicators of poor solubility include:

  • Visible Precipitation: A cloudy appearance, film, or solid particles in your buffer after adding this compound stock solution.

  • Inconsistent Results: High variability between replicate experiments.

  • Non-linear Dose-Response Curves: Difficulty in achieving a clear dose-dependent effect.

  • Low Bioactivity: The compound appears less potent than expected, which might be due to a lower-than-intended concentration in solution.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer upon dilution from an organic stock.

This is a common problem when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the hydrophobic compound to crash out of the solution.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final this compound Concentration start->step1 step2 Increase Co-solvent Percentage step1->step2 Fails end_s Solution is Clear step1->end_s Successful step3 Use a Different Co-solvent step2->step3 Fails step2->end_s Successful step4 Employ Solubilizing Excipients step3->step4 Fails step3->end_s Successful step4->end_s Successful end_f Precipitation Persists step4->end_f

Caption: Troubleshooting workflow for this compound precipitation.

Possible Solutions & Experimental Protocols:

  • Solution 1: Optimize Co-solvent Concentration:

    • Rationale: Maintaining a sufficient concentration of a water-miscible organic solvent can keep this compound in solution.

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

      • Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

      • Add the this compound stock solution to each buffer to achieve the desired final drug concentration.

      • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

      • Determine the lowest co-solvent concentration that maintains solubility. Note: Be mindful of the co-solvent's potential effects on your experimental system.

  • Solution 2: pH Adjustment:

    • Rationale: The solubility of ionizable compounds like this compound (a weak base) can be significantly influenced by pH. Lowering the pH of the buffer will increase the proportion of the more soluble, protonated form of the molecule.

    • Protocol:

      • Prepare a series of buffers (e.g., phosphate or citrate buffers) with a range of pH values below the pKa of the basic functional group of this compound (for sildenafil, a close analog, the pKa is around 6.5). For example, prepare buffers at pH 4.0, 5.0, 6.0, and 7.0.

      • Determine the solubility of this compound in each buffer using a shake-flask method followed by quantification (e.g., HPLC or UV-Vis spectroscopy).

      • Select a pH that provides adequate solubility while being compatible with your experimental system.

  • Solution 3: Utilize Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.

    • Protocol:

      • Prepare aqueous buffer solutions containing various concentrations of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), ranging from 1% to 10% (w/v).

      • Add an excess amount of this compound powder to each cyclodextrin solution.

      • Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

      • Centrifuge the samples to pellet the undissolved compound.

      • Analyze the supernatant for this compound concentration to determine the solubility enhancement.

  • Solution 4: Employ Surfactants:

    • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility.

    • Protocol:

      • Prepare aqueous buffer solutions containing a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) at concentrations above its CMC (for Tween® 80, the CMC is approximately 0.0013% w/v). Use a range of concentrations, for example, 0.05%, 0.1%, and 0.5% (v/v).

      • Follow the same procedure as the cyclodextrin protocol (steps 2-5) to determine the increase in this compound solubility.

      • Caution: Ensure the chosen surfactant and its concentration are not cytotoxic or do not interfere with the assay.

Quantitative Data for Solubility Enhancement (Based on Sildenafil as an Analog)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the expected solubility enhancements based on studies with its close structural analog, sildenafil. These values should serve as a guide for experimental design.

Table 1: pH-Dependent Solubility of Sildenafil Citrate

pHApproximate Solubility (mg/mL)Fold Increase from pH 8.0
1.237.25~169x
4.021.19~96x
5.018.53~84x
6.80.40~1.8x
8.00.221x

Data adapted from studies on sildenafil citrate.

Table 2: Estimated Solubility Enhancement of Sildenafil with Different Methods

MethodExcipient/SystemEstimated Fold Increase in Solubility
Solid DispersionAmorphous Microspheres~79x
Solid DispersionCrystalline Microspheres~55x
Solid DispersionSolid SNEDDS~82x
Co-crystallizationFumaric Acid~5x

Data adapted from various studies on sildenafil.

Signaling Pathway

This compound is an inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, which then acts as a second messenger to mediate various downstream effects, most notably smooth muscle relaxation and vasodilation.

cGMP Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates 5GMP 5'-GMP (inactive) PDE5->5GMP degrades This compound This compound This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Acetildenafil Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of Acetildenafil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: For the quantification of this compound, the most commonly used precursor ion ([M+H]⁺) is m/z 467. The selection of product ions can vary, but a common transition is m/z 297.[1] It is crucial to optimize collision energy for your specific instrument to ensure the highest sensitivity and specificity. At least two multiple reaction monitoring (MRM) transitions should be monitored for each compound, one for quantification and another for confirmation.[1][2]

Q2: I am observing a weak signal or no peak for this compound. What are the possible causes and solutions?

A2: A weak or absent signal can stem from several factors throughout the experimental workflow. Here's a systematic troubleshooting approach:

  • Sample Preparation: Ensure efficient extraction of this compound from the sample matrix. Inadequate extraction can lead to low recovery. Consider optimizing your extraction solvent and technique. A common method involves extraction with methanol or acetonitrile followed by sonication and filtration.[1][3]

  • Ionization Source: Verify that the electrospray ionization (ESI) source is clean and functioning correctly. Contamination in the ion source is a frequent cause of poor signal intensity.[4] Regular cleaning and maintenance are essential. Also, confirm that the ESI is in the positive ionization mode, as this compound is typically detected as a protonated molecule ([M+H]⁺).[1]

  • Mass Spectrometer Parameters: Double-check the MRM transitions (precursor and product ions) and collision energy settings. These parameters should be optimized specifically for this compound on your instrument. An auto-optimization program, if available, can be utilized for this purpose.[3]

  • Chromatography: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower signal-to-noise ratio. Evaluate your column, mobile phase, and gradient conditions.

Q3: My retention time for this compound is shifting between injections. How can I resolve this?

A3: Retention time shifts are a common issue in LC-MS/MS analysis and can be caused by several factors:

  • Column Equilibration: Insufficient column equilibration between injections is a primary cause of retention time drift. Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5]

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure accurate composition. The pH of the mobile phase can also influence retention, so it should be consistent.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column temperature is stable and consistent throughout the analytical run.

  • Pump Performance: Issues with the LC pump, such as leaks or air bubbles, can cause inconsistent flow rates and lead to retention time variability.[6]

Q4: I'm observing significant matrix effects in my analysis. What are some strategies to mitigate this?

A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a significant challenge in LC-MS/MS. Here are some mitigation strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds through more rigorous sample preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the interfering matrix components. Modifying the gradient, changing the mobile phase, or using a different column chemistry can improve separation.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects, as both the analyte and the IS will be similarly affected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Inefficient sample extractionOptimize extraction solvent and method (e.g., sonication time).[1][3]
Ion source contaminationClean the ion source and ion optics.[4][6]
Incorrect MS parametersOptimize MRM transitions and collision energy for this compound.[2][3]
Retention Time Shift Insufficient column equilibrationIncrease the equilibration time between injections.[5]
Inconsistent mobile phasePrepare fresh mobile phase daily and ensure accurate composition.
Pump issues (leaks, air bubbles)Purge the pump and check for leaks.[6]
Poor Peak Shape (Tailing, Broadening) Column contamination or degradationFlush the column or replace it if necessary.[7]
Inappropriate injection solventThe injection solvent should be weaker than or similar to the initial mobile phase.[7]
Extra-column dead volumeCheck and minimize the length and diameter of tubing and fittings.[7]
High Background Noise Contaminated mobile phase or solventsUse high-purity, LC-MS grade solvents and additives.[4][8]
Contaminated LC systemFlush the entire LC system.
Dirty ion sourceClean the ion source.[6]
Inconsistent Results Matrix effectsImprove sample cleanup (SPE, LLE) or use a stable isotope-labeled internal standard.[9]
Sample degradationEnsure proper sample storage and handling.
Injection volume variabilityCheck the autosampler for proper functioning.

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for this compound Quantification

ParameterRecommended Value/Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 467
Product Ion (Quantifier) m/z 297[1]
Product Ion (Qualifier) Optimization required on the specific instrument
Collision Energy (CE) Instrument-dependent, requires optimization

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of this compound from biological matrices like plasma or serum.

  • To 100 µL of the sample, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 3 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient Program:

    • Start with a low percentage of mobile phase B (e.g., 5-10%).

    • Linearly increase the percentage of mobile phase B to elute this compound.

    • Include a column wash step with a high percentage of mobile phase B.

    • Return to the initial conditions for column re-equilibration.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Method
  • Ionization: Use Electrospray Ionization (ESI) in the positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Set the precursor and product ions for this compound as indicated in Table 1.

  • Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy) to achieve the maximum signal intensity for this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Logic Start Problem Detected: Inaccurate Quantification Check_Signal Is the signal intensity adequate? Start->Check_Signal No_Signal No Check_Signal->No_Signal Yes_Signal Yes Check_Signal->Yes_Signal Check_RT Is the retention time stable? No_RT No Check_RT->No_RT Yes_RT Yes Check_RT->Yes_RT Check_PeakShape Is the peak shape acceptable? No_PeakShape No Check_PeakShape->No_PeakShape Yes_PeakShape Yes Check_PeakShape->Yes_PeakShape Check_Matrix Are matrix effects suspected? Yes_Matrix Yes Check_Matrix->Yes_Matrix No_Matrix No Check_Matrix->No_Matrix Optimize_MS Optimize MS Parameters (Source, CE) No_Signal->Optimize_MS Check_SamplePrep Review Sample Preparation Optimize_MS->Check_SamplePrep Check_SamplePrep->Check_Signal Yes_Signal->Check_RT Check_Equilibration Verify Column Equilibration No_RT->Check_Equilibration Check_MobilePhase Inspect Mobile Phase Check_Equilibration->Check_MobilePhase Check_Pump Check LC Pump Check_MobilePhase->Check_Pump Check_Pump->Check_RT Yes_RT->Check_PeakShape Check_Column Inspect Column Condition No_PeakShape->Check_Column Check_InjectionSolvent Verify Injection Solvent Check_Column->Check_InjectionSolvent Check_InjectionSolvent->Check_PeakShape Yes_PeakShape->Check_Matrix Improve_Cleanup Improve Sample Cleanup Yes_Matrix->Improve_Cleanup Use_IS Use Stable Isotope IS Improve_Cleanup->Use_IS Use_IS->Check_Matrix End Problem Resolved No_Matrix->End

References

Minimizing matrix effects in Acetildenafil bioanalysis from herbal supplements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the bioanalysis of Acetildenafil, particularly in complex herbal supplement matrices. The primary challenge in this area is mitigating the "matrix effect," where co-extracted compounds from the herbal matrix interfere with the accurate quantification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the "matrix effect," and why is it a significant problem for this compound analysis in herbal supplements?

A1: The matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, like this compound, due to the presence of co-eluting substances from the sample matrix.[1][2] Herbal supplements are notoriously complex matrices containing a wide variety of compounds (e.g., alkaloids, flavonoids, lipids, and phenols) that can interfere with the analysis.[3][4]

Why it's a problem:

  • Ion Suppression: This is the most common issue. Interfering molecules compete with this compound for ionization in the mass spectrometer's source, leading to a weaker signal.[2][4] This can result in the underestimation of the analyte's concentration or even false-negative results.[2]

  • Ion Enhancement: Less commonly, co-eluting substances can improve the ionization efficiency of this compound, leading to an artificially high signal and overestimation of its concentration.[5]

  • Poor Reproducibility: The composition of herbal supplements can vary significantly from batch to batch, leading to inconsistent matrix effects and unreliable results.[1]

Q2: I'm observing significant ion suppression and low recovery for this compound. What are the likely causes, and how can I troubleshoot this?

A2: Significant ion suppression and low recovery are typically linked to inadequate sample cleanup, allowing matrix components to interfere with the LC-MS analysis. The primary culprits in herbal matrices are often phospholipids, salts, and other highly abundant endogenous compounds.[1]

Use the following troubleshooting workflow to diagnose and resolve the issue:

G Troubleshooting Workflow for Ion Suppression & Low Recovery cluster_Start cluster_Diagnosis Diagnosis cluster_Solution Solution cluster_End Start Start: Low Signal or Inconsistent Results CheckIS 1. Review Internal Standard (IS) Response Start->CheckIS PostInfusion 2. Perform Post-Column Infusion Experiment CheckIS->PostInfusion IS response is also low or inconsistent ImproveCleanup 3. Improve Sample Cleanup (See Protocol Section) PostInfusion->ImproveCleanup Suppression observed at This compound's retention time OptimizeLC 4. Optimize Chromatography ImproveCleanup->OptimizeLC Suppression persists End End: Reliable Quantification ImproveCleanup->End Problem solved ChangeIon 5. Change Ionization Mode (e.g., ESI to APCI) OptimizeLC->ChangeIon Co-elution still an issue OptimizeLC->End Problem solved ChangeIon->End Problem solved

Caption: Troubleshooting decision tree for low signal issues.

Troubleshooting Steps:

  • Review Internal Standard (IS): If you are using a stable isotope-labeled internal standard (SIL-IS) for this compound, check its response. If the SIL-IS signal is also suppressed, it strongly indicates a matrix effect, as it is expected to behave identically to the analyte.

  • Post-Column Infusion: This experiment helps pinpoint retention times where ion suppression occurs.[2] Infuse a standard solution of this compound directly into the MS while injecting a blank, extracted herbal matrix sample onto the LC column. Dips in the baseline signal correspond to regions of ion suppression.[2]

  • Improve Sample Cleanup: This is the most effective strategy. The goal is to remove interfering matrix components before injection. See the protocols below for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks identified in the post-column infusion experiment.

  • Consider an Alternative Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[4] If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce suppression, as it is generally more robust for complex matrices.[4]

Q3: Which sample preparation technique is best for minimizing matrix effects from herbal supplements?

A3: The choice of sample preparation is critical. While a simple "Dilute-and-Shoot" approach is fast, it is not suitable for complex herbal matrices due to the high level of interferences. Solid-Phase Extraction (SPE) generally provides the cleanest extracts, followed by Liquid-Liquid Extraction (LLE). Protein Precipitation is less effective for these sample types as it primarily removes proteins, leaving other interferences behind.[6]

Comparison of Sample Preparation Techniques

ParameterDilute-and-ShootLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect (ME) Very High (>50% suppression)Moderate (15-40% suppression)Low (<15% suppression)
Analyte Recovery (RE) N/A (100% by definition)Good (75-95%)Excellent (>90%)
Process Efficiency (PE) Very LowModerateHigh
Selectivity Very LowModerateHigh
Time / Labor LowModerateHigh
Recommendation Not RecommendedGood for simpler matricesRecommended for complex herbal matrices

Note: Values are illustrative and depend on the specific matrix and method.

The following workflow diagram illustrates the general steps involved in LLE and SPE.

G cluster_Sample cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Homogenized Herbal Supplement Sample LLE_Start 1. Add Aqueous Buffer & Organic Solvent (e.g., MTBE) Sample->LLE_Start SPE_Start 1. Condition SPE Cartridge (e.g., Mixed-Mode Cation Exchange) Sample->SPE_Start LLE_Vortex 2. Vortex / Mix LLE_Start->LLE_Vortex LLE_Centrifuge 3. Centrifuge to Separate Layers LLE_Vortex->LLE_Centrifuge LLE_Collect 4. Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Evap 5. Evaporate to Dryness LLE_Collect->LLE_Evap LLE_Recon 6. Reconstitute in Mobile Phase LLE_Evap->LLE_Recon Final_Analysis Final_Analysis LLE_Recon->Final_Analysis Inject to LC-MS/MS SPE_Load 2. Load Sample Extract SPE_Start->SPE_Load SPE_Wash1 3. Wash with Acidic Solvent (to remove neutral/acidic interferences) SPE_Load->SPE_Wash1 SPE_Wash2 4. Wash with Organic Solvent (to remove lipids) SPE_Wash1->SPE_Wash2 SPE_Elute 5. Elute this compound with Basified Organic Solvent SPE_Wash2->SPE_Elute SPE_Evap 6. Evaporate to Dryness SPE_Elute->SPE_Evap SPE_Recon 7. Reconstitute in Mobile Phase SPE_Evap->SPE_Recon SPE_Recon->Final_Analysis Inject to LC-MS/MS

Caption: Comparison of LLE and SPE sample preparation workflows.

Q4: How do I correctly calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE)?

A4: These three parameters are essential for validating a bioanalytical method and understanding its performance.[7] They are calculated by comparing the peak area responses from three sets of samples.

Experimental Sets Required:

  • Set A (Neat Solution): this compound standard prepared in the final mobile phase solvent.

  • Set B (Post-Extraction Spike): Blank herbal matrix is extracted first, and then the this compound standard is added to the final, clean extract.

  • Set C (Pre-Extraction Spike): this compound standard is added to the blank herbal matrix before the extraction process begins.

Calculation Formulas:

ParameterFormulaInterpretation
Matrix Effect (ME %) (Peak Area Set B / Peak Area Set A ) * 100Measures only the effect of the matrix on the signal. <100% = Suppression; >100% = Enhancement.[5]
Recovery (RE %) (Peak Area Set C / Peak Area Set B ) * 100Measures the efficiency of the extraction process itself, independent of matrix effects.
Process Efficiency (PE %) (Peak Area Set C / Peak Area Set A ) * 100Represents the overall performance of the method, combining both recovery and matrix effects.[7]

A reliable method should have an ME close to 100% and high RE and PE values.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Cation Exchange SPE

This protocol is recommended for achieving the cleanest extracts from complex herbal matrices. It utilizes a mixed-mode sorbent that combines reversed-phase and strong cation exchange mechanisms for high selectivity.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Agilent Bond Elut Plexa PCX or equivalent).

  • Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Homogenized herbal supplement sample.

  • Centrifuge, SPE manifold, evaporator.

Procedure:

  • Sample Pre-treatment:

    • Weigh 100 mg of homogenized herbal supplement powder into a centrifuge tube.

    • Add 5 mL of 1% formic acid in 50:50 MeOH:Water.

    • Vortex for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of MeOH through the cartridge.

    • Pass 3 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire supernatant from Step 1 onto the conditioned cartridge.

  • Washing Steps:

    • Wash 1 (Polar Interferences): Pass 3 mL of 0.1% formic acid in water.

    • Wash 2 (Non-polar Interferences): Pass 3 mL of MeOH. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution:

    • Elute this compound by passing 3 mL of 5% NH₄OH in ACN through the cartridge. Collect the eluate.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters for this compound

These parameters provide a good starting point for the analysis of this compound and can be optimized for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

  • Column: C18 or Biphenyl column (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm) for enhanced aromatic selectivity.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (Q1): m/z 499.2

    • Product Ions (Q3): m/z 100.1 (quantifier), m/z 311.1 (qualifier)

  • Internal Standard (IS): Sildenafil-d8 (if available)

    • Precursor Ion (Q1): m/z 483.3

    • Product Ion (Q3): m/z 283.2

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Gas Flows: Optimize for your instrument.

References

Acetildenafil stability issues in solution and solid-state

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetildenafil in both solution and solid-state.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound should be stored at room temperature, protected from direct sunlight, excessive heat, and moisture.[1] It is advisable to store it in a well-closed container in a dry and cool place.[2]

Q2: What is the recommended storage condition for this compound in solution?

A2: For short-term storage, solutions can be stored at -20°C for up to one month.[3][4][5] For longer-term storage, it is recommended to store aliquots at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4][5] It is best to prepare solutions fresh for immediate use whenever possible.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is reported to be soluble in chloroform, methanol, and DMF (N,N-Dimethylformamide).[3][4][5] To enhance solubility in some solvents, warming the solution to 37°C and using an ultrasonic bath may be helpful.[5]

Q4: What are the known degradation pathways for sildenafil, a structural analogue of this compound?

A4: Sildenafil, a compound structurally similar to this compound, is known to degrade under certain conditions. The primary degradation pathways for sildenafil include:

  • Acid and Base Hydrolysis: Sildenafil is susceptible to partial degradation under both acidic (pH 2) and alkaline (pH 12) conditions.[2]

  • Oxidation: It is completely degraded by oxidation, for instance, in the presence of hydrogen peroxide.[2]

  • Photodegradation: While solid-state sildenafil shows stability against UV irradiation, solutions may exhibit photodegradation.[2]

  • Thermal Degradation: Solid-state sildenafil is generally stable under heat treatment (e.g., 120°C for 48 hours).[2]

Due to the structural similarities, it is plausible that this compound may follow similar degradation pathways. However, specific studies on this compound are required for confirmation.

Q5: Have the degradation products of this compound been identified?

A5: The scientific literature readily available does not provide a comprehensive characterization of the specific degradation products of this compound. For its analogue, sildenafil, the N-oxide derivative has been identified as a significant degradation product under oxidative stress.[6] Researchers working with this compound should consider performing forced degradation studies coupled with analytical techniques like LC-MS to identify and characterize any potential degradation products.

Troubleshooting Guides

Problem 1: I am observing a loss of potency in my this compound stock solution over a short period.

Potential Cause Troubleshooting Step
Improper Storage Ensure the solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term).[3][4][5] Avoid repeated freeze-thaw cycles by preparing and storing in single-use aliquots.[5]
Solvent-Induced Degradation The choice of solvent can influence stability. If using a solvent for which stability data is not available, consider performing a preliminary stability check by analyzing the solution at different time points.
Light Exposure Protect the solution from light by storing it in amber vials or wrapping the container in aluminum foil.
pH of the Solution If the solution is buffered, ensure the pH is in a range where this compound is stable. Based on sildenafil data, extreme pH values should be avoided.[2]

Problem 2: I am seeing unexpected peaks in the chromatogram of my this compound sample.

Potential Cause Troubleshooting Step
Degradation of this compound The unexpected peaks could be degradation products. This is more likely if the sample has been stored improperly or for an extended period. Review the storage conditions and sample handling procedures.
Contamination The sample may be contaminated. Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents.
Impurity in the Original Material The starting material may contain impurities. It is advisable to characterize the purity of the initial this compound batch before starting stability studies.
Interaction with Excipients (for formulated products) If working with a formulation, there might be an interaction between this compound and the excipients. Conduct compatibility studies.

Quantitative Stability Data

Table 1: Hypothetical Hydrolytic Stability of this compound in Solution (% Recovery after 2 weeks at room temperature)

pHThis compound (% Recovery)Sildenafil (% Recovery)[2]
2 (Acidic)~85% (Hypothetical)Partially Degraded
7 (Neutral)>95% (Hypothetical)Stable
12 (Alkaline)~88% (Hypothetical)Partially Degraded

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationThis compound (% Degradation)Sildenafil (% Degradation)[2]
0.1 N HCl2 weeks~15% (Hypothetical)Partial Degradation
0.1 N NaOH2 weeks~12% (Hypothetical)Partial Degradation
3% H₂O₂24 hours>90% (Hypothetical)Complete Degradation
Heat (Solid State, 120°C)48 hours<5% (Hypothetical)No Degradation
UV Light (Solid State)48 hours<5% (Hypothetical)No Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.

Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • LC-MS system for degradation product identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 1 N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at different time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 105°C) in an oven for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.

  • Photodegradation (Solid State):

    • Expose solid this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

    • At each time point, withdraw a sample and prepare a solution of known concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

    • Monitor the formation of degradation products and the decrease in the peak area of this compound.

  • Identification of Degradation Products:

    • For samples showing significant degradation, use LC-MS to determine the mass of the degradation products and propose their structures.

Visualizations

Acetildenafil_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase activates GTP GTP cGMP cGMP GTP->cGMP converted by Guanylate Cyclase 5'-GMP (inactive) 5'-GMP (inactive) cGMP->5'-GMP (inactive) degraded by Relaxation Relaxation cGMP->Relaxation leads to PDE5 PDE5 PDE5->5'-GMP (inactive) This compound This compound This compound->PDE5 inhibits

Caption: Signaling pathway of this compound as a PDE5 inhibitor.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Acetildenafil_Stock Prepare this compound Stock Solution (1 mg/mL) Acid_Hydrolysis Acid Hydrolysis (1 N HCl) Acetildenafil_Stock->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (1 N NaOH) Acetildenafil_Stock->Base_Hydrolysis Oxidation Oxidation (3% H2O2) Acetildenafil_Stock->Oxidation Thermal_Degradation Thermal Degradation (Solid, 105°C) Acetildenafil_Stock->Thermal_Degradation Photo_Degradation Photodegradation (Solid, UV light) Acetildenafil_Stock->Photo_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Degradation->HPLC_Analysis Photo_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Degradant Identification HPLC_Analysis->LCMS_Analysis if significant degradation

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Unexpected Results (e.g., low potency, extra peaks) Check_Storage Proper Storage Conditions? Start->Check_Storage Check_Purity Initial Material Purity Confirmed? Check_Storage->Check_Purity Yes Correct_Storage Correct Storage: - Aliquot - Protect from light/heat Check_Storage->Correct_Storage No Check_Contamination Possibility of Contamination? Check_Purity->Check_Contamination Yes Source_New_Material Source and Verify High-Purity Material Check_Purity->Source_New_Material No Investigate_Degradation Investigate Degradation: - Forced Degradation Study - LC-MS Analysis Check_Contamination->Investigate_Degradation No Improve_Handling Improve Handling: - Clean Glassware - High-Purity Solvents Check_Contamination->Improve_Handling Yes

References

Technical Support Center: Method Refinement for Separating Acetildenafil and Other PDE5i Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical separation of Acetildenafil and other phosphodiesterase type 5 inhibitor (PDE5i) analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound and its analogs. The solutions provided are based on established analytical methodologies.

High-Performance Liquid Chromatography (HPLC)

Question/Issue Possible Causes Recommended Solutions
1. Poor resolution between this compound and Sildenafil (or other closely related analogs). - Inappropriate mobile phase composition. - Incorrect column chemistry. - Suboptimal flow rate or temperature.- Mobile Phase Optimization: Adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer. A slight change can significantly impact resolution. Consider using a gradient elution.[1] - Column Selection: Ensure you are using a high-resolution column, such as a C18 or a phenyl-hexyl column, which provides different selectivity.[2][3] - Method Parameters: Decrease the flow rate to allow for better separation. Optimize the column temperature, as this can affect the viscosity of the mobile phase and analyte interaction with the stationary phase.[4]
2. Peak tailing for this compound or other basic analogs. - Interaction with acidic silanol groups on the silica-based column. - Insufficient buffering of the mobile phase. - Column overload.- Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[5] - pH Adjustment: Operate the mobile phase at a pH that ensures the analytes are in a single ionic state. For basic compounds like PDE5i analogs, a lower pH (e.g., 3-4) can improve peak shape.[6] - Reduce Sample Concentration: Inject a smaller amount of the sample to avoid overloading the column.[4]
3. Drifting retention times for repeated injections. - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Poor column equilibration. - System leaks.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[4] - Temperature Control: Use a column oven to maintain a stable temperature.[4] - Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[4] - System Check: Inspect for leaks at all fittings, especially between the pump and the column.[7]
4. High backpressure in the HPLC system. - Blockage in the guard column or analytical column frit. - Precipitated buffer in the mobile phase. - Particulate matter from the sample.- Column Maintenance: Replace the guard column or the inlet frit of the analytical column. If the blockage persists, try back-flushing the column (if recommended by the manufacturer).[8] - Mobile Phase Check: Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[8] - Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating this compound from other PDE5i analogs?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used screening technique for the separation and detection of PDE5i analogs.[9][10][11] For more definitive identification and structural elucidation, HPLC coupled with Mass Spectrometry (MS), such as HPLC-MS/MS or HPLC-Q-TOF/MS, is preferred.[2][12]

Q2: Which HPLC column is recommended for this separation?

A2: A reversed-phase C18 column is the most common choice and generally provides good separation for PDE5i analogs.[1][3][13] For challenging separations involving structurally very similar analogs, other stationary phases like phenyl-hexyl or cyano columns can offer alternative selectivity.

Q3: What are typical mobile phase compositions for separating this compound?

A3: Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent. Examples include:

  • Ammonium acetate buffer with acetonitrile.[3]

  • Phosphate buffer with acetonitrile.[14][15]

  • Water with 0.1% formic acid and acetonitrile (for LC-MS applications).[16]

The exact ratio will depend on the specific analogs being separated and should be optimized for the best resolution.

Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to separate this compound?

A4: Yes, GC-MS can be used as a supplementary technique.[16][17] However, many PDE5i analogs are not sufficiently volatile and may require derivatization before analysis to improve their chromatographic properties.[17]

Q5: Is Capillary Electrophoresis (CE) a viable alternative for this separation?

A5: Capillary Electrophoresis (CE) is a powerful separation technique that can be used for the analysis of PDE5i analogs, offering high efficiency and rapid analysis times.[18][19][20][21] It separates compounds based on their charge-to-size ratio in an electric field.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods used in the separation of PDE5i analogs.

Table 1: HPLC Method Performance Data

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Sildenafil0.1 - 300.00170.0054[14]
Sildenafil0.1 - 100.030.1[6]
Sildenafil9.6 - 14.4--[13]
Tadalafil9.6 - 14.4--[13]
Vardenafil2.4 - 3.6--[13]
Multiple PDE5i Analogs-0.03 - 0.50.08 - 1.6[12]

Table 2: GC-MS Method Performance Data

AnalyteLOD (µg/g)LOQ (µg/g)Reference
20 PDE5i Analogs0.1 - 5.05.0 - 50.0[22][23]

Experimental Protocols

1. HPLC-UV Method for the Separation of Sildenafil and Related Substances

This protocol is based on a validated method for the analysis of sildenafil and its related substances.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: microBondapak C18 (10 µm particle size).

  • Mobile Phase: A 1:1 (v/v) mixture of 0.2 M ammonium acetate (pH 7.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 20 µL.

2. GC-MS Method for the Screening of PDE5i Analogs

This protocol provides a general approach for the screening of PDE5i analogs.[22]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: For some less volatile analogs, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility.[17]

  • GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute all compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) mode with a full scan acquisition.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution & Filtration Injector Injector Sample->Injector Inject MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC experimental workflow for PDE5i analog separation.

Troubleshooting_Logic Start Chromatographic Problem (e.g., Poor Resolution) Check_MobilePhase Check Mobile Phase Composition & pH Start->Check_MobilePhase Check_Column Check Column (Age, Type) Start->Check_Column Check_Method Check Method Parameters (Flow Rate, Temp) Start->Check_Method Optimize_MobilePhase Optimize Mobile Phase (Gradient, Additives) Check_MobilePhase->Optimize_MobilePhase Replace_Column Replace Column Check_Column->Replace_Column Optimize_Method Optimize Flow Rate & Temperature Check_Method->Optimize_Method Resolved Problem Resolved Optimize_MobilePhase->Resolved Replace_Column->Resolved Optimize_Method->Resolved

Caption: Logical troubleshooting flow for HPLC separation issues.

References

Technical Support Center: Optimization of Sublingual Tablet Formulation for Sildenafil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the formulation of sublingual tablets for sildenafil analogs. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is sublingual delivery a promising route for sildenafil analogs?

Sublingual administration allows for the rapid absorption of active pharmaceutical ingredients (APIs) directly into the bloodstream through the rich vascular network under the tongue.[1] This route bypasses the gastrointestinal tract, avoiding first-pass metabolism in the liver. For sildenafil analogs, which can have a significant first-pass effect, this leads to improved bioavailability and a faster onset of action, typically within 15 to 30 minutes.[2][3][4] Clinical studies have shown that sublingual sildenafil can significantly increase plasma concentrations compared to enteral administration.[5]

Q2: What are the critical quality attributes (CQAs) for a sildenafil analog sublingual tablet?

The primary CQAs for a sublingual tablet are rapid disintegration time, fast dissolution of the API, adequate mechanical strength (hardness and friability), content uniformity, and acceptable taste and mouthfeel.[6] The tablet must be hard enough to withstand handling and packaging but soft enough to disintegrate quickly in the minimal amount of saliva present.[6]

Q3: What manufacturing methods are suitable for sublingual tablets?

The most common methods are direct compression and compression molding.[6]

  • Direct Compression: This is a simple and cost-effective method that involves mixing the API and excipients and compressing them directly into tablets.[6][7] It is suitable for formulations with good flow and compressibility.

  • Compression Molding: This method involves moistening the powder blend with a solvent (e.g., a hydro-alcoholic solution) to form a paste, which is then molded into tablets at low pressure and dried.[6] This process creates highly porous tablets that disintegrate very rapidly.[6]

  • Lyophilization (Freeze-Drying): While less common, this method can produce tablets with a very porous structure that dissolve almost instantly. However, these tablets often have poor mechanical strength and stability at high humidity.[6]

Troubleshooting Guides

Issue 1: Slow Disintegration Time

A rapid disintegration time (typically under 2 minutes) is crucial for sublingual tablets.[8] If your tablets are disintegrating too slowly, consider the following solutions.

Possible Causes & Solutions

CauseRecommended Action
Inadequate Superdisintegrant Concentration Increase the concentration of the superdisintegrant. Common options include crospovidone, croscarmellose sodium, and sodium starch glycolate.[1][9][10] A combination of superdisintegrants can sometimes yield synergistic effects.[10]
Excessive Binder Concentration or Incorrect Type High concentrations of binders can increase tablet hardness and delay disintegration.[11][12] Evaluate reducing the binder concentration or switching to a binder with less impact on disintegration, like partially pregelatinized starch.[3][13]
High Compression Force Excessive compression force leads to a less porous tablet with lower fluid penetration. Reduce the compression force and re-evaluate disintegration time, hardness, and friability.[6]
Hydrophobic Lubricants High levels of hydrophobic lubricants like magnesium stearate can form a film around particles, hindering water penetration.[1] Keep magnesium stearate levels low (typically <1%) and consider using a more hydrophilic lubricant if possible.
Poor Excipient Solubility The use of water-soluble excipients like mannitol, lactose, and other sugars can enhance wettability and promote rapid disintegration.[1][6]

Illustrative Superdisintegrant Impact

Superdisintegrant (5% w/w) Average Disintegration Time (sec)
Crospovidone 25 - 40
Croscarmellose Sodium 30 - 50
Sodium Starch Glycolate 45 - 60

(Note: Values are illustrative and depend on the overall formulation.)

Issue 2: Low Mechanical Strength (High Friability / Low Hardness)

Tablets must be robust enough to survive manufacturing, packaging, and handling. A friability of less than 1% is generally required.[14]

Possible Causes & Solutions

CauseRecommended Action
Low Compression Force Insufficient compression force results in weakly bonded tablets. Gradually increase the compression force while monitoring hardness, friability, and disintegration time to find an optimal balance.[6]
Insufficient Binder Binders are critical for tablet integrity.[12] Consider increasing the binder concentration or using a binder with stronger binding properties, such as microcrystalline cellulose (MCC) or povidone (PVP).[11][15]
Poorly Compressible Excipients Ensure the use of directly compressible excipients (e.g., directly compressible mannitol, MCC) which are designed to form strong compacts.[6][16]
Particle Size and Shape Irregular particle shapes and a wider distribution of particle sizes can lead to better particle interlocking and stronger tablets.
Issue 3: Poor Bioavailability and Slow Onset of Action

The primary advantage of sublingual delivery is rapid absorption and improved bioavailability.[3] If in vivo studies show poor performance, formulation and patient factors may be at play.

Possible Causes & Solutions

CauseRecommended Action
Slow Drug Dissolution Even if the tablet disintegrates, the API must dissolve in saliva to be absorbed. For poorly soluble drugs like sildenafil analogs, consider micronization of the API to increase surface area or the inclusion of solubilizing agents.
Incomplete Absorption The patient may be swallowing a significant portion of the dose before it can be absorbed sublingually.[6] This can be due to slow dissolution or excessive saliva production. Formulations that promote mucosal adhesion using mucoadhesive polymers can prolong contact time.[6][7]
Unpleasant Taste If the tablet has a bitter taste, it can stimulate excessive saliva production, leading to swallowing of the dose.[17] Effective taste masking is essential for patient compliance and to ensure the tablet is held under the tongue correctly.[6][18]
Formulation pH The pH of the local environment under the tongue can affect the ionization state and permeability of the drug. Incorporating buffering agents into the formulation can help maintain an optimal pH for absorption.[1][6]
Issue 4: Unpleasant Taste (Bitterness)

Sildenafil and its analogs are often bitter, which can hinder patient compliance and lead to premature swallowing of the tablet.[17]

Possible Causes & Solutions

CauseRecommended Action
API Bitterness Utilize taste-masking techniques. The most common methods include: • Sweeteners and Flavors: Adding agents like sucralose, aspartame, mannitol, and mint or fruit flavors.[19][20] • Ion-Exchange Resins: Complexing the drug with a resin can prevent it from interacting with taste buds.[14][18][21] • Polymer Coating/Microencapsulation: Coating the API particles with a polymer can create a physical barrier.[18][19][22]
Poor Mouthfeel The texture of the disintegrated tablet mass is important. Use excipients that provide a smooth, pleasant mouthfeel, such as sugar-based excipients.[6] Avoid gritty or chalky materials.

Experimental Protocols

Protocol 1: In-Vitro Disintegration Test (USP <701>)

This test determines the time required for a tablet to break down into smaller particles.

Apparatus: USP Disintegration Apparatus Medium: Purified water or simulated saliva fluid (pH 6.8).[9] Temperature: 37 ± 2°C[23] Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.[24]

  • Operate the apparatus, moving the basket up and down in the immersion fluid at a constant frequency.[24]

  • Observe the tablets continuously.

  • Record the time when all six tablets have completely disintegrated. Complete disintegration is defined as the state where any residue remaining on the screen is a soft mass with no palpably firm core.[24] Acceptance Criteria: For sublingual tablets, the disintegration time should be within the limit specified in the individual monograph, often proposed to be not more than 2 minutes.[8][23] If 1 or 2 tablets fail, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[23]

Protocol 2: In-Vitro Dissolution Test

This test measures the rate and extent of drug release from the tablet. Simulating sublingual conditions is challenging due to the low saliva volume and minimal agitation.[25]

Apparatus: USP Apparatus 2 (Paddle) is often used, but conditions must be adapted. A more representative method may use a custom apparatus with a very low volume of dissolution medium.[25][26] Medium: 2-10 mL of simulated saliva fluid (pH 6.8) to mimic the low fluid volume in the sublingual cavity.[25] Temperature: 37 ± 0.5°C Procedure:

  • Place the tablet in the dissolution vessel with minimal agitation.

  • At predetermined time points (e.g., 1, 2, 5, 10, 15 minutes), withdraw a sample of the medium.

  • Analyze the samples for drug content using a validated analytical method (e.g., HPLC).

  • Plot the percentage of drug dissolved against time.

Visualizations

sildenafil_pathway cluster_0 Mechanism of Action SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP → cGMP GC_Activation->GTP_to_cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) GTP_to_cGMP->Relaxation Degradation cGMP → GMP (Inactivation) GTP_to_cGMP->Degradation Erection Erection Relaxation->Erection PDE5 PDE5 Sildenafil Sildenafil Analog Sildenafil->PDE5 Inhibits Degradation->PDE5 Catalyzed by formulation_workflow cluster_workflow Sublingual Tablet Formulation Workflow API_Excipient 1. API & Excipient Selection & Sourcing Blending 2. Powder Blending (API, Diluent, Disintegrant, Binder) API_Excipient->Blending Lubrication 3. Lubrication (Add Lubricant, Blend) Blending->Lubrication Compression 4. Tableting (Direct Compression) Lubrication->Compression QC_Testing 5. In-Process & Final Quality Control Testing Compression->QC_Testing Packaging 6. Packaging QC_Testing->Packaging troubleshooting_disintegration cluster_troubleshooting Troubleshooting: Slow Disintegration Start Problem: Slow Disintegration Time CheckHardness Is Tablet Hardness Too High? Start->CheckHardness ReduceForce Reduce Compression Force CheckHardness->ReduceForce Yes CheckDisintegrant Is Superdisintegrant Level Optimal? CheckHardness->CheckDisintegrant No CheckBinder Review Binder (Type & Concentration) ReduceForce->CheckBinder End Re-evaluate Disintegration Time CheckBinder->End IncreaseDisintegrant Increase Superdisintegrant Concentration CheckDisintegrant->IncreaseDisintegrant No CheckLubricant Review Lubricant (Type & Concentration) CheckDisintegrant->CheckLubricant Yes IncreaseDisintegrant->End CheckLubricant->End

References

Technical Support Center: Detection of Acetildenafil and its Metabolites in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of acetildenafil and its metabolites in complex biological matrices such as blood, plasma, and urine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is a synthetic drug that is an analog of sildenafil, the active ingredient in Viagra®. It is often found as an undeclared ingredient in "herbal" aphrodisiacs and dietary supplements. The primary challenges in its detection stem from its classification as a "designer drug." This means there is often a lack of commercially available certified reference standards for both the parent drug and its metabolites, and its presence in complex biological matrices at low concentrations requires highly sensitive analytical methods.

Q2: What are the major metabolites of this compound?

A2: The primary metabolite of this compound is N-desmethylthis compound. This is analogous to the major active metabolite of sildenafil, N-desmethylsildenafil. Other potential metabolites could include hydroxylated and further demethylated species.

Q3: What is the most common analytical technique for detecting this compound and its metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the detection and quantification of this compound and its metabolites in biological samples.[1][2][3][4] This method offers high sensitivity and selectivity, which is crucial for distinguishing the analytes from endogenous matrix components.

Q4: What are "matrix effects" and how do they impact the analysis of this compound metabolites?

A4: Matrix effects are the alteration of ionization efficiency of the target analytes by co-eluting compounds from the biological matrix.[5][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Given the complexity of biological fluids like plasma and urine, matrix effects are a significant challenge in the analysis of trace levels of this compound metabolites.

Q5: Where can I obtain reference standards for this compound and its metabolites?

A5: Obtaining certified reference standards for designer drugs like this compound can be difficult. However, some specialized chemical suppliers and companies that synthesize research chemicals may have them available. It is crucial to verify the purity and identity of any purchased standards. Due to the challenges in sourcing these, some laboratories may need to consider custom synthesis.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Problem Possible Cause(s) Troubleshooting Steps
Poor or no analyte signal 1. Inefficient extraction: The analyte is not being effectively recovered from the sample matrix. 2. Ion suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 3. Analyte instability: The metabolites may be degrading during sample preparation or storage. 4. Incorrect MS/MS parameters: The precursor and product ion masses and collision energy are not optimized.1. Optimize extraction method: Experiment with different extraction techniques (e.g., liquid-liquid extraction with various solvents, solid-phase extraction with different sorbents). Ensure the pH of the sample is optimized for the analyte's pKa. 2. Address ion suppression: Dilute the sample extract, improve chromatographic separation to separate the analyte from interfering compounds, or use a different ionization source (e.g., APCI instead of ESI).[5][7][8] The use of a deuterated internal standard can also help compensate for matrix effects.[2] 3. Ensure sample stability: Keep samples on ice or at 4°C during preparation and store extracts at -80°C. Perform stability studies to assess degradation under different conditions. 4. Optimize MS/MS parameters: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
High background noise or interfering peaks 1. Contamination: Contamination from glassware, solvents, or the autosampler. 2. Matrix interferences: Endogenous compounds in the biological matrix are being detected. 3. Carryover: Residual analyte from a previous injection is present in the system.1. Thoroughly clean all equipment: Use high-purity solvents and clean glassware meticulously. Run blank injections of solvent to check for system contamination. 2. Improve sample cleanup: Utilize a more selective solid-phase extraction (SPE) sorbent or perform a multi-step extraction to remove more interfering compounds.[9] 3. Optimize wash procedures: Use a strong wash solvent in the autosampler and increase the wash volume and duration between injections.
Poor chromatographic peak shape (e.g., tailing, fronting, broad peaks) 1. Column degradation: The analytical column has lost its efficiency. 2. Incompatible mobile phase: The pH or organic composition of the mobile phase is not optimal for the analyte. 3. Sample solvent effects: The solvent used to dissolve the final extract is too different from the mobile phase. 4. Interaction with metal surfaces: Some compounds can interact with the metal components of the HPLC system, leading to poor peak shape.1. Replace the column: If the column has been used extensively, it may need to be replaced. 2. Adjust mobile phase: Modify the pH of the aqueous portion of the mobile phase to ensure the analyte is in a single ionic state. Adjust the gradient or isocratic composition to improve peak shape. 3. Match sample solvent to mobile phase: If possible, dissolve the final extract in a solvent that is similar in composition to the initial mobile phase conditions. 4. Consider metal-free systems: For particularly problematic compounds, using a metal-free HPLC column and tubing can improve peak shape and recovery.[10]
Inconsistent or non-reproducible results 1. Variability in sample preparation: Inconsistent pipetting, extraction times, or evaporation steps. 2. Instrument instability: Fluctuations in the LC pump flow rate or MS detector sensitivity. 3. Sample heterogeneity: The biological sample is not homogenous.1. Standardize all procedures: Use calibrated pipettes and ensure consistent timing for all steps of the sample preparation process. The use of an internal standard is critical for correcting for minor variations. 2. Perform system suitability tests: Before running samples, inject a standard solution multiple times to ensure the LC-MS/MS system is performing consistently. 3. Properly mix samples: Thoroughly vortex or mix biological samples before taking an aliquot for extraction.

Section 3: Experimental Protocols

The following are generalized protocols for the extraction and analysis of this compound and its metabolites from biological matrices, based on methods for sildenafil and its analogues.[1][3][4][11] These should be optimized and validated for your specific application and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is a common starting point for extracting sildenafil analogues from urine.

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. Take a 1 mL aliquot of the supernatant.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the 1 mL urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • This compound: m/z 467.3 → 99.1

    • N-desmethylthis compound: m/z 453.3 → 99.1 (Note: These transitions are predictive and should be optimized by direct infusion of standards.)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument being used.

Section 4: Data Presentation

The following tables summarize representative quantitative data for the analysis of sildenafil and its N-desmethyl metabolite, which can be used as a starting point for method development for this compound.

Table 1: LC-MS/MS Method Performance for Sildenafil and N-desmethylsildenafil in Human Plasma [1][4]

ParameterSildenafilN-desmethylsildenafil
Linear Range (ng/mL) 1.0 - 1000.00.5 - 500.0
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.5
Intra-day Precision (%RSD) 1.5 - 5.11.3 - 3.1
Inter-day Precision (%RSD) 2.2 - 3.42.8 - 4.3
Accuracy (%) 96.7 - 98.395.0 - 97.2
Recovery (%) ~85~83

Table 2: Pharmacokinetic Parameters of this compound (Estimated)

ParameterValue
Time to Maximum Concentration (Tmax) ~1-2 hours
Elimination Half-life (t1/2) ~3-5 hours
Primary Metabolizing Enzyme CYP3A4

Section 5: Visualizations

Signaling Pathway of this compound

This compound, as a phosphodiesterase type 5 (PDE5) inhibitor, functions by increasing the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits

Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow for Metabolite Detection

The following diagram outlines the general workflow for the detection of this compound metabolites in a biological sample.

workflow Sample Biological Sample (Urine, Plasma, Blood) Preparation Sample Preparation (e.g., SPE, LLE) Sample->Preparation LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Report Result Reporting Data_Analysis->Report

A generalized workflow for this compound metabolite analysis.
Logical Relationship for Troubleshooting Ion Suppression

This diagram illustrates the decision-making process when encountering ion suppression.

A decision tree for addressing ion suppression issues.

References

Validation & Comparative

An In Vitro Potency Showdown: Acetildenafil vs. Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phosphodiesterase Type 5 Inhibition

For researchers and professionals in drug development, understanding the comparative potency of phosphodiesterase type 5 (PDE5) inhibitors is crucial for the discovery of novel therapeutics for erectile dysfunction and pulmonary hypertension. This guide provides a detailed comparison of the in vitro potency of the well-established drug sildenafil and its structural analog, acetildenafil. While extensive data is available for sildenafil, this compound, often found as an undeclared ingredient in "herbal" supplements, has not undergone the same rigorous scientific evaluation, leading to a notable absence of published quantitative potency data.

Executive Summary

Data Presentation: In Vitro Potency Against PDE5

The following table summarizes the reported in vitro potency of sildenafil against the PDE5 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 (nM)Source Species for Enzyme
SildenafilPDE50.7 - 6.6Human Platelets / Bovine Sources[1]

Note: The range of IC50 values for sildenafil reflects variations in experimental conditions across different studies.

This compound: There is a lack of publicly available, peer-reviewed scientific literature detailing the specific in vitro IC50 value of this compound against PDE5. While it is identified as a structural analog of sildenafil and a phosphodiesterase inhibitor, its precise potency remains uncharacterized in formal studies[2].

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine in vitro potency, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Sildenafil Sildenafil / this compound Sildenafil->PDE5 Inhibits PDE5_Inhibition_Assay cluster_workflow Experimental Workflow reagents Prepare Reagents: - Purified PDE5 Enzyme - cGMP Substrate - Assay Buffer - Inhibitor (Sildenafil/Acetildenafil) incubation Incubation: Mix PDE5, cGMP, and varying concentrations of inhibitor reagents->incubation termination Terminate Reaction incubation->termination detection Detection of Product (e.g., GMP or remaining cGMP) termination->detection analysis Data Analysis: Plot inhibition curve and calculate IC50 value detection->analysis

References

Acetildenafil's Interaction with Phosphodiesterase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acetildenafil's cross-reactivity with various phosphodiesterase (PDE) isozymes. As a structural analog of sildenafil, this compound is primarily a phosphodiesterase type 5 (PDE5) inhibitor.[1] Understanding its selectivity profile is crucial for predicting its therapeutic efficacy and potential side effects. This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor specificity, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

IsozymeSildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)Primary SubstrateLocation and FunctionPotential Effects of Inhibition
PDE1 240180>10,000cGMP/cAMPBrain, myocardium, vascular smooth muscleVasodilation, tachycardia[2]
PDE2 >10,000>1,000>10,000cGMP/cAMPAdrenal gland, brain, heart-
PDE3 >10,000>1,000>10,000cAMPCardiovascular tissue, plateletsIncreased heart rate, vasodilation, inhibition of platelet aggregation[2]
PDE4 >10,000>1,000>10,000cAMPInflammatory cells, lung, brainAnti-inflammatory effects
PDE5 3.7 - 6.6 0.7 1.8 cGMPCorpus cavernosum, pulmonary vasculatureSmooth muscle relaxation, vasodilation[3][4]
PDE6 22 - 39118,066cGMPRetinaVisual disturbances[2][4]
PDE11 7,400>10,00037 - 8,066 cGMP/cAMPSkeletal muscle, prostate, testisUnknown physiological function[2][5]

Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here are representative values from multiple sources.[2][4][5][6]

Sildenafil and vardenafil show some cross-reactivity with PDE6, which is found in the retina and is involved in visual transduction. This can lead to transient visual side effects.[2] Tadalafil, while highly selective against PDE6, shows some inhibition of PDE11, an enzyme with a less understood physiological role but found in tissues like skeletal muscle and the prostate.[2][5] Given that this compound is a sildenafil analog, it is plausible that it shares a similar selectivity profile, with potent inhibition of PDE5 and potential cross-reactivity with PDE6.

Experimental Protocols: Assessing PDE Inhibitor Specificity

A variety of methods are available to determine the inhibitory activity and selectivity of compounds against different PDE isozymes. Non-radioactive assays are increasingly preferred for their safety and ease of use. Below is a detailed methodology for a common fluorescence polarization (FP)-based assay.

Fluorescence Polarization (FP)-Based PDE Inhibition Assay

This assay measures the displacement of a fluorescently labeled substrate from the active site of a PDE enzyme by a test compound.

Materials:

  • Purified recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • Positive control inhibitor with known potency (e.g., sildenafil for PDE5)

  • 384-well black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.

    • Dilute the purified PDE enzymes to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal window.

    • Prepare the fluorescently labeled substrate solution in assay buffer. The concentration should be at or below the Michaelis constant (Km) for the respective enzyme to ensure sensitivity to competitive inhibition.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or control to the wells of the 384-well plate.

    • Add an equal volume (e.g., 5 µL) of the diluted PDE enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding an equal volume (e.g., 5 µL) of the fluorescently labeled substrate solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding a stop solution or by directly reading the plate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (no inhibitor and maximum inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway of cGMP in Smooth Muscle Relaxation

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP PDE5->Five_GMP Hydrolyzes Ca2_reduction ↓ [Ca²⁺]i PKG->Ca2_reduction MLCP_activation ↑ Myosin Light Chain Phosphatase (MLCP) PKG->MLCP_activation Relaxation Smooth Muscle Relaxation Ca2_reduction->Relaxation MLCP_activation->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: cGMP signaling pathway in smooth muscle relaxation.

Experimental Workflow for PDE Inhibitor Cross-Reactivity Screening

HTS_Workflow start Start compound_prep Compound Library Preparation (Serial Dilutions) start->compound_prep assay_plate Assay Plate Dispensing (Compounds + PDE Isozymes) compound_prep->assay_plate incubation1 Pre-incubation (Inhibitor-Enzyme Binding) assay_plate->incubation1 substrate_add Substrate Addition (FAM-cAMP/cGMP) incubation1->substrate_add incubation2 Enzymatic Reaction substrate_add->incubation2 readout Fluorescence Polarization Reading incubation2->readout data_analysis Data Analysis (% Inhibition, IC50 Determination) readout->data_analysis selectivity Selectivity Profile Generation data_analysis->selectivity end End selectivity->end

Caption: High-throughput screening workflow for PDE inhibitors.

References

A Comparative Pharmacokinetic Analysis of Acetildenafil and Tadalafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacokinetic profiles of the phosphodiesterase-5 (PDE5) inhibitors, tadalafil and acetildenafil. This guide presents a side-by-side comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data and detailed methodologies for key assays.

This comparative guide provides a detailed analysis of the pharmacokinetic properties of two phosphodiesterase-5 (PDE5) inhibitors: tadalafil, a well-established therapeutic agent, and this compound, a lesser-known analogue of sildenafil. Due to the limited availability of formal pharmacokinetic studies on this compound, this guide will utilize data from its parent compound, sildenafil, as a surrogate for a comparative discussion, a necessary substitution that will be clearly delineated throughout.

The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the kinetic profiles that govern the efficacy and safety of these compounds.

Data Presentation: A Comparative Overview

The following table summarizes the key pharmacokinetic parameters of tadalafil and sildenafil (as a proxy for this compound). This data is compiled from various clinical and preclinical studies to provide a clear, quantitative comparison.

Pharmacokinetic ParameterTadalafilSildenafil (as a proxy for this compound)
Absorption
BioavailabilityNot determined in clinical studies[1]~41%[2]
Time to Max. Concentration (Tmax)2 - 8 hours[3]~1 hour[2]
Food EffectNegligible effect on absorption[1][4]Delayed absorption and reduced Cmax with a high-fat meal[2]
Distribution
Volume of Distribution (Vd)~63 L[3]-
Protein Binding94%[3]~96%
Metabolism
Primary Metabolizing EnzymeCYP3A4[2][3]CYP3A4 (major), CYP2C9 (minor)[5]
Active MetabolitesMethylcatechol glucuronide (inactive)[1]N-desmethyl sildenafil (active, ~50% potency of parent)[6]
Excretion
Half-life (t1/2)17.5 hours[1][7]3 - 5 hours
Route of EliminationPrimarily as metabolites in feces (~61%) and urine (~36%)[1]Primarily as metabolites in feces (~80%) and urine (~13%)[8]

Mechanism of Action: The cGMP Signaling Pathway

Both tadalafil and this compound (like sildenafil) exert their pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5).[9] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.

During sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cGMP. Elevated levels of cGMP lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[8]

cGMP_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cellular Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (activated) NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation GMP GMP (inactive) PDE5->GMP Tadalafil_this compound Tadalafil / This compound Tadalafil_this compound->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of Tadalafil/Acetildenafil.

Experimental Protocols

The determination of pharmacokinetic parameters for compounds like tadalafil and sildenafil involves a series of well-established experimental protocols.

Pharmacokinetic Analysis Workflow

A typical workflow for a pharmacokinetic study involves the administration of the drug to subjects, followed by the collection of biological samples (usually plasma) at various time points. These samples are then analyzed to determine the drug concentration, and the resulting data is used to calculate key pharmacokinetic parameters.

Pharmacokinetic_Workflow Drug_Admin Drug Administration (Oral or IV) Sample_Collection Serial Blood Sample Collection Drug_Admin->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification of Drug and Metabolites) Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis (Non-compartmental) LC_MS_MS->Data_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) Data_Analysis->PK_Parameters

References

Validating an analytical method for Acetildenafil using a certified reference material

Author: BenchChem Technical Support Team. Date: November 2025

A certified reference material (CRM) is crucial for ensuring the accuracy and reliability of analytical methods for detecting and quantifying substances like Acetildenafil, a potent analogue of sildenafil. This guide provides a comparative overview of a validated analytical method for this compound using a CRM, alongside alternative analytical techniques. The data presented underscores the importance of robust method validation for researchers, scientists, and drug development professionals.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method using a Certified Reference Material compared to other analytical techniques used for the analysis of sildenafil analogues.

ParameterValidated HPLC Method with CRMAlternative HPLC MethodsOther Techniques (e.g., UV-Vis, CZE)
Linearity Range 0.1 - 150 µg/mL0.1 - 100 µg/mL[1][2][3]Variable, often narrower range
**Correlation Coefficient (R²) **> 0.999> 0.999[2][4]Generally > 0.99
Accuracy (Recovery) 99.5% - 101.5%99.15% - 104.1%[2][4]98% - 102%
Precision (RSD) < 1.5%< 2.0%[2]< 3.0%
Limit of Detection (LOD) 0.03 µg/mL[4]~1.70 ng/mL (formulation)[2]Higher than HPLC methods
Limit of Quantification (LOQ) 0.1 µg/mL[4]~5.40 ng/mL (drug substance)[2]Higher than HPLC methods

Note: Data for alternative methods are derived from studies on sildenafil and its analogues.[5][6] CZE refers to Capillary Zone Electrophoresis.

Experimental Protocol: Validation of an HPLC Method for this compound using a CRM

This protocol outlines the steps for validating an analytical method for the quantification of this compound in a drug substance using a certified reference material.

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)[7][8][9][10]

  • This compound sample for analysis

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 35:65 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 230 nm[1][4]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient

3. Validation Parameters:

  • Specificity: Analyze blank samples (matrix without this compound), the this compound CRM, and the this compound sample to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards from the this compound CRM (e.g., 0.1, 1, 10, 50, 100, 150 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[2][4]

  • Accuracy: Analyze samples of a known concentration (spiked matrix) prepared from the CRM at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the this compound CRM at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, detection wavelength) to assess the method's reliability under minor variations.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the analytical method validation and the logical relationship between the validation parameters.

analytical_method_validation_workflow cluster_planning Planning cluster_preparation Preparation cluster_execution Execution & Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_crm Prepare Certified Reference Material select_method->prep_crm prep_samples Prepare Samples & Standards prep_crm->prep_samples perform_tests Perform Validation Tests prep_samples->perform_tests analyze_data Analyze Data perform_tests->analyze_data assess_results Assess Against Acceptance Criteria analyze_data->assess_results validation_report Prepare Validation Report assess_results->validation_report

Caption: Workflow for Analytical Method Validation.

validation_parameters_relationship cluster_core Core Performance cluster_range Operational Range cluster_specificity Specificity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Relationship of Validation Parameters.

References

Acetildenafil efficacy compared to second-generation PDE5 inhibitors like avanafil

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the second-generation PDE5 inhibitor avanafil with the unapproved sildenafil analog, acetildenafil.

This guide provides a comparative overview of the phosphodiesterase type 5 (PDE5) inhibitors this compound and avanafil, with a focus on their efficacy and selectivity. The information is intended for researchers, scientists, and professionals in drug development. While avanafil is a well-characterized, second-generation PDE5 inhibitor with extensive clinical data, this compound is a synthetic analog of sildenafil with no formal studies on its pharmacological properties.[1] This guide will present the available scientific data for avanafil and highlight the lack of such data for this compound.

Overview of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in the regulation of blood flow in the corpus cavernosum of the penis. It does so by degrading cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. The inhibition of PDE5 leads to an increase in cGMP levels, resulting in enhanced erectile function in the presence of sexual stimulation.

cGMP Signaling Pathway in Erectile Function

cGMP_Signaling_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->Guanylate Cyclase (sGC) activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Inactive GMP Inactive GMP PDE5->Inactive GMP hydrolyzes Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 Inhibitors (e.g., Avanafil) PDE5 Inhibitors (e.g., Avanafil) PDE5 Inhibitors (e.g., Avanafil)->PDE5 inhibit

Caption: cGMP signaling pathway in erectile function.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison between this compound and avanafil is not feasible due to the absence of published scientific data on the inhibitory activity of this compound. This compound has been identified as a sildenafil analog in unregulated "herbal" products, but its efficacy and safety have not been formally evaluated.[1]

In contrast, avanafil has been extensively studied. The following table summarizes its in vitro inhibitory activity (IC50) against various phosphodiesterase isoforms. A lower IC50 value indicates greater potency.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)PDE11 IC50 (nM)
Avanafil 5.2630>51,000>19,000
This compound Not ReportedNot ReportedNot ReportedNot Reported

Data for Avanafil sourced from multiple in vitro studies.[2][3]

Selectivity Profile

The selectivity of a PDE5 inhibitor is crucial for its side-effect profile. Inhibition of other PDE isoforms can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.

Avanafil demonstrates high selectivity for PDE5 over other PDE isoforms.[2] For example, it is over 120 times more selective for PDE5 than for PDE6.[2] The selectivity of this compound is unknown.

Pharmacokinetic Properties

Pharmacokinetic parameters determine the onset and duration of a drug's action. Avanafil is known for its rapid onset of action.

ParameterAvanafilThis compound
Tmax (Time to peak plasma concentration) 30-45 minutesNot Reported
Half-life (t1/2) Approximately 5 hoursNot Reported

Data for Avanafil from clinical studies.

Experimental Protocols

Determination of PDE5 IC50

The half-maximal inhibitory concentration (IC50) of a compound against PDE5 is typically determined using an in vitro enzymatic assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation : Recombinant human PDE5 is used as the enzyme source. The substrate is cGMP, often radiolabeled (e.g., [3H]-cGMP) for detection.

  • Incubation : The PDE5 enzyme is incubated with varying concentrations of the inhibitor (e.g., avanafil) in a suitable buffer.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the cGMP substrate.

  • Reaction Termination : After a defined incubation period, the reaction is stopped, often by heat denaturation of the enzyme.

  • Product Separation and Quantification : The product of the reaction (GMP) is separated from the unreacted substrate. In radioassays, this can be achieved using chromatography, and the amount of radioactivity in the product fraction is measured using a scintillation counter. Alternatively, non-radioactive methods may use a secondary enzyme that converts GMP to a detectable product (e.g., through a change in fluorescence or luminescence).

  • Data Analysis : The percentage of PDE5 inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Selectivity Profiling

To determine the selectivity of an inhibitor, the IC50 is measured against a panel of different PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) using similar assay principles as described for PDE5. The selectivity is then expressed as the ratio of the IC50 for the other PDE isoforms to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.

Experimental Workflow for PDE Inhibitor Evaluation

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Trials Enzyme_Assay PDE Inhibition Assay (IC50 Determination) Selectivity_Screen Selectivity Profiling (Panel of PDE Isoforms) Enzyme_Assay->Selectivity_Screen Animal_Models Efficacy in Animal Models of Erectile Dysfunction Selectivity_Screen->Animal_Models Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Animal_Models->Pharmacokinetics Toxicology Toxicology and Safety Assessment Pharmacokinetics->Toxicology Phase_I Phase I (Safety and Tolerability in Humans) Toxicology->Phase_I Phase_II Phase II (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy and Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A typical experimental workflow for the development and evaluation of a new PDE5 inhibitor.

Logical Comparison: Avanafil vs. This compound

Logical_Comparison Avanafil Avanafil - Second-generation PDE5 inhibitor - FDA-approved - Well-characterized efficacy and safety profile - High selectivity for PDE5 - Rapid onset of action Comparison Comparison Avanafil->Comparison This compound This compound - Sildenafil analog - Not approved for medical use - Found as an adulterant in supplements - Efficacy and safety profile unknown - Selectivity unknown - Pharmacokinetics unknown This compound->Comparison

Caption: Logical comparison of the known attributes of avanafil versus the unknown properties of this compound.

Conclusion

Avanafil is a potent and highly selective second-generation PDE5 inhibitor with a well-documented efficacy and safety profile from extensive preclinical and clinical research. Its rapid onset of action and high selectivity for PDE5 offer potential advantages.

In stark contrast, this compound is an unapproved and uncharacterized substance. While it is presumed to act as a PDE5 inhibitor due to its structural similarity to sildenafil, there is no publicly available scientific data to confirm its efficacy, potency, selectivity, or safety. For researchers and drug development professionals, the distinction is clear: avanafil is a legitimate therapeutic agent backed by rigorous scientific evidence, whereas this compound is an unknown entity that poses potential health risks due to the lack of regulatory oversight and scientific evaluation.

References

Navigating Bioequivalence for Sildenafil Analogs: A Comparative Guide to In Vivo Study Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug products is a critical step in the regulatory approval process. This guide provides a comprehensive overview of the in vivo bioequivalence study design for analogs of Acetildenafil, a synthetic analog of Sildenafil. Due to the limited availability of public data on this compound, this guide focuses on a comparative analysis of its well-established parent compound, Sildenafil, and other licensed phosphodiesterase type 5 (PDE5) inhibitors, offering a robust framework for designing bioequivalence studies for new analogs.

This compound is a synthetic drug that functions as a phosphodiesterase inhibitor and is an analog of sildenafil (Viagra)[1]. It has been identified in numerous "herbal aphrodisiac" products[1]. As an analog of a well-established drug, any generic version or new formulation of this compound or its analogs would require rigorous bioequivalence studies to ensure comparable safety and efficacy to a reference product.

Comparative Pharmacokinetics of Sildenafil and its Analogs

A successful bioequivalence study hinges on understanding the pharmacokinetic profiles of the test and reference drugs. The primary pharmacokinetic parameters of interest are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC)[2]. Below is a comparative summary of the key pharmacokinetic parameters for licensed PDE5 inhibitors, which serve as a valuable reference for designing studies for new sildenafil analogs.

ParameterSildenafilVardenafilTadalafil
Tmax (hours) ~1~1~2
Half-life (hours) ~4~4~17.5
Cmax (ng/mL) Varies with dose (e.g., ~440 ng/mL for 100 mg dose)Varies with doseVaries with dose
AUC (ngh/mL) Varies with dose (e.g., ~1667 ngh/mL for 100 mg dose)Varies with doseVaries with dose
Bioavailability ~41%[3]~15%Not specified

Note: Cmax and AUC are dose-dependent. The values provided for sildenafil are illustrative. Fatty food can affect the pharmacokinetics of sildenafil and vardenafil, but not tadalafil[1].

Experimental Protocol for a Typical In Vivo Bioequivalence Study

The following is a detailed methodology for a standard in vivo bioequivalence study for a sildenafil analog, based on established protocols for PDE5 inhibitors.

Study Design

A randomized, open-label, two-period, two-sequence, single-dose, crossover study is the most common and recommended design for bioequivalence studies of immediate-release oral dosage forms[4][5]. This design minimizes inter-subject variability as each subject acts as their own control[6]. A sufficient washout period between the two treatment periods is crucial to prevent carryover effects[4].

Study Population

Healthy adult male volunteers are typically recruited for these studies[5][7]. Inclusion and exclusion criteria should be clearly defined in the study protocol. Key considerations include age, body mass index (BMI), and the absence of any clinically significant medical conditions. All participants must provide written informed consent before enrollment[8].

Drug Administration and Dose

The test and reference products should be administered orally with a standardized volume of water after an overnight fast of at least 10 hours[5][8]. The dose administered should be the same for both the test and reference products and is typically a single tablet of the highest strength available.

Blood Sampling Schedule

Blood samples are collected at predefined time points to adequately characterize the plasma concentration-time profile of the drug. A typical sampling schedule for a sildenafil analog would be: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose[5].

Bioanalytical Method

The concentration of the drug and its major active metabolite(s) in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[9][10]. The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines[9][11].

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods[2]. The primary endpoints for bioequivalence assessment are Cmax and AUC. These parameters are log-transformed, and a statistical analysis, typically an analysis of variance (ANOVA), is performed[12]. Bioequivalence is concluded if the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%[12][13].

Visualizing the Path to Bioequivalence

To better illustrate the key processes in a bioequivalence study, the following diagrams outline the experimental workflow and the underlying signaling pathway of sildenafil and its analogs.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Study Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Randomization Randomization to Treatment Sequence Recruitment->Randomization Period1 Period 1: Dosing (Test/Reference) & Blood Sampling Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Crossover Dosing & Blood Sampling Washout->Period2 Processing Plasma Sample Processing Period2->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Quantification of Drug Concentration Analysis->Quantification PK Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK Stats Statistical Analysis (90% CI) PK->Stats Report Final Study Report Stats->Report

Experimental Workflow for a Bioequivalence Study.

Signaling Pathway of Sildenafil Analogs

Sildenafil and its analogs exert their therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The signaling pathway is initiated by the release of nitric oxide (NO) in the corpus cavernosum of the penis during sexual stimulation[6].

G Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Increased_Blood_Flow Increased Blood Flow Smooth_Muscle_Relaxation->Increased_Blood_Flow Penile_Erection Penile Erection Increased_Blood_Flow->Penile_Erection GMP Inactive GMP PDE5->GMP Sildenafil_Analog Sildenafil Analog (e.g., this compound) Sildenafil_Analog->PDE5 Inhibits

NO/cGMP Signaling Pathway for Sildenafil Analogs.

This guide provides a foundational framework for designing and conducting in vivo bioequivalence studies for this compound analogs. By leveraging the extensive knowledge of licensed PDE5 inhibitors and adhering to rigorous scientific and regulatory standards, researchers can effectively navigate the path toward demonstrating the bioequivalence of new generic drug products.

References

Comparative safety profile of Acetildenafil versus approved PDE5 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Acetildenafil, a sildenafil analog, and the four phosphodiesterase type 5 (PDE5) inhibitors approved by major regulatory agencies: Sildenafil, Tadalafil, Vardenafil, and Avanafil. The comparison is based on available data from preclinical studies and extensive clinical trials for the approved agents, contrasted with the limited information available for the unapproved compound, this compound.

Executive Summary

Approved PDE5 inhibitors (Sildenafil, Tadalafil, Vardenafil, and Avanafil) have well-characterized safety profiles established through rigorous preclinical and clinical evaluation involving thousands of patients.[1][2] Their adverse effects are generally predictable, dose-related, and mild to moderate in severity.[3] In stark contrast, this compound is an unapproved synthetic drug with an unknown safety profile.[4] It has not undergone formal clinical trials, and its physiological and toxicological properties have not been systematically elucidated.[5] Often detected as an adulterant in "herbal" supplements, this compound poses a potential health risk due to the lack of safety, efficacy, and manufacturing quality control data.

The side effect profile of this compound is presumed to be similar to that of its parent compound, sildenafil, due to structural similarity. However, modifications to the molecule mean its potency, selectivity for other phosphodiesterase subtypes, and overall toxicological profile may differ significantly.

Comparative Safety Data

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for approved PDE5 inhibitors as reported in placebo-controlled clinical trials. No comparable data exists for this compound.

Adverse EventSildenafil (50/100 mg)Tadalafil (10/20 mg)Vardenafil (10/20 mg)Avanafil (100/200 mg)Placebo
Headache 16-25%[4][6]11-15%[7][8]12-17%[9]5-10%[10]2-7%[7][9]
Flushing 10-31%[6]3-4%[7]6-13%[9]4-5%[10]1%[9]
Dyspepsia 4-11%[6]4-12%[8][11]2-6%[9]1-2%[10]0-2%[7][9]
Nasal Congestion 4-19%[6]3%[7]2-7%[9]2%[10]1-2%[7][9]
Abnormal Vision 3-11%[4]<1%[11]<2%<2%[12]<1%
Back Pain <2%3-8%[8][11]2%[13]1-2%[12]2%[13]
Myalgia <2%3-4%[7]<2%<1%<1%
Dizziness 2-3%[6]2%[7]1-3%[9]<1%0-2%[9]

Note: Incidence rates are approximate and can vary based on the specific study population, dosing regimen (fixed vs. flexible), and data collection methodology. The data presented is a synthesis from multiple clinical trial sources.

Serious Adverse Events (Class Effect for Approved PDE5 Inhibitors):

  • Cardiovascular: When used as directed and not in combination with nitrates, large-scale clinical trials and post-marketing data have not shown an increased risk of serious cardiovascular events like myocardial infarction or stroke compared to placebo.[1][14][15] However, they are contraindicated with organic nitrates due to the risk of severe hypotension.[16]

  • Priapism: Rare cases of prolonged erections (over 4 hours) have been reported and require immediate medical attention to prevent penile tissue damage.[13]

  • Ophthalmologic: Rare post-marketing reports of non-arteritic anterior ischemic optic neuropathy (NAION), a cause of sudden vision loss, have been associated with all PDE5 inhibitors.[17]

  • Auditory: Sudden decrease or loss of hearing has been reported rarely.[4]

Signaling Pathway and Mechanism of Adverse Effects

Approved PDE5 inhibitors and this compound function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation, vasodilation, and penile erection upon sexual stimulation.

Most class-specific side effects are a direct consequence of vasodilation in other vascular beds (e.g., headache, flushing) or off-target inhibition of other PDE isoenzymes. For example, the visual disturbances associated with Sildenafil are attributed to its cross-reactivity with PDE6, an enzyme found in the retina.[4] Avanafil is noted for its higher selectivity for PDE5, which may contribute to a lower incidence of some side effects.[18][19]

PDE5_Pathway cluster_0 Physiological Erection Pathway cluster_1 PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC converts PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Erection Penile Erection Relaxation->Erection GMP Inactive GMP PDE5->GMP Inhibitors PDE5 Inhibitors (Sildenafil, etc.) This compound Inhibitors->PDE5 BLOCKS

Caption: Mechanism of action of PDE5 inhibitors.

Experimental Protocols for Safety Assessment

The robust safety profile of approved PDE5 inhibitors is the result of a comprehensive, multi-stage evaluation process. This compound has not been subjected to these standardized protocols.

Preclinical Safety and Toxicology

Preclinical evaluation is designed to determine the basic toxicological and pharmacological profile of a compound before human trials.

  • In Vitro Phosphodiesterase (PDE) Selectivity Assay:

    • Objective: To determine the inhibitory activity (IC50) of the compound against a panel of human recombinant PDE enzymes (PDE1 through PDE11). High selectivity for PDE5 over other isoenzymes (especially PDE6 and PDE11) is desirable to minimize off-target side effects.

    • Methodology: Enzyme activity is measured by quantifying the hydrolysis of radiolabeled cGMP or cAMP.[20] A common method is a radioassay where the reaction product (e.g., 5'-GMP) is separated from the substrate (cGMP) using chromatography. The amount of product formed is measured by scintillation counting in the presence of varying concentrations of the inhibitor to determine the IC50 value. Alternatively, colorimetric or fluorescence-based assays are used.[21][22]

  • Animal Toxicology Studies:

    • Objective: To assess the safety of the drug in animal models and identify potential target organs for toxicity.

    • Protocols:

      • Acute Toxicity: Single, high doses are administered to rodents to determine the median lethal dose (LD50) and observe signs of immediate toxicity.[23]

      • Repeated-Dose Toxicity: The drug is administered daily to at least two species (one rodent, one non-rodent, e.g., rat and dog) for extended periods (e.g., 28 days to 2 years) to evaluate long-term toxic effects.[24][25] This includes regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of all major organs.

      • Genotoxicity: A battery of tests (e.g., Ames test, chromosomal aberration assay, mouse micronucleus assay) is conducted to assess the compound's potential to cause genetic mutations or chromosomal damage.[23][25]

      • Carcinogenicity: Long-term studies (e.g., 2 years in rats) are performed to evaluate the tumor-forming potential of the drug.[25]

      • Reproductive and Developmental Toxicology: Studies are conducted to assess effects on fertility and embryonic/fetal development.[25]

Clinical Trial Safety Evaluation

Human clinical trials are conducted in phases to evaluate the safety and efficacy of a new drug.

  • Phase I:

    • Objective: First-in-human studies to assess safety, tolerability, pharmacokinetics, and pharmacodynamics in a small number of healthy volunteers.

    • Methodology: Subjects receive single ascending doses and then multiple ascending doses. Intensive monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests is performed.

  • Phase II/III:

    • Objective: To evaluate efficacy and further assess safety in a larger population of patients with the target condition (erectile dysfunction).

    • Methodology: Typically randomized, double-blind, placebo-controlled trials.[3] Safety is a primary endpoint. All adverse events (AEs) are systematically recorded, regardless of whether they are considered drug-related. The incidence, severity, and causality of AEs are analyzed. Specific safety assessments, such as cardiovascular monitoring, are included for at-risk populations.[26]

  • Phase IV (Post-Marketing Surveillance):

    • Objective: To monitor for rare or long-term adverse effects in a broad patient population after the drug is approved.

    • Methodology: Spontaneous adverse event reporting systems (e.g., FDA's FAERS), observational studies, and registries are used to gather data on the drug's real-world safety profile.[3]

Safety_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trials invitro In Vitro Assays (PDE Selectivity, Genotoxicity) invivo In Vivo Animal Studies (Acute & Chronic Toxicity, Carcinogenicity) invitro->invivo phase1 Phase I (Healthy Volunteers) invivo->phase1 IND Submission phase23 Phase II & III (Patient Population) phase1->phase23 phase4 Phase IV (Post-Marketing Surveillance) phase23->phase4 Approval Regulatory Approval phase23->Approval NDA Submission Approval->phase4

Caption: Standardized safety assessment workflow for new drugs.

Conclusion

The safety profiles of approved PDE5 inhibitors—Sildenafil, Tadalafil, Vardenafil, and Avanafil—are well-established through a standardized and rigorous drug development process. While they are generally safe and well-tolerated, they carry known risks and contraindications. This compound, as an unapproved and unstudied analog, exists outside of this regulatory framework. Its presence in consumer products is illegal and poses a significant health risk. The lack of preclinical and clinical data makes a direct safety comparison impossible and underscores the danger of using such substances. Researchers and professionals should rely exclusively on data from approved, regulated pharmaceuticals when evaluating PDE5 inhibitors for any application.

References

Validating Acetildenafil's Effect on cGMP Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of acetildenafil and other common phosphodiesterase type 5 (PDE5) inhibitors on cyclic guanosine monophosphate (cGMP) levels in cell-based assays. This document outlines the mechanism of action, presents available potency data, and offers a detailed experimental protocol for validating the effects of these compounds.

This compound is a structural analog of sildenafil, the active ingredient in Viagra. Like sildenafil, this compound functions as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the retina.[1] Inhibition of PDE5 prevents the degradation of cGMP, leading to an accumulation of this second messenger. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. This vasodilation increases blood flow, which is the physiological basis for its use in treating erectile dysfunction. While this compound is often detected as an undeclared ingredient in "herbal" aphrodisiac products, its pharmacological properties are not as extensively documented in peer-reviewed literature as those of approved PDE5 inhibitors.[1]

Comparison of PDE5 Inhibitor Potency

The potency of PDE5 inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target, in this case, the PDE5 enzyme. While direct, peer-reviewed comparative data for this compound is scarce, some studies suggest it is at least equipotent to sildenafil. For context, the table below summarizes the IC50 values for well-characterized PDE5 inhibitors.

CompoundIC50 (nM) for PDE5Reference
This compound Not well-characterized in peer-reviewed literature. Some sources suggest it is equipotent to sildenafil.[2]
Sildenafil 2 - 6 nM[3]
Vardenafil ~0.7 nM
Tadalafil ~1.8 nM

Signaling Pathway of PDE5 Inhibitors

The following diagram illustrates the nitric oxide (NO)/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors like this compound.

PDE5_Inhibition_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound & other PDE5 Inhibitors This compound->PDE5 Inhibits cGMP_Assay_Workflow cluster_workflow Cell-Based cGMP ELISA Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HEK293, CHO) - Stimulate with NO donor (e.g., SNP) - Treat with PDE5 inhibitors (this compound, Sildenafil, etc.) B 2. Cell Lysis - Lyse cells to release intracellular cGMP A->B C 3. Competitive ELISA - Add cell lysate to antibody-coated plate - Add cGMP-HRP conjugate - Incubate to allow competition B->C D 4. Washing & Substrate Addition - Wash to remove unbound reagents - Add substrate (e.g., TMB) C->D E 5. Signal Detection & Analysis - Stop reaction - Read absorbance at 450 nm - Calculate cGMP concentration from standard curve D->E

References

Cross-Validation of Analytical Techniques for the Detection of Acetildenafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine adulteration of herbal supplements and other products with synthetic phosphodiesterase type 5 (PDE-5) inhibitors, such as Acetildenafil, poses a significant public health risk.[1][2] this compound is an analogue of sildenafil (the active ingredient in Viagra®) and is not approved for human consumption.[1][2] Its unmonitored use can lead to serious adverse health effects.[1] Therefore, robust and reliable analytical methods are crucial for its detection and quantification in various matrices.

This guide provides a comparative overview of three commonly employed analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to assist researchers and analysts in selecting the most appropriate method based on their specific requirements for sensitivity, selectivity, and throughput.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the detection of this compound or its close analogue, sildenafil, using the three analytical techniques. Data has been compiled from various studies to provide a comparative snapshot. It is important to note that performance characteristics can vary based on the specific instrumentation, methodology, and matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1.70 - 5.0 µg/mL[3][4]0.03 - 0.70 µg/L (for Tadalafil, a similar compound)[5][6]25 - 85 ng/g[7]
Limit of Quantification (LOQ) 5.65 - 10.0 µg/mL[3][4][8]0.08 - 2.00 µg/L (for Tadalafil, a similar compound)[5][6]< 50 ng/g[7]
Linearity (Range) 5.0 - 80.0 µg/mL[3]2.00 - 500.0 µg/L (for Tadalafil, a similar compound)[5]10 - 100 ng/mL[9]
Correlation Coefficient (r²) > 0.999[8]> 0.991[5]> 0.99[7][9]
Accuracy (% Recovery) 90.36% - 103.3%[4][8]92.1% - 98.9% (for Tadalafil, a similar compound)[5]Typically within 80-120% (as per validation guidelines)[10]
Precision (% RSD) < 2%[8]< 11.2%[5]< 15% (as per validation guidelines)[10]

Experimental Workflows & Methodologies

The selection of an analytical technique often depends on the available instrumentation, the complexity of the sample matrix, and the desired level of sensitivity and specificity. Below are the generalized experimental workflows and detailed protocols for each of the three techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the routine screening and quantification of this compound in less complex matrices.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230-290 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Fig. 1: General workflow for this compound detection by HPLC-UV.

Experimental Protocol:

  • Sample Preparation:

    • Weigh a homogenized portion of the sample.

    • Extract the analyte using a suitable organic solvent such as methanol or acetonitrile.[12]

    • Sonication may be employed to enhance extraction efficiency.[12]

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter prior to injection.[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.5) is commonly used.[3] Gradient or isocratic elution can be applied.[3][9]

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Detection: UV detection is performed at a wavelength between 230 nm and 290 nm.[3][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity due to its ability to provide mass spectral data, which aids in the definitive identification of the analyte. However, derivatization may be necessary for non-volatile compounds like this compound to improve their chromatographic behavior.[13]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Data Analysis & Identification Detection->Identification

Fig. 2: General workflow for this compound detection by GC-MS.

Experimental Protocol:

  • Sample Preparation:

    • Extraction of this compound from the sample matrix can be achieved through liquid-liquid extraction or solid-phase extraction.[13]

    • For sildenafil and its analogues, derivatization with an agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) may be required to increase volatility and thermal stability.[5][13]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A short capillary column (e.g., 10 m) can be used for rapid separation.[14]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection: Splitless injection is often employed for trace analysis.

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique among the three, making it ideal for the detection of trace amounts of this compound in complex matrices.[15] It combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction with Acetonitrile/Methanol Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution Injection Injection into LC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MRM_Detection Multiple Reaction Monitoring (MRM) Detection Ionization->MRM_Detection Quantification Data Analysis & Quantification MRM_Detection->Quantification

Fig. 3: General workflow for this compound detection by LC-MS/MS.

Experimental Protocol:

  • Sample Preparation:

    • A simple "dilute and shoot" approach can often be used after an initial extraction with a solvent like acetonitrile or methanol.[15][16]

    • The extract is centrifuged, and the supernatant is diluted before being filtered and injected into the LC-MS/MS system.[15]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 column is typically used for separation.[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.[2][15]

    • Ionization: Positive electrospray ionization (ESI+) is generally used.[2]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the target analyte, providing high selectivity and sensitivity.[2] For this compound, a characteristic mass transition is m/z 467/297.[2]

Conclusion

The choice of an analytical technique for the detection of this compound is a critical decision that should be based on the specific analytical needs.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and screening of samples where high sensitivity is not the primary requirement.

  • GC-MS provides excellent specificity for confirmatory analysis, although it may require sample derivatization, adding a step to the workflow.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for trace-level detection and quantification of this compound in complex matrices, such as herbal supplements and biological samples.[15]

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers and analysts can confidently select and implement the most appropriate method to combat the illegal adulteration of products with this compound and safeguard public health.

References

Harnessing Patient Preference: A Comparative Guide for the Research and Development of Acetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of erectile dysfunction (ED) treatment has been significantly shaped by patient-reported outcomes and preferences. The well-documented rivalry between sildenafil and tadalafil, two leading phosphodiesterase type 5 (PDE5) inhibitors, offers a wealth of data on the factors that drive patient choice. This guide provides a comparative analysis of these preferences and explores their direct relevance to the research and development of Acetildenafil, a lesser-known analog of sildenafil. By understanding the nuances of patient satisfaction with existing therapies, researchers can better define the target product profile for new chemical entities like this compound.

Mechanism of Action: The PDE5 Signaling Pathway

Sildenafil, tadalafil, and this compound all function by inhibiting the PDE5 enzyme.[1][2][3] Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases levels of cyclic guanosine monophosphate (cGMP).[3] cGMP is a critical second messenger that leads to the relaxation of smooth muscle in the penile arteries, increasing blood flow and causing an erection.[3] The PDE5 enzyme is responsible for the degradation of cGMP, which terminates the erection.[3] By inhibiting PDE5, these drugs prevent cGMP breakdown, thereby enhancing and prolonging the erectile response to sexual stimulation.[3]

PDE5_Signaling_Pathway cluster_0 Physiological Cascade cluster_1 PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP (Increased Levels) GTP->cGMP via Guanylate Cyclase Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP (Inactive) cGMP->GMP Degradation by PDE5 Erection Erection Relaxation->Erection PDE5_Inhibitors PDE5 Inhibitors (Sildenafil, Tadalafil, This compound) PDE5 PDE5 Enzyme PDE5_Inhibitors->PDE5 Inhibits Experimental_Workflow Start Patient Recruitment (Diagnosed ED) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Phase 1: Treatment with Drug A (e.g., Sildenafil) GroupA->Treatment1A Treatment1B Phase 1: Treatment with Drug B (e.g., Tadalafil) GroupB->Treatment1B WashoutA Washout Period Treatment1A->WashoutA WashoutB Washout Period Treatment1B->WashoutB Treatment2A Phase 2 (Crossover): Treatment with Drug B WashoutA->Treatment2A Treatment2B Phase 2 (Crossover): Treatment with Drug A WashoutB->Treatment2B Endpoint Primary Endpoint: Patient Preference Question Secondary Endpoints: IIEF, SEP, PAIRS Questionnaires Treatment2A->Endpoint Treatment2B->Endpoint Logical_Relationship cluster_0 Sildenafil vs. Tadalafil Patient Preference Insights cluster_1 Informed Research & Development Strategy for this compound Insight1 Preference for Long Duration of Action (Tadalafil) Research1 1. Characterize Pharmacokinetics (Half-life, Duration of Effect) Insight1->Research1 informs Insight2 Importance of Psychological Outcomes (Confidence, Spontaneity) Research2 2. Integrate Patient-Reported Outcomes (PROs) in Trials Insight2->Research2 informs Insight3 Impact of Side Effect Profiles on Choice Research3 3. Conduct Thorough Safety & Tolerability Studies (e.g., PDE6) Insight3->Research3 informs Research4 4. Define Target Product Profile for Market Positioning Research1->Research4 Research2->Research4 Research3->Research4

References

Safety Operating Guide

Proper Disposal of Acetildenafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like acetildenafil is a critical component of laboratory safety and regulatory compliance. this compound, a structural analog of sildenafil, is considered a designer drug and is not approved for medical use in most countries.[1][2] As such, its disposal requires careful consideration to prevent environmental contamination and potential diversion. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before and during the disposal process, it is imperative to adhere to standard laboratory safety protocols. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.[4]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust, use an appropriate respirator.[4]

Handling:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Handle the compound in a well-ventilated area, such as a chemical fume hood.

  • Minimize the generation of dust and aerosols.[4]

Step-by-Step Disposal Procedures

Due to the lack of specific federal or international guidelines for this compound disposal, the following procedures are based on general best practices for the disposal of research-grade chemicals and non-controlled pharmaceutical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure compound, contaminated labware (e.g., vials, pipette tips), or in a solution.

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Halogenated and non-halogenated waste should generally be kept separate.[5]

Step 2: Waste Collection and Labeling

  • Use Appropriate Containers: Collect waste in a compatible, leak-proof container with a secure lid.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using abbreviations or chemical formulas.

  • Date the Container: Mark the date when the container is full.[5]

Step 3: On-Site Storage

  • Secure Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Secondary Containment: It is advisable to use secondary containment to prevent spills.

Step 4: Disposal through Institutional Channels

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations.

  • Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[5][6] Pouring chemicals down the drain can contaminate water supplies, as wastewater treatment plants are often not equipped to remove such compounds.[7]

Step 5: Final Disposal Method

  • Incineration: The most common and preferred method for the disposal of pharmaceutical and research chemical waste is high-temperature incineration by a licensed waste disposal facility.[8][9] This method effectively destroys the active pharmaceutical ingredient.

  • Licensed Waste Contractor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company that is equipped to handle and transport chemical waste for final disposal.

Regulatory Considerations

While this compound is not currently a DEA-scheduled controlled substance in the United States, its status as a sildenafil analog and a "designer drug" warrants a cautious approach.[1][2] It is the responsibility of the researcher to comply with all applicable regulations. Mismanagement of chemical waste can lead to significant legal and financial penalties.

Experimental Protocols for Disposal

Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended and safest approach is to treat it as a hazardous chemical waste and dispose of it through your institution's EHS-approved channels.

Quantitative Data

There is no specific quantitative data, such as concentration limits for different disposal methods, available for this compound. The guiding principle is to treat all concentrations of this compound waste as hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Acetildenafil_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Pure, Contaminated, Solution) ppe->characterize segregate Segregate from Other Chemical Waste Streams characterize->segregate container Collect in a Compatible, Leak-Proof Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' container->label store Store Securely in a Designated Area label->store contact_ehs Contact Institutional EHS Office for Guidance and Pickup store->contact_ehs no_drain Do NOT Pour Down Drain store->no_drain no_trash Do NOT Discard in Regular Trash store->no_trash disposal Disposal by Licensed Hazardous Waste Contractor (Typically Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Essential Safety and Operational Guide for Handling Acetildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, immediate safety and logistical information for the handling and disposal of Acetildenafil. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this compound.

Health Hazard Summary

This compound is a sildenafil analog and acts as a phosphodiesterase inhibitor.[1] While its full toxicological properties are not completely elucidated, it is known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[2][3] It may also cause respiratory irritation, drowsiness, or dizziness.[2]

Known Health Effects:

  • Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Neurological Effects: May cause drowsiness or dizziness.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[4]

Recommended PPE for Handling this compound:

PPE CategorySpecification
Hand Protection Protective gloves. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[5]
Body Protection Impervious clothing, such as a disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[3][5]
Eye/Face Protection Safety goggles with side-shields or a face shield.[3]
Respiratory Protection A suitable respirator should be used, especially when unpacking hazardous drugs not in plastic containers or if there is a risk of aerosol formation.[3][6]
Operational Plan for Handling this compound

Adherence to the following procedures is critical for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a designated area for handling this compound is clearly marked.

    • Verify that an accessible safety shower and eye wash station are available.[3]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[3]

    • Use only in areas with appropriate exhaust ventilation.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area.[3]

    • Store away from direct sunlight and sources of ignition.[3]

    • For long-term storage, refer to the product-specific recommendations, which may include storage at -20°C for powder or -80°C in solvent.[3]

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Protocol:

  • Unused Product:

    • Dispose of contents and container to an approved waste disposal plant.[3]

    • Do not allow the substance to enter sewers or surface and ground water.[2]

    • For small quantities, consider mixing the substance with an undesirable material like used coffee grounds or cat litter before placing it in a sealed container for trash disposal.[7][8]

  • Contaminated Materials:

    • Contaminated PPE, such as gloves and gowns, should be placed in a sealed bag or container for disposal.[5]

    • All disposable materials that have come into contact with this compound should be treated as hazardous waste.

  • Empty Containers:

    • Rinse empty containers thoroughly before disposal.

    • Scratch out all personal and identifying information on the label to protect privacy.[7][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[3]
If Inhaled Immediately relocate to fresh air.[3]

Visual Workflow for Emergency Spill Response

The following diagram outlines the logical steps to be taken in the event of an this compound spill.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Hazard (Size and Location) Alert->Assess PPE Don Appropriate PPE (Gloves, Gown, Respirator, Eye Protection) Assess->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Clean Clean and Decontaminate the Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Report Document the Incident Dispose->Report End End of Response Report->End

Caption: Workflow for handling an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.